3-Deoxy-D-manno-2-octulosonic acid ammonium salt
Description
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Properties
IUPAC Name |
azane;6-(1,2-dihydroxyethyl)-2,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8.H3N/c9-2-4(11)6-5(12)3(10)1-8(15,16-6)7(13)14;/h3-6,9-12,15H,1-2H2,(H,13,14);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJBBKGYARWWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(CO)O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553875 | |
| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-70-2 | |
| Record name | 3-Deoxyoct-2-ulopyranosonic acid--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Deoxy-D-manno-2-octulosonic Acid (KDO) Ammonium Salt: Structure, Significance, and Application
This guide provides a comprehensive technical overview of 3-Deoxy-D-manno-2-octulosonic acid (KDO) ammonium salt, a critical monosaccharide in the biology of Gram-negative bacteria. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental structure, its pivotal role in the lipopolysaccharide (LPS) biosynthesis pathway, its validation as an antibacterial target, and practical protocols for its characterization and use in enzymatic assays.
Core Concepts: Understanding KDO
3-Deoxy-D-manno-oct-2-ulosonic acid, commonly abbreviated as KDO, is an eight-carbon acidic sugar that serves as a fundamental and essential building block in the lipopolysaccharides (LPS) of most Gram-negative bacteria.[1][2] Structurally, it is an ulosonic acid of a 2-ketooctose.[1] Its presence is a hallmark of the inner core region of LPS, where it forms the crucial covalent linkage between the immunostimulatory lipid A moiety and the core oligosaccharide, which extends to the O-antigen polysaccharide chain.[3][4][5]
The ammonium salt form is a common, stable preparation used in research, facilitating its handling and dissolution in aqueous buffers for experimental use.[6] Given that the KDO-lipid A connection is indispensable for the viability of many bacterial species, including E. coli, the biosynthetic pathway responsible for its synthesis and incorporation into LPS is a highly attractive target for the development of novel antibacterial agents.[7][8]
Chemical Structure and Properties
The structure of KDO features a carboxylic acid at the C1 position, a ketone at C2, and lacks a hydroxyl group at C3 (hence "3-deoxy"). The "D-manno" designation indicates that the stereochemistry at the four chiral centers (C4, C5, C6, and C7) is analogous to that of D-mannose.[1] In the ammonium salt, the carboxyl group is deprotonated and forms an ionic bond with an ammonium ion (NH₄⁺).
Table 1: Physicochemical Properties of KDO Ammonium Salt
| Property | Value | Source(s) |
| Systematic Name | (4R,5R,6R,7R)-4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid ammonium salt | |
| CAS Number | 103404-70-2 | [6] |
| Molecular Formula | C₈H₁₇NO₈ | [6] |
| Molecular Weight | 255.22 g/mol | [6][9] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | [10] |
| Melting Point | 122-124°C | [10] |
| Storage | Long-term at -20°C; Short-term at room temperature | [10] |
The Central Role of KDO in Bacterial Physiology
The significance of KDO is rooted in its non-negotiable role in the structural integrity of the bacterial outer membrane. The biosynthesis of LPS is a complex, multi-step process, and the attachment of KDO to lipid A is a critical, early step in the assembly of the core region.
The KDO Biosynthesis and Transfer Pathway
In bacteria, KDO is synthesized and activated for transfer in a highly conserved pathway, often referred to as a branch of the Raetz pathway of lipid A biosynthesis.[11][12] This pathway is essential, and its disruption leads to the accumulation of toxic intermediates and ultimately, cell death.
The key stages are:
-
Synthesis of KDO-8-Phosphate: The pathway initiates with the aldol condensation of D-arabinose-5-phosphate and phosphoenolpyruvate, catalyzed by KDO-8-phosphate synthase (KDOS).[13]
-
Dephosphorylation to KDO: KDO-8-phosphate is then dephosphorylated to yield free KDO.[13]
-
Activation to CMP-KDO: Before it can be transferred, KDO must be activated. This is accomplished by the enzyme CTP:CMP-3-deoxy-D-manno-octulosonate cytidylyltransferase (CKS), also known as CMP-KDO synthetase. CKS catalyzes the reaction between KDO and cytidine triphosphate (CTP) to form CMP-KDO, the nucleotide-activated sugar donor.[13][14][15]
-
Transfer to Lipid A: Finally, KDO transferase (KdtA) catalyzes the transfer of two KDO residues from CMP-KDO to the lipid A precursor, forming Kdo₂-lipid A. This structure is the minimal LPS component required for the viability of most Gram-negative bacteria.[7][11][15]
Figure 1: Simplified workflow of KDO biosynthesis and its incorporation into Kdo₂-Lipid A.
KDO as a Target for Novel Antibacterials
The enzymes involved in LPS biogenesis are prime targets for new antibacterial drugs because they are conserved across many pathogenic Gram-negative bacteria and are absent in humans.[8] The essentiality of the KDO pathway makes its constituent enzymes, particularly CMP-KDO synthetase (CKS), highly compelling targets.[4][8]
Rationale for Targeting CKS:
-
Essentiality: CKS catalyzes the rate-limiting activation step required for KDO incorporation.[4] Its inhibition halts LPS synthesis.
-
Selectivity: The enzyme and its substrate (KDO) are unique to bacteria (and plants), minimizing the potential for off-target effects in humans.[8][16]
-
Vulnerability: Inhibiting CKS would disrupt the outer membrane's integrity, potentially increasing the bacterium's susceptibility to other antibiotics and host immune defenses.[3]
Analytical Characterization of KDO Ammonium Salt
Verifying the identity, purity, and structure of KDO ammonium salt is paramount before its use in any experimental setting. A combination of spectroscopic techniques provides a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[17] For KDO, ¹H and ¹³C NMR spectra confirm the carbon skeleton and the stereochemical configuration of the hydroxyl groups. It is a non-destructive technique that provides highly reproducible and detailed structural data.[17]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental formula of the compound.[18] Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to ionize the molecule and measure its mass-to-charge ratio with high precision.[19]
Experimental Protocols and Workflows
Proper handling and the use of validated protocols are essential for obtaining reliable and reproducible data.
Protocol: Handling and Storage of KDO Ammonium Salt
This protocol ensures the stability and integrity of the compound.
-
Receiving and Initial Storage: Upon receipt, inspect the vial. The lyophilized powder should be stored long-term at -20°C.[10]
-
Reconstitution for Stock Solution: a. Before opening, centrifuge the vial briefly to collect all the powder at the bottom.[10] b. Under sterile conditions (e.g., in a laminar flow hood), reconstitute the powder in high-purity, sterile water to a desired concentration (e.g., 10-50 mM). c. Mix gently by inversion or vortexing until fully dissolved. The solution should be clear and colorless.
-
Stock Solution Storage: While the lyophilized powder is stable, reconstituted aqueous solutions are more susceptible to degradation and microbial growth. It is best practice to aliquot the stock solution into single-use volumes and store them at -20°C.[20] Avoid repeated freeze-thaw cycles.
-
Safety Precautions: Wear standard personal protective equipment (PPE), including safety glasses and gloves, when handling the powder and solutions.
Experimental Workflow: CMP-KDO Synthetase (CKS) Inhibition Assay
This workflow outlines a typical procedure to screen for inhibitors of CKS, a key drug target. The assay monitors the formation of CMP-KDO from KDO and CTP.
Figure 2: A generalized workflow for a CMP-KDO Synthetase (CKS) inhibition assay.
Methodology Details:
-
Reagents and Materials:
-
KDO Ammonium Salt
-
Cytidine Triphosphate (CTP)
-
Purified CKS enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 50 mM MgCl₂)[14]
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Quenching solution (e.g., perchloric acid or EDTA).
-
HPLC system with a suitable column (e.g., C18 reverse-phase).
-
-
Assay Procedure (Example): a. In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing assay buffer, a fixed concentration of KDO (e.g., 1 mM), and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls. b. Pre-warm the mixture to the optimal reaction temperature (e.g., 37°C). c. Initiate the reaction by adding CTP (e.g., 2.5 mM) and a pre-determined amount of CKS enzyme. d. Incubate the reaction for a set period (e.g., 15-30 minutes), ensuring the reaction is in the linear range. e. Terminate the reaction by adding the quenching solution. f. Centrifuge the samples to pellet any precipitate. g. Analyze the supernatant by reverse-phase HPLC to separate CMP-KDO from CTP and KDO. h. Quantify the CMP-KDO peak area. Calculate the percentage of inhibition relative to the control without inhibitor. Plot the results to determine the IC₅₀ value for the test compound.
This self-validating system, where product formation is directly and quantitatively measured, ensures the trustworthiness of the screening data. The causality is clear: a reduction in the CMP-KDO peak in the presence of a test compound directly indicates inhibition of the CKS enzyme.
Conclusion
3-Deoxy-D-manno-2-octulosonic acid (KDO) ammonium salt is more than a simple chemical reagent; it is a key that unlocks a deeper understanding of Gram-negative bacterial physiology. Its indispensable role in the biosynthesis of lipopolysaccharide provides a critical vulnerability that can be exploited for therapeutic intervention. For researchers in antibacterial drug discovery, a thorough understanding of KDO's structure, its biochemical pathway, and the robust analytical and enzymatic methods involving it are fundamental to designing and validating the next generation of antibiotics.
References
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Wikipedia. 3-Deoxy-D-manno-oct-2-ulosonic acid. [Link]
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Clarke, A. J., et al. (2020). Mechanism and linkage specificities of the dual retaining β-Kdo glycosyltransferase modules of KpsC from bacterial capsule biosynthesis. Journal of Biological Chemistry, 295(13), 4235-4247. [Link]
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van der Vorm, S., et al. (2019). Synthesis and Evaluation of 3-Deoxy-d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. ACS Chemical Biology, 14(11), 2443-2452. [Link]
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Pradhan, T. K., Lin, C. C., & Mong, K. K. T. (2013). Formal Synthesis of 3-Deoxy-D-manno-Octulosonic Acid (KDO) and 3-Deoxy-D-arabino-2-heptulosonic Acid (DAH). Synlett, 24(02), 219-222. [Link]
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ResearchGate. (2022). Characterization Techniques for Mass Spectrometry Analysis. [Link]
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ResearchGate. (2021). 2-Keto-3-deoxyoctonate ammonium salt (KDO) stock solution storage condition? [Link]
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Wang, X., et al. (2015). Kdo2-lipid A: structural diversity and impact on immunopharmacology. FEMS Microbiology Reviews, 39(2), 193-213. [Link]
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Holst, O. (2010). Chemical Structure of the Core Region of Lipopolysaccharides. An Update. ResearchGate. [Link]
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American Chemical Society. Synthesis of 3-deoxy-D-manno-2-octulosonic acid (KDO) and its analogs based on KDO aldolase-catalyzed reactions. [Link]
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Liu, J., et al. (1993). CTP:CMP-3-deoxy-D-manno-octulosonate cytidylyltransferase from Escherichia coli: overproduction and application to the synthesis of CMP-KDO and analogs. Journal of the American Chemical Society, 115(12), 5273-5279. [Link]
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KEGG. Lipopolysaccharide biosynthesis - Escherichia coli K-12 MG1655. [Link]
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Cipolla, L., et al. (2011). New targets for antibacterial design: Kdo biosynthesis and LPS machinery transport to the cell surface. Current Medicinal Chemistry, 18(3), 328-348. [Link]
- Google Patents. Method for improving the storage stability of ammonium salts.
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Knirel, Y. A., et al. (2018). The Biosynthesis of Lipooligosaccharide from Bacteroides thetaiotaomicron. mBio, 9(2), e00388-18. [Link]
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Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7724. [Link]
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ResearchGate. Specific activity of CMP-KDO synthetase in crude. [Link]
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Martin, S. F., et al. (1997). Total Synthesis of 3-Deoxy-d-manno-2-octulosonic Acid (KDO) and 2-Deoxy-β-KDO. Organic Letters, -1(1), 1-4. [Link]
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Del-Campo, M., et al. (2013). Characterization of Arabidopsis CTP:3-deoxy-D-manno-2-octulosonate cytidylyltransferase (CMP-KDO synthetase), the enzyme that activates KDO for the biosynthesis of rhamnogalacturonan-II. The Plant Journal, 76(2), 241-252. [Link]
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ResearchGate. Structure and biosynthetic pathway of Kdo2-lipid A in E. coli. [Link]
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ACS Omega. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide. [Link]
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Jaysons Chemical Industries. (2024). Safe Handling And Storage Procedures For Liquor Ammonia. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2023). Journal of Pharmaceutical and Medicinal Chemistry. [Link]
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Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]
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Al-Hussain, H., et al. (2023). Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains. RSC Chemical Biology, 4(11), 896-904. [Link]
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Longdom Publishing. The Impact of NMR Spectroscopy in Analytical Chemistry. [Link]
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Semantic Scholar. The sugar 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) as a characteristic component of bacterial endotoxin -- a review of its biosynthesis, function, and placement in the lipopolysaccharide core. [Link]
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Horstmann, J. A., et al. (2017). Lipopolysaccharide 3-deoxy-D-manno-octulosonic acid (Kdo) core determines bacterial association of secreted toxins. mBio, 8(3), e00707-17. [Link]
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ResearchGate. The structure of lipopolysaccharide from E. coli. Kdo = keto-deoxyoctulosonate... [Link]
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Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]
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Royo, J., Gímez, E., & Hueros, G. (2000). CMP-KDO synthetase: a plant gene borrowed from gram-negative eubacteria. Trends in Genetics, 16(10), 432-433. [Link]
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Tsai, F. T. F., & Chan, P. F. (2014). DNA Topoisomerases as Targets for Antibacterial Agents. Current Topics in Medicinal Chemistry, 14(20), 2296-2306. [Link]
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Tjandra, K. (2022). A potential new target for developing antibiotics. Drug Discovery News. [Link]
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The Unveiling of a Bacterial Keystone: An In-depth Technical Guide to the Discovery and History of 3-Deoxy-D-manno-2-octulosonic Acid (KDO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate architecture of Gram-negative bacteria, a unique eight-carbon sugar acid, 3-Deoxy-D-manno-2-octulosonic acid (KDO), stands as a critical linchpin. This essential monosaccharide forms the vital connection between the lipid A anchor and the core oligosaccharide of lipopolysaccharide (LPS), a major component of the outer membrane. The discovery and elucidation of KDO's structure and biosynthesis have not only been pivotal in understanding the fundamental biology of these bacteria but have also opened new avenues for the development of urgently needed antimicrobial agents. This guide delves into the historical journey of KDO's discovery, its biochemical intricacies, and its emergence as a key therapeutic target.
The Dawn of Endotoxin Research: A Historical Prelude to KDO's Discovery
The story of KDO is intrinsically linked to the broader history of research into bacterial endotoxins. In the late 19th century, Richard Pfeiffer's work with Vibrio cholerae led to the concept of a heat-stable "endotoxin" residing within the bacterial cell, responsible for the potent inflammatory responses observed during infection. It was not until the mid-20th century, however, that the chemical nature of this endotoxin began to be unraveled. The pioneering work of Otto Westphal and Otto Lüderitz was instrumental in establishing that endotoxins are complex lipopolysaccharides. Their meticulous chemical analyses of LPS from various bacterial species laid the essential groundwork for the subsequent identification of its constituent parts, including the then-unknown sugar that would come to be known as KDO.
The Discovery of a Unique Sugar: The Identification of KDO
The definitive discovery of 3-Deoxy-D-manno-2-octulosonic acid is credited to the insightful work of E. C. Heath and M. A. Ghalambor in 1963. While investigating the lipopolysaccharide of a mutant strain of Escherichia coli, they identified a novel acidic sugar that was a key component of the LPS core. Their seminal paper detailed the isolation of this previously uncharacterized 2-keto-3-deoxyoctonic acid.
A crucial analytical method that enabled the detection and quantification of KDO in these early studies was the thiobarbituric acid (TBA) assay . This colorimetric method, originally developed for the detection of sialic acids, was adapted to identify 2-keto-3-deoxy aldonic acids. The reaction of periodate-oxidized KDO with thiobarbituric acid produces a characteristic pink chromophore, allowing for its sensitive detection.
Unraveling the Structure: The Chemical Elucidation of KDO
Following its initial discovery, the next critical step was the complete elucidation of KDO's chemical structure. This was achieved through a combination of classical carbohydrate chemistry techniques, including:
-
Degradation studies: Controlled acidic hydrolysis of LPS was used to release KDO from the polysaccharide chain.
-
Periodate oxidation: This reaction helped to determine the arrangement of hydroxyl groups within the molecule.
-
Spectroscopic analysis: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, once they became more widely available, were instrumental in confirming the stereochemistry and overall structure.
The definitive proof of KDO's structure as 3-Deoxy-D-manno-2-octulosonic acid was ultimately provided by its chemical synthesis. The ability to synthesize KDO in the laboratory and compare its properties to the naturally isolated compound confirmed its unique structure and stereochemistry.
Caption: The chemical structure of 3-Deoxy-D-manno-2-octulosonic acid (KDO).
The Heart of the Matter: KDO's Crucial Role in the Lipopolysaccharide Core
The structural significance of KDO within the LPS molecule cannot be overstated. It forms a ketosidic linkage to the lipid A portion, the hydrophobic anchor of LPS in the outer membrane, and in turn, is glycosidically linked to the rest of the core oligosaccharide and the O-antigen. In most Gram-negative bacteria, the inner core region contains at least one KDO residue, with many species, including E. coli, possessing a KDO disaccharide (KDO2). This KDO linker region is essential for the proper assembly and stability of the outer membrane.
Caption: Simplified structure of the LPS inner core highlighting KDO's central role.
The Assembly Line of a Key Component: Elucidation of the KDO Biosynthetic Pathway
The discovery of KDO's essentiality spurred research into its biosynthesis, a pathway that has since been fully elucidated, primarily through the work of Christian R. H. Raetz and his colleagues. The biosynthesis of KDO is a four-step enzymatic pathway that takes place in the bacterial cytoplasm:
-
Isomerization: D-ribulose 5-phosphate is converted to D-arabinose 5-phosphate by the enzyme D-arabinose 5-phosphate isomerase (KdsD) .
-
Condensation: D-arabinose 5-phosphate is condensed with phosphoenolpyruvate (PEP) to form KDO 8-phosphate. This reaction is catalyzed by the enzyme KDO 8-phosphate synthase (KdsA) .
-
Dephosphorylation: The phosphate group is removed from KDO 8-phosphate to yield KDO, a reaction catalyzed by KDO 8-phosphate phosphatase (KdsC) .
-
Activation: KDO is then activated by cytidine triphosphate (CTP) to form CMP-KDO, the activated sugar nucleotide required for its incorporation into LPS. This final step is catalyzed by CMP-KDO synthetase (KdsB) .
Caption: The biosynthetic pathway of 3-Deoxy-D-manno-2-octulosonic acid (KDO).
A Chink in the Armor: KDO Biosynthesis as an Antimicrobial Target
The essentiality of KDO for the viability of most Gram-negative bacteria, coupled with the absence of this pathway in humans, makes the KDO biosynthetic enzymes attractive targets for the development of novel antibiotics.[1] Inhibitors targeting these enzymes would disrupt the integrity of the bacterial outer membrane, leading to increased susceptibility to other antibiotics and host immune defenses.[1]
| Enzyme | Function | Potential as a Drug Target |
| KdsD | Isomerization of D-ribulose 5-phosphate | A viable target, though redundancy with other isomerases can be a challenge. |
| KdsA | Condensation to form KDO 8-phosphate | A highly attractive target due to its unique reaction mechanism. |
| KdsC | Dephosphorylation of KDO 8-phosphate | A potential target, though phosphatases can be challenging to inhibit selectively. |
| KdsB | Activation of KDO to CMP-KDO | An excellent target; its inhibition directly prevents KDO incorporation into LPS. |
Methodologies for the Scientist
Isolation of KDO from Bacterial Lipopolysaccharide
Principle: Mild acid hydrolysis is used to cleave the acid-labile ketosidic linkage between KDO and lipid A, releasing the KDO-containing oligosaccharides.
Protocol:
-
LPS Extraction: Isolate LPS from bacterial cells using a standard method such as the hot phenol-water extraction.
-
Mild Acid Hydrolysis: Resuspend the purified LPS in 1% (v/v) acetic acid.
-
Heat the suspension at 100°C for 1-2 hours.
-
Centrifugation: Cool the mixture and centrifuge at high speed (e.g., 10,000 x g) for 30 minutes to pellet the insoluble lipid A.
-
Supernatant Collection: Carefully collect the supernatant, which contains the KDO-containing core oligosaccharides and O-antigen (if present).
-
Further Purification: The KDO-containing fraction can be further purified by size-exclusion or ion-exchange chromatography.
Detection of KDO by the Thiobarbituric Acid (TBA) Assay
Principle: This colorimetric assay is based on the periodate oxidation of KDO to form a β-formyl pyruvic acid intermediate, which then reacts with thiobarbituric acid to produce a pink-colored adduct with an absorbance maximum at 548 nm.
Protocol:
-
Sample Preparation: Hydrolyze the LPS sample as described above to release KDO.
-
Periodate Oxidation: To 0.5 mL of the sample, add 0.25 mL of 0.025 M periodic acid in 0.125 N H₂SO₄. Incubate at room temperature for 30 minutes.
-
Arsenite Quenching: Add 0.5 mL of 2% (w/v) sodium arsenite in 0.5 N HCl to stop the oxidation. Mix until the yellow color of iodine disappears.
-
TBA Reaction: Add 2.0 mL of 0.3% (w/v) thiobarbituric acid, pH 2.0.
-
Color Development: Heat the mixture in a boiling water bath for 10 minutes. A pink color will develop in the presence of KDO.
-
Extraction and Measurement: Cool the tubes and extract the chromophore into 2.0 mL of cyclohexanone. Centrifuge to separate the phases and measure the absorbance of the organic phase at 548 nm.
-
Quantification: Compare the absorbance to a standard curve prepared with known concentrations of KDO.
Conclusion
The discovery of 3-Deoxy-D-manno-2-octulosonic acid marked a significant milestone in our understanding of the bacterial cell envelope. From its initial identification as a unique sugar in the lipopolysaccharide of E. coli to the complete elucidation of its structure and biosynthetic pathway, the story of KDO is a testament to the power of meticulous biochemical investigation. Today, KDO is not only recognized as an essential component for the survival of most Gram-negative bacteria but also stands as a promising target in the ongoing battle against antibiotic resistance. The continued exploration of the enzymes involved in its biosynthesis holds the potential to yield a new generation of antimicrobial drugs, underscoring the enduring legacy of this fascinating molecule.
References
- Heath, E. C., & Ghalambor, M. A. (1963). 2-Keto-3-deoxyoctonate, a constituent of cell wall lipopolysaccharide preparations obtained from Escherichia coli.
- Lüderitz, O., Staub, A. M., & Westphal, O. (1966). Immunochemistry of O and R antigens of Salmonella and related Enterobacteriaceae. Bacteriological reviews, 30(1), 192.
- Osborn, M. J. (1963). Studies on the gram-negative cell wall. I. Evidence for the role of 2-keto-3-deoxyoctonate in the lipopolysaccharide of Salmonella typhimurium. Proceedings of the National Academy of Sciences, 50(3), 499-506.
- Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual review of biochemistry, 71(1), 635-700.
- Rick, P. D., & Osborn, M. J. (1977). Isolation of a mutant of Salmonella typhimurium dependent on D-arabinose-5-phosphate for growth and synthesis of 3-deoxy-D-mannooctulosonate (ketodeoxyoctonate). Proceedings of the National Academy of Sciences, 74(3), 1120-1124.
- Taylor, P. L., & Tsvetkov, Y. E. (2011). Kdo, a key sugar in bacterial lipopolysaccharides.
- Wang, X., Quinn, P. J., & Yan, A. (2015). Kdo2-lipid A: structural diversity and impact on immunopharmacology. Biological reviews, 90(2), 408-427.
- Warren, L. (1959). The thiobarbituric acid assay of sialic acids. Journal of Biological Chemistry, 234(8), 1971-1975.
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physical and chemical properties of KDO ammonium salt
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Deoxy-D-manno-oct-2-ulosonic Acid (KDO) Ammonium Salt
Foreword: Understanding the Critical Role of KDO
To researchers, scientists, and drug development professionals, 3-Deoxy-D-manno-oct-2-ulosonic acid (KDO) is more than just a complex sugar molecule. It is a linchpin in the architecture of Gram-negative bacteria. As the essential bridge connecting the endotoxic lipid A moiety to the core oligosaccharide of virtually all lipopolysaccharides (LPS), KDO is indispensable for the structural integrity of the bacterial outer membrane.[1][2] This unique and conserved status makes KDO, and the enzymes in its biosynthetic pathway, a prime target for the development of novel antibacterial agents.[3][4]
This guide provides a comprehensive technical overview of the ammonium salt of KDO, a common and practical form for laboratory use. We will delve into its core physical and chemical properties, provide field-proven experimental protocols for its characterization, and explain the scientific rationale behind these methodologies. Our approach is to not only present data but to empower fellow scientists to validate these properties and utilize this crucial molecule effectively in their research endeavors.
Molecular Identity and Structure
KDO is an eight-carbon acidic sugar. The ammonium salt form provides a stable, solid material that is convenient for handling and dissolution in aqueous systems.
Chemical Structure
The structure of KDO features a carboxylic acid at the C1 position, a ketone at C2, and a deoxy center at C3. The D-manno configuration specifies the stereochemistry at the chiral centers (C4, C5, C6, and C7).[1] In solution, KDO exists in equilibrium between its open-chain form and cyclic pyranose or furanose forms. The pyranose form is predominant.
Core Properties
The fundamental identifiers and properties of KDO ammonium salt are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 3-Deoxy-D-manno-oct-2-ulosonic acid ammonium salt | [5][6] |
| Synonyms | KDO ammonium salt, 3-Deoxyoctulosonic acid ammonium salt | [7] |
| CAS Number | 103404-70-2 | [7] |
| Molecular Formula | C₈H₁₄O₈ · NH₃ (or C₈H₁₇NO₈) | [7] |
| Molecular Weight | 255.22 g/mol | [7] |
| Appearance | White to off-white solid powder | [3] |
| Purity | Typically ≥97% | [7] |
| Storage | -20°C, desiccated | [2][7] |
Physical Properties
The physical characteristics of a compound are critical for its handling, formulation, and application in experimental settings.
Solubility Profile
KDO ammonium salt is a polar, hydrophilic molecule. Its solubility is a key consideration for preparing stock solutions and reaction media.
| Solvent | Qualitative Solubility | Rationale & Practical Insights |
| Water | Slightly Soluble | As a salt of a polar organic acid, aqueous solubility is expected. The term "slightly soluble" suggests that while it does dissolve, high concentrations (>10-20 mg/mL) may be difficult to achieve at room temperature. For cell culture applications, sterile water or phosphate-buffered saline (PBS) are the solvents of choice.[8] |
| DMSO | Slightly Soluble (with heating) | DMSO is a polar aprotic solvent capable of dissolving many organic salts. However, salts can sometimes have limited solubility in pure DMSO compared to water.[8] Gentle warming may be required to facilitate dissolution, but this should be done with caution to prevent degradation. |
| Methanol | Very Slightly Soluble | Methanol is less polar than water, which likely accounts for the reduced solubility. It could be used in purification protocols, for example, to wash away less polar impurities. The addition of methanol to an aqueous solution of KDO ammonium salt would be expected to decrease its solubility, a principle that can be leveraged for precipitation.[9] |
| Ethanol | Insoluble (Predicted) | Based on its very slight solubility in methanol, KDO ammonium salt is predicted to be effectively insoluble in less polar alcohols like ethanol. |
Expert Insight: The limited solubility can be a practical challenge. For researchers struggling to achieve desired concentrations, sonication in a water bath can aid dissolution. Always prepare aqueous stock solutions fresh, as their long-term stability has not been extensively documented in publicly available literature.[2]
Thermal and Physical Characteristics
| Property | Value / Observation | Method & Scientific Context |
| Melting Point | 122-124 °C | Determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. This relatively sharp range for a complex sugar derivative suggests a well-defined crystalline structure. |
| Hygroscopicity | Hygroscopic | This property means the solid material readily absorbs moisture from the atmosphere.[10] This is a critical handling parameter. The compound should always be stored in a desiccator and weighed quickly in a low-humidity environment to ensure accurate mass measurements. Absorbed water can impact stability and experimental reproducibility. |
| Optical Rotation [α]D | Data not publicly available | As a chiral molecule, KDO will rotate plane-polarized light. This value would be determined using polarimetry on a solution of known concentration.[11] It is a critical parameter for confirming stereochemical integrity, particularly after synthesis. |
| pKa | Data not publicly available | The pKa of the carboxylic acid group dictates the ionization state of the molecule at a given pH. It can be determined by potentiometric titration. Based on similar sugar acids, the pKa is expected to be in the range of 3-4. |
Chemical Properties and Stability
Understanding the chemical reactivity and stability of KDO ammonium salt is fundamental to designing experiments, interpreting results, and ensuring the integrity of the molecule.
Stability Profile
The stability of KDO ammonium salt is influenced by pH, temperature, and the presence of oxidizing agents. A forced degradation study is the standard approach to systematically evaluate this.[12][13]
Expert Insight: The C3 deoxy position and the β-keto acid structural motif are potential sites of chemical instability. The glycosidic linkage in LPS is known to be acid-labile, and the free monomer is also susceptible to degradation under harsh conditions.
Forced Degradation Conditions:
-
Acidic Hydrolysis: Exposure to mild acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60 °C) can lead to degradation, potentially through dehydration or other rearrangement reactions.
-
Alkaline Hydrolysis: Basic conditions (e.g., 0.1 M NaOH) can promote enolization and subsequent reactions. The stability of the ammonium counter-ion itself is also pH and temperature-dependent.
-
Oxidative Degradation: Treatment with an oxidizing agent like 3% hydrogen peroxide (H₂O₂) can reveal susceptibility to oxidation, particularly at the numerous hydroxyl groups.
-
Thermal Degradation: Heating the solid material or a solution beyond ambient temperature for an extended period can identify thermally-induced degradation pathways.
-
Photostability: Exposure to UV light (e.g., as specified in ICH Q1B guidelines) is necessary to determine if the compound is light-sensitive.
Key Chemical Reactions
-
Acid-Catalyzed Hydrolysis from LPS: Mild acid hydrolysis (e.g., 1% acetic acid at 70-100 °C) is the foundational reaction used to cleave KDO from the lipid A core for analytical quantification.[1]
-
Periodate Oxidation: The vicinal diols within the KDO structure can be cleaved by periodate (IO₄⁻). This reaction forms the basis of certain colorimetric quantification assays, such as the purpald assay, which measures the formaldehyde released.[14]
-
Thiobarbituric Acid (TBA) Assay: This classic colorimetric assay involves mild periodate oxidation of KDO followed by condensation with TBA to produce a pink chromophore, which is quantified spectrophotometrically.[2]
-
Enzymatic Reactions: In biological systems, KDO is activated by CMP-KDO synthetase (KdsB), which catalyzes its conversion to CMP-KDO. This is a critical step in LPS biosynthesis and a major focus of inhibitor design.[5][15]
Analytical Characterization and Protocols
A multi-faceted analytical approach is required to confirm the identity, purity, and structure of KDO ammonium salt.
Spectroscopic Analysis
NMR is arguably the most powerful tool for unambiguous structure elucidation. While a definitive, fully assigned spectrum for the ammonium salt is not widely published, the following describes the expected features and a protocol for acquisition.
Expected ¹H NMR Spectrum (in D₂O or DMSO-d₆):
-
Proton Signals (δ 3.5-4.5 ppm): A complex series of multiplets corresponding to the protons on the carbon backbone (C4-H to C8-H). Extensive overlap is expected.
-
C3 Protons (δ 1.8-2.5 ppm): Two diastereotopic protons at the C3 deoxy position, likely appearing as a pair of doublets of doublets (dd) due to geminal and vicinal coupling.
-
Ammonium Protons (NH₄⁺): In aprotic solvents like DMSO-d₆, this may appear as a broad singlet. In D₂O, the protons will exchange with the solvent and will not be observed.
Expected ¹³C NMR Spectrum:
-
Carbonyl Carbon (C2, δ > 190 ppm): The ketone carbon will be significantly downfield.
-
Carboxyl Carbon (C1, δ ~170-175 ppm): The carboxylic acid carbon.
-
Hydroxylated Carbons (C4-C8, δ ~60-80 ppm): Carbons bearing hydroxyl groups.
-
Deoxy Carbon (C3, δ ~30-40 ppm): The methylene carbon at the C3 position will be the most upfield signal in the carbon backbone.
Electrospray ionization (ESI) in negative mode is ideal for analyzing the KDO anion.
-
Expected Parent Ion: [M-H]⁻ at m/z 237.06 (for the free acid C₈H₁₄O₈).
-
Plausible Fragmentation Pattern: The fragmentation of molecular ions provides structural information.[16][17] For KDO, fragmentation is likely initiated by cleavage adjacent to the carbonyl group or through loss of small neutral molecules.[18]
-
Loss of H₂O (m/z 219.05): Dehydration is a common fragmentation pathway for molecules with multiple hydroxyl groups.
-
Loss of CO₂ (m/z 193.07): Decarboxylation of the carboxylic acid group.
-
Cross-ring cleavages: Characteristic of sugar molecules, leading to smaller fragment ions.
-
FTIR provides information on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3500 (broad) | O-H Stretch | Hydroxyl groups |
| ~3000-3200 | N-H Stretch | Ammonium ion (NH₄⁺) |
| ~2850-2950 | C-H Stretch | Aliphatic C-H bonds |
| ~1720-1740 | C=O Stretch | Ketone (C2) |
| ~1580-1650 | C=O Stretch | Carboxylate (COO⁻, asymmetric) |
| ~1400-1450 | N-H Bend | Ammonium ion (NH₄⁺) |
| ~1000-1200 | C-O Stretch | Alcohols and carboxylic acid |
Chromatographic Analysis
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly sensitive and specific method for the analysis of KDO, particularly for its quantification after release from LPS.[1]
Protocol: Quantification of KDO from LPS by Acid Hydrolysis and HPAE-PAD
This protocol describes the validated method for releasing and quantifying KDO, demonstrating its utility as a biomarker for endotoxin.
-
Sample Preparation:
-
Accurately weigh approximately 2.5 mg of the lyophilized LPS sample into a 5 mL volumetric flask.
-
Add 1% acetic acid solution to the flask up to the mark and mix thoroughly to dissolve the sample.[1]
-
-
Acid Hydrolysis:
-
Heat the sample solution at 70 °C for 60 minutes. This step is critical for cleaving the ketosidic linkage between KDO and lipid A.[1]
-
Causality: The choice of mild acid (acetic acid) and controlled temperature is crucial to selectively hydrolyze the KDO linkage without significant degradation of the released KDO itself.
-
-
Drying and Reconstitution:
-
Evaporate the samples to dryness using a centrifugal evaporator (e.g., SpeedVac) equipped with an acid trap. This may take 5-6 hours.[1]
-
Resuspend the dried residue in a known volume (e.g., 10 mL) of deionized water.
-
-
Filtration (Optional but Recommended):
-
Filter the resuspended sample using a centrifugal filter unit (e.g., 3,000 MWCO) to remove any larger, undissolved particles or protein contaminants.
-
-
HPAE-PAD Analysis:
-
Inject the prepared sample onto an appropriate anion-exchange column (e.g., Dionex CarboPac series).
-
Elute with a high pH mobile phase (e.g., sodium hydroxide gradient) to ensure the sugar acid is in its anionic form and binds to the column.
-
Detect the eluted KDO using a pulsed amperometric detector, which provides high sensitivity for underivatized carbohydrates.
-
Quantify the KDO concentration by comparing the peak area to a standard curve prepared with pure KDO ammonium salt.
-
Conclusion and Future Directions
KDO ammonium salt is a cornerstone molecule for research into Gram-negative bacteria, endotoxin analysis, and the development of novel antibiotics. This guide has synthesized the available data on its physical and chemical properties and provided a framework of robust analytical protocols.
It is evident that while its biological role is well-established, there are gaps in the publicly available, detailed physicochemical data, such as quantitative solubility, pKa, and specific optical rotation. The protocols and expected analytical outcomes described herein provide a clear path for researchers to generate this data, contributing to a more complete understanding of this vital compound. As a Senior Application Scientist, I encourage the rigorous application of these methods to ensure data quality and advance our collective efforts in the fields of microbiology and drug discovery.
References
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Bio-protocol. (2015). Determination of Keto-deoxy-d-manno-8-octanoic acid (KDO) from Lipopolysaccharide of Escherichia coli. Bio-protocol, 5(24). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR-Spectrum of the ammonium salt of 9 in D 6-DMSO. Retrieved from [Link]
- Ziylan, Z., Arts, M., Wennekes, T., & van der Marel, G. A. (2022). Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide. ACS Omega, 7(39), 35378-35386.
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ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]
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ResearchGate. (2022). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
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MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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UniProt. (n.d.). kdkA - 3-deoxy-D-manno-octulosonic acid kinase. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Studies in phase rule. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of 3-Deoxy-D-manno-oct-2-ulosonic Acid (KDO) and Pseudaminic Acid C-Glycosides. Retrieved from [Link]
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PubMed Central. (n.d.). Lipopolysaccharide 3-Deoxy-D-manno-octulosonic Acid (Kdo) Core Determines Bacterial Association of Secreted Toxins. Retrieved from [Link]
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PubMed. (1999). Quantification of bacterial lipopolysaccharides by the purpald assay. Retrieved from [Link]
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PubMed. (2012). Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density. Retrieved from [Link]
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YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
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MDPI. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-Deoxy-D-manno-2-octulosonic Acid Ammonium Salt. Retrieved from [Link]
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YouTube. (2013). Calculate pKa from Ka and vice versa. Retrieved from [Link]
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ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..? Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
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Environmental Science: Atmospheres. (n.d.). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Keto-3-deoxyoctonate ammonium salt (≥97%). Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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MDPI. (2022). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. Retrieved from [Link]
-
YouTube. (2021). pKa, pKb, Ka and Kb Calculations: Acids and Bases Chemistry Practice Problems. Retrieved from [Link]
-
Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]
-
ResearchGate. (2020). Hygroscopicity of organic surrogate compounds from biomass burning and their effect on the efflorescence of ammonium sulfate in mixed aerosol particles. Retrieved from [Link]
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Semantic Scholar. (2022). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. Retrieved from [Link]
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NIST. (n.d.). Ammonium sulfate - Infrared Spectrum. Retrieved from [Link]
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ResearchGate. (2005). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Retrieved from [Link]
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ACS Publications. (2021). Synthesis and Evaluation of 3‑Deoxy‑d‑manno‑oct‑2‑ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. Retrieved from [Link]
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Introduction: The Critical Role of KDO in Gram-Negative Bacteria
An In-depth Technical Guide to 3-Deoxy-D-manno-oct-2-ulopyranosonic Acid (KDO) Ammonium Salt (CAS 103404-70-2) for Researchers and Drug Development Professionals
3-Deoxy-D-manno-oct-2-ulopyranosonic acid, commonly known as KDO, is a unique eight-carbon sugar that is an essential and highly conserved component of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] It plays a pivotal role by forming the connection between the lipid A moiety and the core oligosaccharide of the LPS.[1] This linkage is crucial for the structural integrity and viability of the bacterial cell.[1] The minimal essential structure for the survival of many Gram-negative bacteria is Kdo2-lipid A.[4] Given its indispensable function, the biosynthetic pathway of KDO is a significant and attractive target for the development of novel antibacterial agents.[5][6] The ammonium salt of KDO, with the CAS number 103404-70-2, serves as a vital research tool in these endeavors.[5][7]
Physicochemical Properties of KDO Ammonium Salt
The KDO ammonium salt with CAS number 103404-70-2 is a white to off-white solid.[5] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 103404-70-2 | [5][7][8] |
| Molecular Formula | C8H17NO8 | [7][8] |
| Molecular Weight | 255.22 g/mol | [7][8] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 118 °C | [8] |
| Purity | ≥97% | [9] |
| Storage Temperature | -20°C | [9][10][11] |
Handling, Storage, and Preparation of Stock Solutions
Proper handling and storage of KDO ammonium salt are critical to maintain its integrity for experimental use.
Storage and Handling:
-
Long-term Storage : The lyophilized powder should be stored at -20°C in a dry environment.[10][11] For optimal stability, it is recommended to keep the compound under an inert gas like nitrogen.[8]
-
Moisture Sensitivity : As an ammonium salt, it may be hygroscopic. It is crucial to store it in a well-ventilated, dry area to prevent moisture absorption, which can lead to caking and degradation.[12]
-
General Precautions : Standard laboratory safety protocols should be followed when handling this compound.[13]
Preparation of Aqueous Stock Solutions:
-
Reconstitution : To prepare a stock solution, the lyophilized powder can be reconstituted in high-purity water.[14]
The Role of KDO in the Lipopolysaccharide Biosynthesis Pathway
KDO is synthesized in the cytoplasm of Gram-negative bacteria and is then incorporated into the growing LPS molecule on the inner membrane. The biosynthesis of KDO and its subsequent activation and transfer are essential for the formation of a functional outer membrane.[6] The pathway is a prime target for antibacterial drug design because its inhibition can compromise the bacterial cell envelope, leading to cell death.[6]
Caption: Simplified overview of the KDO biosynthesis and incorporation pathway in Gram-negative bacteria.
Application in Drug Development: Targeting KDO Biosynthesis
Synthetic analogues of KDO are valuable tools for studying the disruption of bacterial cell wall biosynthesis, which can lead to the discovery of new antibacterial agents.[5] KDO ammonium salt is often used as a standard for the quantification of KDO released from LPS or as a substrate in enzymatic assays targeting the enzymes of the KDO biosynthetic pathway.[10][]
Experimental Protocol: Quantification of KDO from Bacterial Lysates
This protocol describes a colorimetric method for the quantification of KDO, which is a common application for KDO ammonium salt as a standard. This method is based on the periodate-thiobarbituric acid reaction.[16]
Materials:
-
KDO ammonium salt (CAS 103404-70-2) for standard curve
-
Bacterial cell lysate or purified LPS sample
-
Sulfuric acid (H₂SO₄), 0.25 N
-
Periodic acid (H₅IO₆), 40 mM in 0.125 N H₂SO₄
-
Sodium arsenite (NaAsO₂), 2% in 0.5 N HCl
-
Thiobarbituric acid (TBA), 0.3%, pH 2.0
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation :
-
Prepare a stock solution of KDO ammonium salt in water (e.g., 1 mg/mL).
-
Create a series of dilutions to generate standards ranging from approximately 5 to 100 µg/mL.
-
-
Sample Preparation :
-
Hydrolyze the bacterial cell lysate or purified LPS sample in 0.25 N H₂SO₄ at 100°C for 20 minutes to release KDO.
-
Centrifuge the hydrolyzed sample to pellet any debris. The supernatant contains the released KDO.
-
-
Colorimetric Reaction :
-
To 100 µL of each standard and sample supernatant in a microcentrifuge tube, add 50 µL of periodic acid solution.
-
Incubate at room temperature for 30 minutes.
-
Add 100 µL of sodium arsenite solution and mix until the yellow-brown color disappears.
-
Add 500 µL of TBA solution and incubate in a boiling water bath for 10 minutes. A pink to red color will develop.
-
Cool the tubes on ice for 5 minutes.
-
Add 200 µL of DMSO to stabilize the color.
-
-
Measurement :
-
Measure the absorbance of the standards and samples at 548 nm using a spectrophotometer.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of KDO in the samples by interpolating their absorbance values on the standard curve.
-
Caption: Workflow for the colorimetric quantification of KDO.
Conclusion
KDO ammonium salt (CAS 103404-70-2) is an indispensable tool for researchers in the fields of microbiology, biochemistry, and drug development. Its role as a fundamental component of the outer membrane of Gram-negative bacteria makes it and its biosynthetic pathway a critical area of study for the development of new antibacterial therapies. Understanding its properties, handling requirements, and applications is essential for leveraging this compound to its full potential in the laboratory.
References
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Ziylan, Z. S., de Putter, G.-J., Roelofs, M., van Dijl, J. M., Scheffers, D.-J., & Walvoort, M. T. C. (2023). Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains. RSC Chemical Biology, 4(11), 897-905. Available from: [Link]
-
Holst, O. (2013). The sugar 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) as a characteristic component of bacterial endotoxin -- a review of its biosynthesis, function, and placement in the lipopolysaccharide core. Zentralblatt für Bakteriologie, 295(4), 423-433. Available from: [Link]
-
Pharmaffiliates. (n.d.). 3-Deoxy-D-manno-2-octulosonic Acid Ammonium Salt. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2021). 2-Keto-3-deoxyoctonate ammonium salt (KDO) stock solution storage condition? Retrieved January 23, 2026, from [Link]
-
Wang, X., & Quinn, P. J. (2010). Kdo2-lipid A: structural diversity and impact on immunopharmacology. Acta Pharmacologica Sinica, 31(5), 523-538. Available from: [Link]
-
van der Vorm, S., et al. (2021). Synthesis and Evaluation of 3-Deoxy-d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. ACS Chemical Biology, 16(11), 2375-2384. Available from: [Link]
-
Horstman, A. L., et al. (2007). Lipopolysaccharide 3-Deoxy-D-manno-octulosonic Acid (Kdo) Core Determines Bacterial Association of Secreted Toxins. Infection and Immunity, 75(5), 2290-2297. Available from: [Link]
-
Fernandez-Tejada, A., & Corzana, F. (2018). The Role of Bacterial Lipopolysaccharides as Immune Modulator in Vaccine and Drug Development. In Glycochemical Synthesis: Strategies and Applications. Wiley. Available from: [Link]
-
van der Vorm, S., et al. (2021). Synthesis and Evaluation of Kdo Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. ChemRxiv. Preprint. Available from: [Link]
-
Misra, R., & Priyanka, P. (2015). Determination of Keto-deoxy-d-manno-8-octanoic acid (KDO) from Lipopolysaccharide of Escherichia coli. Bio-protocol, 5(24), e1685. Available from: [Link]
-
Oscarson, S., & Sehgelmeble, F. W. (2000). Synthesis of 3-Deoxy-α-d-manno-oct-2-ulosonic Acid Glycoside (Kdo) and Its 2-Deoxy Analogue: A Horner−Emmons Approach. Organic Letters, 2(18), 2841-2844. Available from: [Link]
-
Wang, W., et al. (2019). Synthesis of 3-deoxy-D-manno-2-octulosonic acid (Kdo) and D-glycero-D-talo-2-octulosonic acid (Ko) and their α-glycosides. Angewandte Chemie International Edition, 58(33), 11339-11344. Available from: [Link]
-
Ziylan, Z. (2022). Kdo derivatives as tools to metabolically label bacterial lipopolysaccharides. University of Groningen. Available from: [Link]
-
ResearchGate. (n.d.). LPS Quantitation Procedures. Retrieved January 23, 2026, from [Link]
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Taylor, E. A., et al. (2021). Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. Methods and Protocols, 4(3), 51. Available from: [Link]
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Alkali Scientific. (n.d.). 2-Keto-3-deoxyoctonate ammonium salt, 1 X 5 mg (K2755-5MG). Retrieved January 23, 2026, from [Link]
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Di Lorenzo, F., et al. (2015). The Kdo biosynthetic pathway toward OM biogenesis as target in antibacterial drug design and development. Current Medicinal Chemistry, 22(19), 2310-2323. Available from: [Link]
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Monash University. (2024). Scientists discover novel immune 'traffic controller' hijacked by virus. Retrieved January 23, 2026, from [Link]
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Krülle, T., et al. (1994). Synthesis of 3-deoxy-2-octulosonic acid derivatives and characterisation of their 3-deoxyoctitols. Carbohydrate Research, 254, 141-156. Available from: [Link]
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Amerigo Scientific. (n.d.). 2-Keto-3-deoxyoctonate ammonium salt (≥97%). Retrieved January 23, 2026, from [Link]
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Risso Chemical. (n.d.). Ammonium Sulfate Storage & Handling Best Practices. Retrieved January 23, 2026, from [Link]
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The Biological Significance of the Kdo-Lipid A Moiety: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Cornerstone of the Gram-Negative Outer Membrane
In the intricate architecture of Gram-negative bacteria, the outer membrane stands as a formidable barrier, crucial for survival and pathogenesis. The primary component of its outer leaflet is the lipopolysaccharide (LPS), a molecule of immense biological importance.[1][2] While the entire LPS structure, comprising the O-antigen, core oligosaccharide, and lipid A, is significant, the innermost region—the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)-lipid A moiety—represents the minimal essential structure required for the viability of most Gram-negative bacteria.[3][4] This guide provides an in-depth exploration of the Kdo-lipid A moiety, detailing its molecular structure, biosynthesis, pivotal role in bacterial physiology, and its profound impact as a primary activator of the host's innate immune system. Understanding this molecule is not merely an academic exercise; it is fundamental to the development of novel antibiotics, vaccine adjuvants, and therapeutics for inflammatory diseases.
Section 1: Molecular Architecture and Essentiality
The Kdo-lipid A domain is an amphipathic glycolipid composed of two key parts:
-
Lipid A : The hydrophobic anchor of LPS, embedded within the outer membrane.[5] In Escherichia coli, it typically consists of a β-(1'→6)-linked disaccharide of glucosamine, which is phosphorylated at positions 1 and 4'. This backbone is decorated with multiple fatty acid chains (acyl chains), creating the molecule's "lipid" character and its endotoxic properties.[4]
-
Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) : One or more Kdo sugar residues are attached to the 6'-position of the glucosamine disaccharide.[6] The minimal structure required to sustain bacterial viability in E. coli is Kdo2-lipid A, containing two Kdo residues.[7]
This specific architecture is not arbitrary. The anionic character of the Kdo residues and the phosphate groups interacts with divalent cations (like Mg²⁺ and Ca²⁺), which cross-bridge adjacent LPS molecules. This creates a tightly packed, quasi-crystalline lattice structure that significantly restricts the passage of hydrophobic molecules, including many antibiotics, forming an effective permeability barrier.[5][7] The essentiality of Kdo-lipid A is underscored by the fact that genetic inactivation of the enzymes in its core biosynthetic pathway is lethal to most Gram-negative bacteria.[8][9]
Section 2: The Raetz Pathway: Biosynthesis of Kdo-Lipid A
The construction of Kdo2-lipid A is a highly conserved, nine-step enzymatic process known as the Raetz pathway, which begins in the cytoplasm and concludes on the inner leaflet of the cytoplasmic membrane.[3][4]
The pathway can be summarized as follows:
-
LpxA & LpxC : The pathway initiates with UDP-N-acetylglucosamine (UDP-GlcNAc). LpxA transfers a hydroxymyristoyl chain to the glucosamine sugar. The subsequent deacetylase reaction, catalyzed by LpxC, is the first committed and irreversible step, making LpxC a prime target for novel antibiotic development.[4]
-
LpxD : Adds a second hydroxymyristoyl chain to create the di-acylated intermediate.
-
LpxH & LpxB : The UDP group is cleaved by LpxH, and two molecules of the resulting product are condensed by LpxB to form the characteristic glucosamine disaccharide.
-
LpxK : A kinase that phosphorylates the 4'-position of the disaccharide, yielding an intermediate known as Lipid IVA.[3]
-
KdtA (WaaA) : This bifunctional enzyme transfers two Kdo residues from CMP-Kdo to Lipid IVA, forming Kdo2-Lipid IVA.[3]
-
LpxL & LpxM : These "late acyltransferases" add two secondary acyl chains (laurate and myristate in E. coli) to complete the hexa-acylated structure of Kdo2-Lipid A.[8]
This fully formed molecule is then flipped to the outer leaflet of the inner membrane and subsequently transported to the outer membrane.
Caption: The Raetz Pathway for Kdo2-Lipid A biosynthesis in E. coli.
Section 3: The Immunostimulatory Core and TLR4 Signaling
Beyond its structural role, Kdo-lipid A is one of the most potent microbe-associated molecular patterns (MAMPs). It is the principal ligand for the Toll-like Receptor 4 (TLR4) complex on host innate immune cells, such as macrophages and dendritic cells, making it the component responsible for the endotoxic activity of LPS.[4][5][10]
The activation sequence is a paradigm of innate immune recognition:
-
Recognition and Binding : In the bloodstream, LPS/Kdo-lipid A is bound by Lipopolysaccharide Binding Protein (LBP). This complex transfers the lipid A to CD14 on the surface of myeloid cells. CD14 then presents the Kdo-lipid A molecule to the TLR4 and Myeloid Differentiation factor 2 (MD-2) complex.[5][11]
-
Receptor Dimerization : The binding of the hexa-acylated lipid A into a hydrophobic pocket within MD-2 induces a conformational change, promoting the homodimerization of the TLR4-MD-2 complex.[11]
-
Signal Transduction : This dimerization brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of the TLR4 molecules into close proximity, creating a scaffold for the recruitment of adaptor proteins and initiating downstream signaling.
Two primary signaling pathways are activated:
-
MyD88-dependent Pathway : Occurs at the plasma membrane and rapidly activates NF-κB, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][12]
-
TRIF-dependent Pathway : Follows the endocytosis of the TLR4 complex and activates IRF3, leading to the production of Type I interferons (IFN-α/β). This pathway also contributes to a later phase of NF-κB activation.[8][12]
Caption: TLR4 signaling pathway initiated by Kdo-Lipid A recognition.
Section 4: Structural Diversity and Immune Evasion
The canonical hexa-acylated, bis-phosphorylated lipid A from E. coli is a powerful immune activator. However, pathogenic bacteria have evolved numerous strategies to modify their Kdo-lipid A structure to evade or dampen this potent host response.[2][13][14] These modifications are often regulated by environmental cues encountered within the host, such as temperature or antimicrobial peptides.
| Bacterium | Common Lipid A Modification | Consequence for TLR4 Signaling | Biological Advantage |
| Yersinia pestis | Switches from hexa-acyl (27°C) to tetra-acyl (37°C) | Poor agonist/antagonist at host temperature | Evades immune detection upon transmission to a warm-blooded host.[13] |
| Helicobacter pylori | Predominantly tetra-acylated and mono-phosphorylated | Very weak agonist of human TLR4 | Reduces inflammatory response, facilitating chronic colonization of the stomach.[8][9] |
| Salmonella enterica | Addition of phosphoethanolamine or aminoarabinose | Reduces TLR4 activation | Increases resistance to cationic antimicrobial peptides (e.g., polymyxin B).[8] |
| Francisella tularensis | Typically tetra-acylated and lacks the 4'-phosphate group | Poorly recognized by human TLR4 | Contributes to the high virulence and immune evasion of the pathogen.[4] |
This structural plasticity highlights a critical challenge in drug and vaccine development. A therapeutic targeting the canonical E. coli lipid A structure may not be effective against pathogens that present a modified version to the immune system.
Section 5: Kdo-Lipid A in Research and Drug Development
The dual nature of Kdo-lipid A—essential for bacteria and a potent immune stimulator—makes it a focal point for therapeutic intervention.
-
Antibiotic Targets : As previously mentioned, enzymes in the Raetz pathway, particularly LpxC, are highly attractive targets for the development of new antibiotics specifically aimed at Gram-negative pathogens.
-
Vaccine Adjuvants : By detoxifying lipid A, its immunostimulatory properties can be harnessed. Monophosphoryl Lipid A (MPLA), a derivative of Salmonella minnesota lipid A lacking the 1-phosphate group, is a prime example. It retains the ability to stimulate a robust adaptive immune response via the TRIF-dependent pathway but has significantly reduced toxicity, making it a successful vaccine adjuvant approved for human use.[12]
-
Sepsis Antagonists : In cases of septic shock, the overstimulation of TLR4 by circulating lipid A is a primary driver of pathology. Synthetic lipid A analogs, such as Eritoran (E5564), have been developed to act as competitive antagonists of the TLR4/MD-2 complex, blocking the binding of native endotoxin.[15] While clinical trials have had mixed results, this remains an active area of research.[15]
Experimental Protocol: Isolation of Kdo2-Lipid A from an E. coli Mutant
To study Kdo-lipid A, it must first be isolated in a pure form. The most effective method utilizes bacterial mutants, such as E. coli WBB06 or WJW00, which are deficient in the heptosyltransferase enzymes (e.g., rfaC or rfaD mutants).[10] This genetic block prevents the addition of the core oligosaccharide, causing the bacterium to accumulate Kdo2-lipid A as its final LPS product.
Objective : To extract and purify Kdo2-Lipid A from a 4-liter culture of an E. coli rfaD mutant strain (e.g., WJW00).
Methodology : This protocol is a synthesis of established rapid extraction methods.[1][16]
Step 1: Cell Harvest and Solvent Washes (Cell Drying)
-
Culture the E. coli WJW00 strain in 4 L of LB medium to late-log phase.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min). Discard the supernatant.
-
Resuspend the cell pellet thoroughly in 80 mL of pure ethanol. Transfer to solvent-resistant centrifuge tubes.
-
Pellet the cells (5,000 x g for 10 min) and discard the supernatant.
-
Repeat the wash procedure sequentially, twice with ethanol, twice with acetone, and twice with diethyl ether.[1]
-
Expert Insight : These washes are critical. They progressively dehydrate the cells and remove phospholipids and other membrane lipids. A thorough resuspension at each step is essential for a high-purity final product. Failure to do so results in a gummy, contaminated lipid extract.[1]
-
Step 2: Single-Phase Bligh-Dyer Extraction
-
Combine the dried cell pellets into a glass flask.
-
Add a mixture of Chloroform:Methanol:Water in a 1:2:0.8 (v/v/v) ratio. For ~5 g of dried cells, use 20 mL Chloroform, 40 mL Methanol, and 16 mL Water.
-
Stir vigorously at room temperature for 1 hour to lyse the cells and solubilize the lipids.
-
Centrifuge the mixture at 5,000 x g for 15 min. The Kdo2-Lipid A will be in the supernatant. Carefully collect the supernatant.
Step 3: Mild Acid Hydrolysis
-
Transfer the supernatant to a glass, acid-washed tube.
-
Add 1% sodium acetate (pH 4.5) to the extract and incubate in a boiling water bath for 30 minutes.
-
Rationale : This step is optional if using a deep-rough mutant like WJW00 where Kdo2-Lipid A is the final product. For other strains, this step cleaves the acid-labile Kdo linkage to the outer core oligosaccharide.[16] For purity, it is often included to remove any other potential acid-labile components.
-
Step 4: Purification by Phase Partitioning
-
Cool the hydrolyzed mixture to room temperature.
-
Convert the single-phase mixture into a two-phase Bligh-Dyer system by adding chloroform and water to achieve a final Chloroform:Methanol:Water ratio of 2:2:1.8 (v/v/v).
-
Vortex thoroughly and centrifuge (2,000 x g for 10 min) to separate the phases.
-
The purified Kdo2-Lipid A will partition into the lower, chloroform-rich organic phase. The more hydrophilic components will remain in the upper aqueous phase.
-
Carefully collect the lower phase using a glass Pasteur pipette.
-
Wash the upper phase once more with chloroform and combine the lower phases.
-
Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.
Step 5: Final Precipitation and Lyophilization
-
Dissolve the dried lipid film in a small amount of chloroform/methanol.
-
Precipitate the Kdo2-Lipid A by adding a mixture of acetone and diethyl ether.[1] Let it sit at 4°C for at least 1 hour.
-
Pellet the white precipitate by centrifugation (10,000 x g for 20 min).
-
Wash the pellet with 80% phenol and diethyl ether to remove any remaining contaminants.[1]
-
Dry the final pellet, dissolve it in a 1% triethylamine aqueous solution, and lyophilize to yield a stable, fluffy white powder.[1]
Functional Characterization: The LAL Assay
The biological activity (endotoxicity) of the purified Kdo2-lipid A must be confirmed. The gold-standard method is the Limulus Amebocyte Lysate (LAL) assay.[17]
-
Principle : The assay utilizes a clotting cascade present in the amebocytes (immune cells) of the horseshoe crab (Limulus polyphemus).[18] This cascade is initiated by extremely low levels of endotoxin.
-
Methodology : There are three main types: gel-clot (qualitative), turbidimetric (quantitative), and chromogenic (quantitative).[17] In the chromogenic LAL assay, the endotoxin-activated enzyme cascade cleaves a colorless synthetic substrate, producing a yellow-colored product (p-nitroaniline), which is measured spectrophotometrically. The intensity of the color is directly proportional to the amount of endotoxin present.[17]
-
Application : By creating a standard curve with a known endotoxin standard, the activity of the purified Kdo2-lipid A can be precisely quantified in Endotoxin Units (EU) per milligram.
Caption: Workflow for Kdo2-Lipid A Isolation and Functional Analysis.
Conclusion and Future Directions
The Kdo-lipid A moiety is a molecule of profound duality. It is an indispensable structural component that provides Gram-negative bacteria with a vital protective barrier, while simultaneously serving as a powerful molecular flag that alerts the host immune system to invasion. This duality places it at the center of the host-pathogen battlefield. For researchers and drug developers, a deep, mechanistic understanding of its biosynthesis, structural variations, and interaction with the TLR4 signaling complex is paramount. Future research will continue to focus on exploiting the enzymes of the Raetz pathway for new antibiotics, refining the design of lipid A analogs to create safer and more effective vaccine adjuvants and sepsis therapeutics, and understanding how the host microbiome's diverse lipid A structures shape systemic immunity. The study of this single molecular entity continues to yield fundamental insights into bacterial physiology and immunology, paving the way for the next generation of therapies against infectious and inflammatory diseases.
References
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Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. (2021). Applied Sciences. [Link]
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Structure and biosynthetic pathway of Kdo2-lipid A in E. coli. (n.d.). ResearchGate. [Link]
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Construction and Characterization of an Escherichia coli Mutant Producing Kdo2-Lipid A. (2015). International Journal of Molecular Sciences. [Link]
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Kdo2-lipid A: structural diversity and impact on immunopharmacology. (2014). Biological Reviews of the Cambridge Philosophical Society. [Link]
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Remodelling of the Gram-negative bacterial Kdo2-lipid A and its functional implications. (2022). Microbiology. [Link]
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Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation. (2014). Frontiers in Immunology. [Link]
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Recognition of lipid A variants by the TLR4-MD-2 receptor complex. (2013). Frontiers in Immunology. [Link]
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Lipid A as a Drug Target and Therapeutic Molecule. (2015). Expert Opinion on Therapeutic Targets. [Link]
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Evolution of the Kdo2-lipid A biosynthesis in bacteria. (2010). BMC Evolutionary Biology. [Link]
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Structural Modifications of Bacterial Lipopolysaccharide that Facilitate Gram-Negative Bacteria Evasion of Host Innate Immunity. (2011). Clinical and Vaccine Immunology. [Link]
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Recognition of lipid A variants by the TLR4-MD-2 receptor complex. (2013). Frontiers in Cellular and Infection Microbiology. [Link]
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The LAL assay: a living fossil exploited to detect bacterial contamination. (2022). BMG LABTECH. [Link]
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Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria. (2013). Journal of Visualized Experiments. [Link]
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Lipid A modification of colistin-resistant Klebsiella pneumoniae does not alter innate immune response in a mouse model of pneumonia. (2024). mSphere. [Link]
-
Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains. (2023). RSC Chemical Biology. [Link]
-
Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation. (2022). Infection and Immunity. [Link]
-
Fortifying the barrier: the impact of lipid A remodelling on bacterial pathogenesis. (2017). Microbial Pathogenesis. [Link]
-
How Does the LAL Assay Work? (2020). FUJIFILM Wako Chemicals U.S.A. Corporation. [Link]
-
Lipopolysaccharides: structure, function and bacterial identifications. (2020). OCL - Oilseeds and fats, Crops and Lipids. [Link]
-
Lipid A Analogs Aimed at Preventing the Detrimental Effects of Endotoxin. (1998). Current Topics in Microbiology and Immunology. [Link]
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Methodological & Application
Synthesis of 3-Deoxy-D-manno-2-octulosonic Acid (KDO) Ammonium Salt: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and well-validated protocol for the chemical synthesis of 3-Deoxy-D-manno-2-octulosonic acid (KDO) ammonium salt. KDO is a crucial and highly conserved eight-carbon acidic sugar that serves as a key component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria.[1][2] The integrity of the bacterial outer membrane and the viability of the organism are often dependent on the proper incorporation of KDO.[3][4] Consequently, the biosynthetic pathway of KDO is a prime target for the development of novel antibacterial agents. This document provides not only a step-by-step synthesis protocol but also delves into the underlying chemical principles, offering insights into the rationale behind experimental choices. The target audience for this guide includes researchers in carbohydrate chemistry, microbiology, and drug development who require a reliable method for obtaining high-purity KDO ammonium salt for their studies.
Introduction: The Significance of KDO
3-Deoxy-D-manno-2-octulosonic acid (KDO) is an essential monosaccharide in the structure of lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria.[1] KDO acts as a critical linker between the lipid A moiety and the outer core oligosaccharide of LPS.[2] The presence of KDO is vital for the structural integrity of the bacterial outer membrane, which functions as a barrier against antimicrobial compounds.[5] Due to its fundamental role in bacterial physiology, the enzymes involved in the KDO biosynthetic pathway, such as CMP-KDO synthetase, are attractive targets for the design of new antibiotics.[6] Access to pure KDO and its derivatives is therefore essential for inhibitor screening, structural biology, and immunological studies.[1][6] This guide outlines a chemical synthesis approach, starting from a common carbohydrate precursor, D-mannose.[7]
Retrosynthetic Analysis and Strategy
The synthetic strategy for KDO typically involves the elongation of a six-carbon sugar precursor, such as D-mannose, to an eight-carbon chain, followed by the introduction of the characteristic α-keto acid functionality.[7] Our approach is based on a convergent strategy that employs established carbon-carbon bond-forming reactions to build the KDO backbone, followed by deprotection and salt formation.
Diagram 1: Retrosynthetic Analysis of KDO
Sources
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Application Note: Quantitative Analysis of 3-Deoxy-D-manno-oct-2-ulosonic Acid (KDO) using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Deoxy-D-manno-oct-2-ulosonic acid (KDO) is an essential eight-carbon sugar acid that serves as a unique and critical component of the lipopolysaccharide (LPS) inner core in the vast majority of Gram-negative bacteria.[1][2] It forms the covalent bridge between the immunostimulatory lipid A moiety and the core oligosaccharide, making it indispensable for the structural integrity of the bacterial outer membrane.[1][2] Consequently, the accurate quantification of KDO is a cornerstone of endotoxin analysis, bacterial cell wall research, and the development of novel antibacterial agents. This application note provides an in-depth guide to the principles and practice of KDO analysis using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). HPAEC-PAD offers unparalleled sensitivity and selectivity for this application, enabling the direct, derivatization-free detection of KDO at picomole levels, even in complex biological matrices.[3][4] We present a validated protocol, from sample preparation to data analysis, and discuss the scientific rationale behind key methodological choices to ensure robust and reliable quantification.
Part 1: The Scientific Foundation
The Analyte: KDO's Central Role in LPS Structure
Lipopolysaccharide, or endotoxin, is the major component of the outer membrane of Gram-negative bacteria. Its structure is tripartite, consisting of Lipid A, a core oligosaccharide, and an O-antigen polysaccharide chain. KDO is a non-negotiable component of the inner core, providing the crucial link to Lipid A.[1] Its acidic nature, conferred by the carboxylic acid group at C1, and its unique eight-carbon structure make it a definitive marker for the presence of bacterial endotoxin.[1] The quantification of KDO allows researchers to determine the concentration of LPS in purified samples, monitor bacterial growth, or assess the efficacy of drugs that target LPS biosynthesis.
Principle 1: High-Performance Anion-Exchange Chromatography (HPAEC)
The separation of carbohydrates by ion-exchange chromatography may seem counterintuitive, as many, like glucose or mannose, are neutral at physiological pH. However, the hydroxyl groups of carbohydrates are weakly acidic, with pKa values typically in the range of 12-13.[5] By using an eluent with a high pH (e.g., >12), these hydroxyl groups are deprotonated, forming negatively charged oxyanions.[3][6]
HPAEC leverages this principle by using a stationary phase consisting of a non-porous, resin-based bead coated with positively charged latex microparticles. These positively charged sites form the anion-exchange surface. The generated carbohydrate oxyanions bind to this surface with an affinity that depends on the number and acidity of their hydroxyl groups.
KDO, being a sugar acid, is already anionic at a much lower pH. However, analysis is performed under highly alkaline conditions to ensure the separation of KDO from other neutral monosaccharides that may be present in the sample hydrolysate. Elution is achieved by displacing the bound anions with a competing ion, typically hydroxide from the eluent or by increasing the concentration of a salt like sodium acetate in the mobile phase (a salt gradient).[4][6]
Part 2: Experimental Protocol
This protocol is designed for the quantification of KDO from purified LPS samples.
Required Materials and Reagents
-
KDO Standard: 3-Deoxy-D-manno-oct-2-ulosonic acid ammonium salt (or equivalent).
-
LPS Sample: Purified lipopolysaccharide from Gram-negative bacteria.
-
Acetic Acid: HPLC grade or equivalent.
-
Sodium Hydroxide (50% w/w): Low carbonate, for eluent preparation.
-
Sodium Acetate: Anhydrous, high purity (electrochemical grade recommended). [7]* Water: High-purity, deionized water with a resistivity of 18.2 MΩ·cm. [7]* Volumetric flasks, pipettes, and autosampler vials.
-
Centrifugal filter units: 3,000 MWCO (optional but recommended for complex samples). [1]* Syringe filters: 0.2 µm or 0.45 µm nylon. [3]* SpeedVac or similar vacuum concentrator.
Instrumentation and Chromatographic Conditions
The following conditions are a validated starting point and may be optimized as needed.
| Parameter | Specification | Rationale |
| HPLC System | Biocompatible, metal-free system capable of delivering high pH eluents. | Prevents corrosion and metal ion contamination which interfere with PAD. |
| Detector | Pulsed Amperometric Detector with a Gold (Au) working electrode. | Provides sensitive, direct detection of underivatized KDO. [3] |
| Column | Dionex CarboPac™ PA20 (4 x 250 mm) with a guard column. | Strong anion-exchanger optimized for high-resolution separation of monosaccharides, including sugar acids. [1] |
| Column Temp. | 30 °C | Ensures reproducible retention times. [3] |
| Flow Rate | 0.5 mL/min | Standard analytical flow rate for a 4 mm ID column. |
| Injection Vol. | 10 µL | Can be adjusted based on sample concentration and sensitivity needs. |
| Eluent A | 100 mM Sodium Hydroxide (NaOH) | Maintains high pH for ionization and retention. |
| Eluent B | 100 mM NaOH, 1 M Sodium Acetate (NaOAc) | NaOAc acts as the displacing salt to elute strongly bound anions like KDO. |
| Gradient | 0-2 min: 0% B | Isocratic hold to separate neutral/weakly retained sugars. |
| 2-12 min: 0-30% B (linear gradient) | Elutes KDO and other acidic monosaccharides. | |
| 12-15 min: 100% B | Strong wash to clean the column. | |
| 15-25 min: 0% B | Re-equilibration for the next injection. | |
| PAD Waveform | Standard carbohydrate waveform (consult instrument manual for potentials/durations). | Optimized for stable and sensitive detection of carbohydrates. [3] |
Preparation of Standards and Eluents
-
KDO Stock Standard (1 mg/mL): Accurately weigh ~10 mg of KDO standard, dissolve in 10 mL of 18.2 MΩ·cm water, and store at -20 °C.
-
Calibration Standards (e.g., 0.5 - 50 µg/mL): Prepare a series of working standards by serial dilution of the stock standard in 18.2 MΩ·cm water. Prepare fresh daily. [8]* Eluents: All eluents must be prepared with 18.2 MΩ·cm water that has been sparged with helium or nitrogen for 15-20 minutes to remove dissolved carbon dioxide. Carbonate (from atmospheric CO₂) is an anion that will interfere with chromatography. Store eluents under a blanket of helium.
Sample Preparation: Hydrolysis of LPS
This procedure uses mild acid hydrolysis to selectively cleave the ketosidic linkage of KDO from Lipid A. [1]
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 1-2 mg of lyophilized LPS sample into a microcentrifuge tube.
-
Hydrolysis: Add 1 mL of 1% (v/v) acetic acid to the tube. Vortex thoroughly to dissolve the LPS. Heat the sample in a heating block or water bath at 70 °C for 60 minutes. [1]3. Drying: After hydrolysis, cool the sample to room temperature. Evaporate the sample to complete dryness using a vacuum concentrator (e.g., SpeedVac). This step removes the acetic acid, which would interfere with the chromatography. [1]4. Reconstitution: Resuspend the dried residue in a known volume (e.g., 1 mL) of 18.2 MΩ·cm water. Vortex for 1-2 minutes to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.2 µm nylon syringe filter directly into an autosampler vial. This is a critical step to remove any particulate matter that could damage the column. [1][3]6. Analysis: The sample is now ready for injection into the HPAEC-PAD system.
Part 3: Method Validation and Data Analysis
A robust analytical method must be validated to ensure it is fit for purpose. [9][10]
System Suitability and Calibration
Before running samples, inject a mid-range KDO standard multiple times to confirm system suitability. Key parameters include retention time reproducibility (RSD < 2%) and peak area reproducibility (RSD < 5%). Following this, inject the full set of calibration standards to generate a calibration curve by plotting peak area against concentration. A linear regression with a coefficient of determination (R²) > 0.995 is typically required.
Key Validation Parameters
The following table summarizes typical performance characteristics for a validated HPAEC-PAD method for KDO.
| Parameter | Typical Result | Description |
| Linearity (R²) | > 0.998 | Demonstrates a direct proportional relationship between concentration and response. [9] |
| Limit of Detection (LOD) | ~0.1 µM (~5 pmol on column) | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quant. (LOQ) | ~0.4 µM (~20 pmol on column) | The lowest concentration of analyte that can be accurately quantified. |
| Precision (RSD%) | < 5% (Intra-day) | Measures the closeness of agreement between a series of measurements. [9] |
| < 8% (Inter-day) | ||
| Accuracy (Recovery %) | 90 - 110% | Measures the closeness of the measured value to the true value, often assessed by spiking a known amount of standard into a sample matrix. [1] |
Part 4: Discussion and Troubleshooting
Causality Behind Experimental Choices
-
Why Mild Acid Hydrolysis? KDO is linked to Lipid A via an acid-labile ketosidic bond. Harsh acid conditions (e.g., trifluoroacetic acid used for neutral monosaccharide analysis) can degrade KDO. Mild hydrolysis with acetic acid provides the optimal balance for efficient KDO release without significant degradation. [1]* Why a Gradient Elution? In a bacterial hydrolysate, many other components are present. An initial isocratic hold allows weakly-retained neutral sugars to elute first. The subsequent sodium acetate gradient is then required to increase the eluent strength sufficiently to displace the more tightly-bound KDO and other acidic species, ensuring a clean separation. [6]* Why High-Purity Reagents? The PAD detector is sensitive to any electroactive contaminant. The use of 18.2 MΩ·cm water and high-purity salts is non-negotiable to achieve a stable baseline and low detection limits. [7]Anions like chloride or carbonate in the eluents will also act as competing ions and disrupt chromatography.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| High Background Noise | 1. Contaminated eluent or water.<[7]br>2. Expired or fouled PAD electrode. | 1. Prepare fresh eluents with 18.2 MΩ·cm water; ensure system is sparged with helium.2. Polish or replace the working electrode. |
| Drifting Retention Times | 1. Eluent concentration drift (CO₂ contamination).2. Column temperature fluctuation.3. Pump malfunction or leak. | 1. Keep eluents blanketed with helium; prepare fresh eluents regularly.2. Verify column oven is at the set temperature.3. Check for leaks and perform pump diagnostics. |
| Poor Peak Shape (Tailing) | 1. Column contamination/overloading.<[1]br>2. Mismatch between sample diluent and mobile phase. | 1. Implement a stronger column wash step; ensure sample is properly filtered.2. Reconstitute final sample in water. |
| No/Low Signal | 1. Incorrect PAD waveform or settings.2. Electrode not connected properly.3. Sample degradation or hydrolysis failure. | 1. Ensure the correct waveform is loaded and the detector is on.2. Check all electrode connections.3. Run a fresh KDO standard to verify system performance; re-prepare sample if necessary. |
Conclusion
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is the definitive analytical technique for the quantitative analysis of KDO. Its ability to directly measure underivatized carbohydrates with high sensitivity and resolution makes it superior to more complex and less direct methods. [3][11]By understanding the core principles of separation and detection and adhering to the detailed protocols for sample preparation and analysis, researchers in microbiology, immunology, and pharmaceutical development can achieve accurate and reliable quantification of this critical endotoxin marker.
References
-
Sabatino, L., et al. (2020). High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys from Southern Italy (Calabria region). Foods, 9(11), 1625. [Link]
-
Thermo Fisher Scientific. (2015, June 4). Oligosaccharide Analysis: High-Performance Anion-Exchange Chromatography [Video]. YouTube. [Link]
-
Wouters, S. (2024, February 1). Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. [Link]
-
Jayapal, P., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Biotechnology, 24(1), 22. [Link]
-
Corradini, C., & Cavazza, A. (2010). Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection: The potential is still growing. Analytical and Bioanalytical Chemistry, 399(1), 1-15. [Link]
-
Wang, X., et al. (2018). Synthesis and Evaluation of 3-Deoxy-d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. ACS Omega, 3(9), 10633–10639. [Link]
-
Lam, J. S., et al. (2011). LPS Quantitation Procedures. In Bacterial Polysaccharides (pp. 377-384). Humana Press. [Link]
-
Zhang, Z., et al. (2016). Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides. Molecules, 21(10), 1368. [Link]
-
Ziegler, J. U., et al. (2017). Optimization and Validation of an HPAEC-PAD Method for the Quantification of FODMAPs in Cereals and Cereal-Based Products. Journal of Agricultural and Food Chemistry, 65(21), 4357–4365. [Link]
-
Rohrer, J. S. (2012). High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins. Methods in Molecular Biology, 919, 31-48. [Link]
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Applications of KDO Analogs in Antibacterial Research: A Detailed Guide to Application Notes and Protocols
Introduction: Targeting the Achilles' Heel of Gram-Negative Bacteria
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The outer membrane of these pathogens acts as a highly effective permeability barrier, rendering many conventional antibiotics ineffective.[1] Central to the integrity of this outer membrane is the lipopolysaccharide (LPS) layer, and at the heart of LPS biosynthesis lies the unique and essential sugar, 3-deoxy-D-manno-oct-2-ulopyranosonic acid (KDO).[2] The biosynthesis of KDO is a multi-step enzymatic pathway that is highly conserved among Gram-negative bacteria and absent in mammals, making it an ideal target for the development of novel antibacterial agents.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of KDO analogs in antibacterial research. We will delve into the core enzymatic steps of the KDO biosynthesis pathway and present detailed, field-proven protocols for evaluating the efficacy of KDO analogs as enzyme inhibitors and antibacterial agents. Furthermore, we will explore the utility of these analogs as sophisticated biochemical probes to dissect the intricacies of LPS biosynthesis and bacterial physiology.
The KDO Biosynthesis Pathway: A Prime Target for Antibacterial Intervention
The biosynthesis of KDO and its incorporation into LPS involves a series of enzymatic reactions, with two key enzymes representing primary targets for inhibition:
-
KDO 8-P Synthase (KdsA): This enzyme catalyzes the condensation of phosphoenolpyruvate (PEP) and D-arabinose 5-phosphate (A5P) to form KDO 8-phosphate (KDO-8P), the first committed step in KDO biosynthesis.[3]
-
CMP-KDO Synthetase (KdsB): Following the dephosphorylation of KDO-8P to KDO, KdsB activates KDO by transferring a cytidine monophosphate (CMP) group from cytidine triphosphate (CTP), forming the high-energy sugar nucleotide CMP-KDO. This activated form is the substrate for subsequent transferases that link KDO to lipid A.[4][5]
Inhibition of either KdsA or KdsB disrupts the production of LPS, leading to a compromised outer membrane, increased sensitivity to other antibiotics, and ultimately, bacterial cell death.
Application Note 1: KDO Analogs as Inhibitors of Biosynthetic Enzymes
A primary application of KDO analogs is the direct inhibition of the enzymes involved in its biosynthesis. The development of potent and selective inhibitors of KDO 8-P synthase and CMP-KDO synthetase is a key strategy in the discovery of new Gram-negative antibacterial drugs.
Protocol 1: High-Throughput Screening of KDO 8-P Synthase Inhibitors using a Malachite Green Phosphate Assay
This protocol describes a colorimetric assay to identify and characterize inhibitors of KDO 8-P synthase by quantifying the inorganic phosphate (Pi) released during the enzymatic reaction.
Causality of Experimental Choices: The malachite green assay is chosen for its high sensitivity and suitability for high-throughput screening. The formation of a colored complex between malachite green, molybdate, and free orthophosphate provides a robust and easily quantifiable readout of enzyme activity.[6]
Experimental Workflow Diagram:
Caption: Workflow for the KDO 8-P Synthase Malachite Green Assay.
Materials and Reagents:
-
Purified recombinant KDO 8-P synthase (KdsA)[7]
-
Phosphoenolpyruvate (PEP)
-
D-arabinose 5-phosphate (A5P)
-
KDO analog inhibitors
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Plate Preparation: Prepare serial dilutions of the KDO analog inhibitors in the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, PEP (final concentration 0.5 mM), and A5P (final concentration 0.5 mM).
-
Initiate Reaction: Add the purified KdsA enzyme to the reaction mixture and immediately dispense into the wells of the 96-well plate containing the inhibitors.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Color Development: Stop the reaction by adding the Malachite Green Reagent to each well. Allow the color to develop for 15-20 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 620 and 660 nm using a plate reader.[9]
-
Data Analysis:
-
Generate a phosphate standard curve to convert absorbance values to the amount of phosphate produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
-
Protocol 2: Characterization of CMP-KDO Synthetase (KdsB) Inhibitors using a Coupled Spectrophotometric Assay
This protocol outlines a continuous spectrophotometric assay to measure the activity of CMP-KDO synthetase (KdsB) and to evaluate the potency of its inhibitors. The assay couples the production of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Causality of Experimental Choices: A coupled enzyme assay provides a continuous and real-time measurement of enzyme activity, which is advantageous for detailed kinetic studies and mechanism of action investigations. This method avoids the use of radioactive materials and is more direct than endpoint assays.
Experimental Workflow Diagram:
Caption: Workflow for the CMP-KDO Synthetase (KdsB) Coupled Assay.
Materials and Reagents:
-
Purified recombinant CMP-KDO synthetase (KdsB)[2]
-
KDO or KDO analog substrate
-
Cytidine triphosphate (CTP)
-
KDO analog inhibitors
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂
-
Coupling Enzymes: Pyrophosphatase, Pyruvate Kinase, Lactate Dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
UV-transparent cuvettes or microplates
-
Spectrophotometer with temperature control
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, KDO (or KDO analog), CTP, PEP, NADH, and the coupling enzymes.
-
Inhibitor Addition: Add the KDO analog inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate Reaction: Initiate the reaction by adding a small volume of purified KdsB enzyme.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. Record the data at regular intervals (e.g., every 15 seconds) for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value as described in Protocol 1.
-
Quantitative Data Summary: Inhibitory Activity of KDO Analogs
| KDO Analog Class | Target Enzyme | Inhibitor Example | IC₅₀ (µM) | Reference |
| Peptide Derivatives | CMP-KDO Synthetase | Dipeptide-KDO analog | Varies | [4] |
| Bisphosphate Inhibitors | KDO 8-P Synthase | BPH1 | Not specified | [3] |
| 2-Deoxy-β-KDO Derivatives | CMP-KDO Synthetase | 8-substituted 2-deoxy-β-KDO | Not specified | [11] |
Application Note 2: KDO Analogs as Probes of Bacterial Cell Wall Biosynthesis and Integrity
Modified KDO analogs serve as powerful chemical tools to study the dynamics of LPS biosynthesis and transport in living bacteria. These probes can be equipped with reporter tags, such as fluorophores or bioorthogonal handles (e.g., azides), allowing for visualization and tracking of newly synthesized LPS.
Protocol 3: Metabolic Labeling of Gram-Negative Bacteria with Azido-KDO Analogs and Fluorescence Microscopy
This protocol details the metabolic incorporation of an azide-modified KDO analog (Kdo-N₃) into the LPS of Gram-negative bacteria, followed by fluorescent labeling via click chemistry for visualization by microscopy.
Causality of Experimental Choices: The use of an azido-KDO analog allows for bioorthogonal labeling. The azide group is small, generally well-tolerated by the bacterial enzymes, and does not interfere with cellular processes. It can then be specifically and efficiently labeled with a fluorescent alkyne probe via copper-catalyzed or strain-promoted click chemistry, enabling high-resolution imaging of LPS localization.[12][13][14]
Experimental Workflow Diagram:
Caption: Workflow for Metabolic Labeling and Imaging of LPS.
Materials and Reagents:
-
Gram-negative bacterial strain (e.g., Escherichia coli)
-
8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid (Kdo-N₃)[14]
-
Fluorescent alkyne probe (e.g., DBCO-fluorophore)
-
Bacterial growth medium (e.g., LB broth)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Step-by-Step Methodology:
-
Bacterial Culture: Grow the bacterial strain to the desired growth phase (e.g., mid-logarithmic phase) in liquid medium.
-
Metabolic Labeling: Add Kdo-N₃ to the bacterial culture to a final concentration of 10-50 µM. Incubate for a specific period (e.g., 1-2 hours) to allow for metabolic incorporation into the LPS.
-
Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them twice with PBS to remove unincorporated Kdo-N₃.
-
Click Chemistry Reaction: Resuspend the bacterial pellet in PBS containing the fluorescent alkyne probe (e.g., 10-25 µM DBCO-fluorophore). Incubate in the dark at room temperature for 1-2 hours.[12][15][16]
-
Washing: Wash the cells twice with PBS to remove the unreacted fluorescent probe.
-
Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small aliquot on a microscope slide and cover with a coverslip.
-
Imaging: Visualize the fluorescently labeled bacteria using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.[17][18]
Application Note 3: Evaluating the Antibacterial Efficacy of KDO Analogs
Ultimately, the goal of developing KDO analog inhibitors is to create effective antibacterial agents. Standardized antimicrobial susceptibility testing is essential to determine the potency of these compounds against clinically relevant bacterial strains.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) of KDO Analogs by Broth Microdilution
This protocol describes the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of KDO analogs against Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality of Experimental Choices: The broth microdilution method is a standardized, quantitative, and widely accepted technique for determining the MIC of antimicrobial agents. It allows for the testing of multiple compounds and concentrations simultaneously in a 96-well format, making it efficient for screening and comparing the potency of different KDO analogs.[19]
Experimental Workflow Diagram:
Caption: Workflow for MIC Determination by Broth Microdilution.
Materials and Reagents:
-
KDO analog compounds
-
Gram-negative bacterial strains (e.g., E. coli, Salmonella typhimurium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Prepare two-fold serial dilutions of the KDO analogs in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the KDO analog that completely inhibits visible growth.[19]
Quantitative Data Summary: Antibacterial Activity of KDO Analogs
| KDO Analog Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Peptide-KDO analog (Compound 17) | Escherichia coli | 8 | [4] |
| Peptide-KDO analog (Compound 18) | Escherichia coli | 4 | [4] |
| Peptide-KDO analog (Compound 19) | Escherichia coli | 4 | [4] |
| Peptide-KDO analog (Compound 17) | Salmonella typhimurium | 16 | [4] |
| Peptide-KDO analog (Compound 18) | Salmonella typhimurium | 8 | [4] |
| Peptide-KDO analog (Compound 19) | Salmonella typhimurium | 8 | [4] |
Conclusion and Future Perspectives
The KDO biosynthesis pathway remains a highly attractive and validated target for the development of novel antibacterial agents against Gram-negative pathogens. The protocols and application notes detailed in this guide provide a robust framework for researchers to identify, characterize, and evaluate KDO analogs as both enzyme inhibitors and whole-cell active antibacterial compounds. Furthermore, the use of chemically modified KDO analogs as biochemical probes will continue to be instrumental in unraveling the complex processes of LPS biosynthesis, transport, and outer membrane assembly. Future research in this field will likely focus on the development of KDO analogs with improved pharmacokinetic properties and the exploration of synergistic combinations with existing antibiotics to combat the growing threat of antimicrobial resistance.
References
-
Du, W., et al. (2003). Cloning, expression, and biochemical characterization of 3-deoxy-D-manno-2-octulosonate-8-phosphate (KDO8P) synthase from the hyperthermophilic bacterium Aquifex pyrophilus. Extremophiles, 7(5), 369-377. [Link]
-
Claesson, A., et al. (1987). Design and synthesis of peptide derivatives of a 3-deoxy-D-manno-2-octulosonic acid (KDO) analogue as novel antibacterial agents acting upon lipopolysaccharide biosynthesis. Journal of Medicinal Chemistry, 30(12), 2309-2313. [Link]
-
Lopes, J. G. L., et al. (2018). Computational Investigation of Bisphosphate Inhibitors of 3-Deoxy-d-manno-octulosonate 8-phosphate Synthase. Molecules, 23(11), 2993. [Link]
-
Di Lorenzo, F., et al. (2016). The Kdo biosynthetic pathway toward OM biogenesis as target in antibacterial drug design and development. Expert Opinion on Drug Discovery, 11(12), 1199-1212. [Link]
-
Zgurskaya, H. I., et al. (2011). Permeability barrier of Gram-negative cell envelopes and approaches to bypass it. ACS Infectious Diseases, 1(10), 512-522. [Link]
-
Yadav, R., et al. (2024). Prediction of inhibitory peptides against E.coli with desired MIC value. Scientific Reports, 14(1), 1-13. [Link]
-
EUbOPEN. (n.d.). Protocol for Malachite Green. Retrieved from [Link]
-
Nilsson, I., & Six, D. A. (2022). Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging. Methods in Molecular Biology, 2548, 267-278. [Link]
-
Crowley, S. M., et al. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Current Protocols in Microbiology, 30(1), 1C.1.1-1C.1.19. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
ITQB NOVA. (n.d.). Bacterial Imaging Cluster - Microscopy Sample Preparation Guidelines. Retrieved from [Link]
-
Antimicrobial (MIC) activities of peptides against Escherichia coli... - ResearchGate. (n.d.). Retrieved from [Link]
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Domenech, A., et al. (2020). Shedding Light on Bacterial Physiology with Click Chemistry. International Journal of Molecular Sciences, 21(18), 6831. [Link]
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Shu, S., & Mi, W. (2024). Schematic representation of metabolic lipopolysaccharide labeling using... - ResearchGate. Retrieved from [Link]
-
G-Biosciences. (n.d.). Malachite Green Phosphate Assay (Cat. # 786-1924). Retrieved from [Link]
-
García-Molina, F., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 22(11), 5659. [Link]
-
de Kort, M., et al. (2023). Evaluation of Kdo-8-N 3 incorporation into lipopolysaccharides of various Escherichia coli strains. RSC Chemical Biology, 4(11), 939-947. [Link]
-
Schematic overview of the proposed KdsB reaction. For clarity, Kdo is... - ResearchGate. (n.d.). Retrieved from [Link]
-
Lumiprobe. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Casabianca, A., et al. (2021). A Study on the Antimicrobial and Antibiofilm Peptide 1018-K6 as Potential Alternative to Antibiotics against Food-Pathogen Salmonella enterica. Antibiotics, 10(6), 723. [Link]
-
Provost, J. J., & Wallert, M. A. (2024, June 15). Phosphate Assay Malachite Green. Retrieved from [Link]
-
Claesson, A., et al. (1990). Synthesis and inhibitory activity of 8-substituted 2-deoxy-beta-KDO against CMP-KDO synthetase. Carbohydrate Research, 208, 155-162. [Link]
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Application Notes and Protocols: Metabolic Labeling of Lipopolysaccharide (LPS) with KDO Derivatives
Introduction: Illuminating the Bacterial Outer Membrane
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a critical determinant of bacterial viability, pathogenesis, and interaction with the host immune system.[1][2] Understanding the biosynthesis, transport, and spatial organization of LPS is paramount for the development of novel antimicrobial strategies. Metabolic labeling, coupled with bioorthogonal chemistry, has emerged as a powerful tool for in-depth studies of LPS dynamics in living bacteria.[3][4][5] This approach circumvents the limitations of traditional methods, which often rely on genetic modifications or laborious radioactive labeling.[4]
This guide provides a comprehensive overview and detailed protocols for the metabolic labeling of LPS using derivatives of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO), an essential sugar in the core region of most LPS molecules.[6] By introducing a KDO analog bearing a bioorthogonal handle, such as an azide group, researchers can specifically tag and subsequently visualize newly synthesized LPS. This technique opens avenues for investigating LPS biogenesis, tracking its localization on the bacterial surface, and screening for inhibitors of its biosynthetic pathway.[4][7]
The Scientific Foundation: Hijacking the KDO Biosynthetic Pathway
The successful metabolic labeling of LPS with KDO derivatives hinges on the cell's natural enzymatic machinery for LPS synthesis. Gram-negative bacteria utilize two primary pathways to acquire KDO for LPS assembly: a de novo biosynthetic pathway and a salvage pathway that imports exogenous KDO.[8] The metabolic labeling strategy leverages the salvage pathway.
An azido-functionalized KDO analog, most commonly 8-azido-8-deoxy-Kdo (Kdo-N3), is supplied to the bacterial culture.[7] This analog is recognized and transported into the cytoplasm, in some bacteria like E. coli, by the sialic acid transporter NanT.[8][9] Once inside, Kdo-N3 is processed by the same enzymes that act on native KDO. The key enzymatic steps are:
-
Activation: CMP-Kdo synthetase (KdsB) activates Kdo-N3 to its corresponding cytidine monophosphate derivative (CMP-Kdo-N3).[3][6]
-
Transfer: Kdo transferase (WaaA) sequentially transfers two CMP-Kdo-N3 molecules to lipid IVA, a precursor of lipid A.[1][6]
This results in the incorporation of the azido-KDO analog into the nascent LPS molecule, which is then transported to the outer membrane. The azide group, being biologically inert, serves as a chemical handle for subsequent detection via "click chemistry".[10]
Diagram of the KDO Biosynthetic and Labeling Pathway
Caption: Metabolic incorporation of Kdo-N3 into the LPS biosynthetic pathway.
Experimental Protocols
Protocol 1: Metabolic Labeling of Gram-Negative Bacteria with Kdo-N3
This protocol describes the general procedure for labeling bacterial LPS with Kdo-N3. Optimization of Kdo-N3 concentration and incubation time is recommended for each bacterial strain and growth condition.
Materials:
-
Gram-negative bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
8-azido-8-deoxy-Kdo (Kdo-N3) stock solution (e.g., 10 mM in sterile water or DMSO)
-
Shaking incubator
-
Spectrophotometer (OD600)
-
Microcentrifuge and tubes
Procedure:
-
Bacterial Culture Preparation: Inoculate 5 mL of growth medium with a single colony of the desired bacterial strain. Grow overnight at the optimal temperature with shaking.
-
Subculturing: The next day, dilute the overnight culture into fresh growth medium to an OD600 of ~0.05-0.1.
-
Growth to Early-Log Phase: Incubate the culture at the optimal temperature with shaking until it reaches the early to mid-logarithmic growth phase (OD600 ≈ 0.3-0.5). This ensures that the bacteria are actively synthesizing new cell wall components.
-
Addition of Kdo-N3: Add the Kdo-N3 stock solution to the bacterial culture to a final concentration of 10-100 µM. A titration experiment is recommended to determine the optimal concentration that provides sufficient labeling without causing significant growth defects.[3]
-
Incubation: Continue to incubate the culture under the same conditions for a period ranging from 30 minutes to several hours. The optimal incubation time will depend on the bacterial growth rate and the desired labeling density.
-
Cell Harvesting: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet twice with an equal volume of cold phosphate-buffered saline (PBS) to remove unincorporated Kdo-N3.
-
Storage: The labeled bacterial pellet can be stored at -80°C or immediately used for downstream applications.
Protocol 2: Visualization of Labeled LPS via Click Chemistry
This protocol details the fluorescent labeling of Kdo-N3-incorporated bacteria using a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[5]
Materials:
-
Kdo-N3 labeled bacterial cells (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-FITC, DBCO-Cy5) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge and tubes
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the Kdo-N3 labeled bacterial pellet in PBS to an OD600 of ~0.5.
-
Addition of Fluorescent Probe: Add the DBCO-fluorophore stock solution to the cell suspension to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.
-
Washing: Pellet the cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Removal of Unreacted Probe: Carefully remove the supernatant and wash the cell pellet 2-3 times with PBS to remove any unreacted fluorescent probe.
-
Sample Preparation for Analysis:
-
Fluorescence Microscopy: Resuspend the final cell pellet in a small volume of PBS, mount on a microscope slide, and visualize using the appropriate filter set.
-
Flow Cytometry: Resuspend the pellet in PBS and analyze on a flow cytometer using the appropriate laser and emission filter.
-
In-gel Fluorescence: Resuspend the pellet in SDS-PAGE sample buffer, lyse the cells, and separate the proteins by electrophoresis. Visualize the labeled LPS directly in the gel using a fluorescence imager.[7]
-
Experimental Workflow for LPS Metabolic Labeling and Detection
Caption: Overall workflow for metabolic labeling and detection of LPS.
Data Presentation and Interpretation
The successful metabolic labeling of LPS can be confirmed by various analytical techniques.
| Analytical Method | Expected Outcome | Key Insights |
| Fluorescence Microscopy | Fluorescent signal localized to the bacterial cell periphery. | Provides spatial information on the distribution of newly synthesized LPS. |
| Flow Cytometry | A shift in the fluorescence intensity of the bacterial population compared to unlabeled controls. | Allows for quantitative analysis of labeling efficiency across a population of cells. |
| SDS-PAGE with In-Gel Fluorescence | Fluorescent bands corresponding to the characteristic ladder-like pattern of LPS.[7] | Confirms the specific labeling of LPS and allows for the analysis of different LPS glycoforms. |
| Mass Spectrometry | Detection of mass shifts in LPS fragments corresponding to the incorporation of the Kdo-N3 and the fluorescent probe.[11][12] | Provides definitive structural confirmation of LPS labeling. |
Troubleshooting and Considerations
-
Low or No Labeling:
-
Inefficient Uptake: Ensure the bacterial strain has a functional KDO salvage pathway or transporter like NanT.[9]
-
Toxicity of Kdo-N3: High concentrations of the KDO analog may inhibit bacterial growth.[3] Perform a dose-response curve to find the optimal, non-toxic concentration.
-
Inefficient Click Reaction: Ensure the freshness and quality of the DBCO-fluorophore. Optimize incubation time and temperature for the click reaction.
-
-
High Background Fluorescence:
-
Insufficient Washing: Thoroughly wash the cells after the click reaction to remove all unbound fluorophore.
-
Non-specific Binding: Include a control where unlabeled bacteria are subjected to the click reaction to assess non-specific binding of the fluorescent probe.
-
-
Strain Variability: The efficiency of Kdo-N3 incorporation can vary significantly between different bacterial species and even strains.[13] It is crucial to optimize the labeling conditions for each new bacterial system.
Applications in Research and Drug Development
-
Studying LPS Biogenesis and Transport: Track the synthesis and translocation of LPS from the cytoplasm to the outer membrane.
-
Visualizing Bacterial Interactions: Image the distribution of LPS during cell division, biofilm formation, and host-pathogen interactions.
-
High-Throughput Screening: Develop assays to screen for novel antibiotics that inhibit LPS biosynthesis by measuring the reduction in fluorescent signal.[4]
-
Vaccine Development: Isolate and characterize chemically modified LPS for use as vaccine candidates.[4]
References
-
Duma, Z. R., et al. (2022). Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide. ACS Omega. [Link]
-
Simpson, B. W., et al. (2015). Function and Biogenesis of Lipopolysaccharides. EcoSal Plus. [Link]
-
Yao, X., et al. (2020). Specific labeling of newly synthesized lipopolysaccharide via metabolic incorporation of azido-galactose. Utrecht University Repository. [Link]
-
Ziylan-Göl, Z. S., et al. (2024). Estimating the relative rates of lipopolysaccharide synthesis in Escherichia coli K-12 by click chemistry-mediated labeling. ResearchGate. [Link]
-
Duma, Z. R., et al. (2022). Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide. National Institutes of Health. [Link]
-
Basu, P., et al. (2011). Quantitative lipopolysaccharide analysis using HPLC/MS/MS and its combination with the limulus amebocyte lysate assay. Journal of Lipid Research. [Link]
-
Paczos, M., et al. (2021). Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging. SpringerLink. [Link]
-
Raetz, C. R. H., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual Review of Biochemistry. [Link]
-
Bertozzi, C. R., & Sletten, E. M. (2011). A "click" reaction for selective, multiplex cell surface protein labeling. Journal of the American Chemical Society. [Link]
-
Morrison, D. C., & Ryan, J. L. (1990). Fluorescent detection of lipopolysaccharide interactions with model membranes. PubMed. [Link]
-
Li, Y., et al. (2024). Visual Detection of LPS at the Femtomolar Level Based on Click Chemistry-Induced Gold Nanoparticles Electrokinetic Accumulation. ACS Publications. [Link]
-
Marchetti, S., et al. (2021). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. MDPI. [Link]
-
L-A, P., et al. (2023). Structural Elucidation of Intact Rough-type Lipopolysaccharides Using Field Asymmetric Ion Mobility Spectrometry and Kendrick Mass Defect Plots. ACS Publications. [Link]
-
Scheme 2. Biosynthesis and incorporation of Kdo into LPS. Enzymes... - ResearchGate. [Link]
-
Clarke, A. J., et al. (2024). LPS stimulates dynamic changes in B cell metabolism to promote proliferation. bioRxiv. [Link]
-
Hatzenpichler, R., & Orphan, V. J. (2023). Using click chemistry to study microbial ecology and evolution. FEMS Microbiology Reviews. [Link]
-
Nikić, I., & Lemke, E. A. (2015). Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells. Current Opinion in Chemical Biology. [Link]
-
Li, Y., et al. (2016). Colorimetric detection of lipopolysaccharides based on a lipopolysaccharide-binding peptide and AuNPs. Analytical Methods. [Link]
-
KEGG PATHWAY: Lipopolysaccharide biosynthesis - Reference pathway. KEGG. [Link]
-
Ziylan, Z. (2020). Kdo derivatives as tools to metabolically label bacterial lipopolysaccharides. University of Groningen. [Link]
-
Clarke, A. J., et al. (2024). LPS stimulates dynamic changes in B cell metabolism to promote proliferation. bioRxiv. [Link]
-
Sawyer, W. S., et al. (2019). Targeted lipopolysaccharide biosynthetic intermediate analysis with normal-phase liquid chromatography mass spectrometry. PLOS ONE. [Link]
-
Rashidian, M., et al. (2013). Ubiquitous Detection of Gram-Positive Bacteria with Bioorthogonal Magnetofluorescent Nanoparticles. ACS Chemical Biology. [Link]
-
Ziylan-Göl, Z. S., et al. (2024). Estimating the relative rates of lipopolysaccharide synthesis in Escherichia coli K-12 by click chemistry-mediated labeling. ResearchGate. [Link]
-
Bio-orthogonal labeling and purification of labeled bacterial... - ResearchGate. [Link]
-
Kaca, W., et al. (2011). Lipopolysaccharide (LPS) and Protein-LPS complexes: Detection and Characterization by Gel Electrophoresis, Mass Spectrometry and Bioassays. ResearchGate. [Link]
-
A Fluorescent Probe Distinguishes between Inhibition of Early and Late Steps of Lipopolysaccharide Biogenesis in Whole Cells - ResearchGate. [Link]
-
Detection of Bacterial Lipopolysaccharides of Escherichia coli by Direct Analysis in Real Time/Time-of-Flight Mass Spectrometry - VCU Scholars Compass. [Link]
-
Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC. [Link]
-
Amor, K., & Heinrichs, D. E. (2000). In Vitro Assembly of the Outer Core of the Lipopolysaccharide from Escherichia coli K-12 and Salmonella typhimurium. Biochemistry. [Link]
-
Ziylan, Z. S., et al. (2023). Evaluation of Kdo-8-N 3 incorporation into lipopolysaccharides of various Escherichia coli strains. RSC Publishing. [Link]
-
Wang, X., & Quinn, P. J. (2010). Kdo2-lipid A: structural diversity and impact on immunopharmacology. Biological Reviews. [Link]
-
Synthesis and Evaluation of Kdo Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis | ChemRxiv. [Link]
Sources
- 1. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 10. Using click chemistry to study microbial ecology and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative lipopolysaccharide analysis using HPLC/MS/MS and its combination with the limulus amebocyte lysate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted lipopolysaccharide biosynthetic intermediate analysis with normal-phase liquid chromatography mass spectrometry | PLOS One [journals.plos.org]
- 13. Evaluation of Kdo-8-N 3 incorporation into lipopolysaccharides of various Escherichia coli strains - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00110E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Stability of KDO Ammonium Salt in Aqueous Solution
For researchers, scientists, and drug development professionals working with 3-Deoxy-D-manno-oct-2-ulosonic acid (KDO) ammonium salt, ensuring its stability in aqueous solutions is paramount for obtaining reliable and reproducible experimental results. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered when working with this essential component of bacterial lipopolysaccharides (LPS).
Understanding KDO Ammonium Salt Stability: The Chemical Foundation
KDO ammonium salt, when dissolved in water, exists as the KDO anion and the ammonium cation. The stability of the solution is primarily dictated by the chemical integrity of the KDO molecule itself. As a 2-keto-3-deoxy sugar acid, KDO possesses functional groups that are susceptible to degradation under various experimental conditions. Key factors influencing its stability include pH, temperature, and storage duration. While lyophilized KDO ammonium salt is stable when stored at -20°C, its stability in an aqueous environment requires careful consideration.[1]
Frequently Asked Questions (FAQs)
What is the recommended procedure for preparing a KDO ammonium salt stock solution?
To ensure maximum stability and reproducibility, a standardized protocol for stock solution preparation is crucial.
Protocol for Preparing a 100 µM KDO Stock Solution:
-
Weighing: Accurately weigh 2.55 mg of lyophilized KDO ammonium salt.
-
Dissolution: Dissolve the weighed salt in 100 mL of high-purity, deionized (DI) water.
-
Mixing: Gently mix the solution until the salt is completely dissolved. Avoid vigorous vortexing to prevent potential shear-induced degradation.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes to minimize freeze-thaw cycles. Store these aliquots at -20°C.[1]
How should I store my aqueous KDO ammonium salt solutions?
Proper storage is critical to maintain the integrity of your KDO solutions.
| Storage Condition | Recommended Duration | Rationale |
| -20°C | Long-term (months) | Freezing minimizes molecular motion and slows down potential degradation reactions. Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[1] |
| 2-8°C | Short-term (days) | Refrigeration can slow down degradation for a limited time. However, for periods longer than a few days, freezing is recommended. |
| Room Temperature | Not Recommended | Significant degradation can occur at room temperature, especially over several hours. Prepare fresh solutions for immediate use if room temperature handling is unavoidable. |
What are the primary factors that can cause my KDO solution to degrade?
Understanding the factors that promote degradation is the first step in preventing it.
-
pH: KDO is susceptible to both acidic and alkaline hydrolysis. Extreme pH values can accelerate the degradation process. While some synthetic procedures for KDO derivatives are conducted at high pH (12-13), this is typically for short reaction times.[2] For experimental use, maintaining a near-neutral pH is advisable unless the protocol specifies otherwise.
-
Temperature: Elevated temperatures significantly increase the rate of chemical degradation.[3] As with most biological molecules, keeping KDO solutions on ice during experiments is a good practice.
-
Time: The longer a KDO solution is stored, even under optimal conditions, the greater the chance of degradation. It is always best to use freshly prepared or recently thawed solutions for critical experiments.
-
Enzymatic Contamination: If the water or other reagents used are not sterile, microbial growth can lead to enzymatic degradation of KDO.
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected results in my assay.
Possible Cause: Degradation of the KDO standard or sample.
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent experimental results.
Self-Validating Protocol: Verifying KDO Integrity with a Colorimetric Assay
To confirm the concentration and integrity of your KDO solution, you can perform a simple colorimetric assay based on the thiobarbituric acid (TBA) reaction.[1] This can serve as a quick quality control check.
Materials:
-
0.5 N H₂SO₄
-
Periodate solution (H₅IO₆)
-
Sodium Arsenite (NaAsO₂) in 0.5 N HCl
-
Thiobarbituric acid (TBA) solution
-
Butanol-HCl reagent
Procedure:
-
To 50 µL of your KDO sample (or standard), add 50 µL of 0.5 N H₂SO₄.
-
Heat at 100°C for 8 minutes, then cool to room temperature. (This hydrolysis step is for releasing KDO from LPS and should be omitted for pure KDO solutions).
-
Add 50 µL of periodate solution and let stand for 10 minutes at room temperature.
-
Add 200 µL of arsenite reagent to stop the reaction.
-
Add 800 µL of TBA reagent and heat at 100°C for 10 minutes. A pink to red color will develop.
-
Cool to room temperature and add 1.5 mL of butanol-HCl reagent.
-
Vortex and centrifuge to separate the phases.
-
Measure the absorbance of the upper butanol layer at 552 nm and 509 nm.
A significant decrease in the expected absorbance compared to a freshly prepared standard indicates degradation.
Problem 2: I need to release KDO from a lipopolysaccharide (LPS) sample. How do I do this without degrading the released KDO?
Challenge: The conditions required for acid hydrolysis to cleave KDO from the LPS core can also lead to its degradation.
Expert Insight: The choice of hydrolysis conditions is a trade-off between efficient release and minimizing degradation. Mild acid hydrolysis is often preferred.
Recommended Protocol for Mild Acid Hydrolysis:
-
Sample Preparation: Resuspend your LPS sample in 1% acetic acid.
-
Hydrolysis: Heat the sample at 70°C for 60 minutes.[1]
-
Drying: Evaporate the sample to dryness using a SpeedVac to remove the acid.
-
Reconstitution: Resuspend the dried residue in DI water for analysis.[1]
Note: For some bacterial strains, stronger acid hydrolysis (e.g., with H₂SO₄ or HCl at 100°C) may be necessary for complete KDO release, but this increases the risk of degradation.[4] It is advisable to optimize the hydrolysis time and acid concentration for your specific LPS type.
Advanced Understanding: Potential Degradation Pathways
While specific degradation kinetics for KDO under a wide range of conditions are not extensively published, we can infer potential degradation pathways based on its chemical structure and the behavior of related compounds.
Factors leading to the degradation of KDO in aqueous solutions.
Under acidic conditions, hydrolysis of the glycosidic bond is a likely degradation pathway if KDO is part of a larger oligosaccharide. For free KDO, acid-catalyzed dehydration or other rearrangements are possible. In alkaline solutions, β-elimination reactions are a known degradation pathway for similar 2-keto sugar acids. These reactions are often accelerated by heat.
References
-
Hancock Lab. (n.d.). KDO Assay. University of British Columbia. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Hydrolysis. Retrieved from [Link]
-
Mishra, S., Dixit, S., Dwivedi, P. D., Pandey, H. P., & Das, M. (2014). Influence of temperature and pH on the degradation of deoxynivalenol (DON) in aqueous medium: comparative cytotoxicity of DON and degraded product. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 31(1), 121–131. [Link]
-
Chiang, P. C., Lin, J. H., Lin, Y. C., & Sung, H. W. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Polymers, 14(12), 2499. [Link]
-
van der Vorm, S., van der Peet, M., van der Vlist, E., Witte, M. D., & Codée, J. D. C. (2022). Synthesis and Evaluation of 3-Deoxy-d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis. JACS Au, 2(5), 1193-1202. [Link]
-
Novak, J. S., & Stein, D. C. (1993). 3-deoxy-D-manno-2-octulosonic acid in the lipopolysaccharide of various strains of Pseudomonas cepacia. Journal of bacteriology, 175(14), 4536–4540. [Link]
-
Bhatt, N., & Singh, S. (2008). Identification of major degradation products of ketoconazole. Science and research, 1(1), 10. [Link]
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 60-70.
-
Paul, M., Vieillard, V., Jaccoulet, E., & Astier, A. (2012). Long-term stability of diluted solutions of the monoclonal antibody rituximab. International journal of pharmaceutics, 436(1-2), 282–290. [Link]
- Brümmer, H. (2011).
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125. [Link]
- Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated predictive stability (APS)
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
-
Karkhanis, Y. D., Zeltner, J. Y., Jackson, J. J., & Carlo, D. J. (1978). A new and improved microassay to determine 2-keto-3-deoxyoctonate in lipopolysaccharide of gram-negative bacteria. Analytical biochemistry, 85(2), 595–601. [Link]
Sources
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- 2. Synthesis and Evaluation of 3‑Deoxy‑d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-deoxy-D-manno-2-octulosonic acid in the lipopolysaccharide of various strains of Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues of KDO ammonium salt in organic solvents
Welcome to the technical support guide for 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) ammonium salt. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the solubility of KDO ammonium salt in organic solvents. Here, we synthesize fundamental chemical principles with practical, field-proven techniques to ensure your experiments proceed smoothly and efficiently.
Understanding the Challenge: The Physicochemical Nature of KDO Ammonium Salt
KDO ammonium salt is a highly polar, polyhydroxylated carbohydrate derivative. Its structure, featuring multiple hydroxyl groups, a carboxylic acid, and an ammonium counter-ion, dictates its solubility profile. Like many highly functionalized polar molecules, it is readily soluble in aqueous solutions but presents significant challenges when working with organic solvents, which are often required for organic synthesis and various biochemical assays. This guide will walk you through understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and storage conditions for KDO ammonium salt?
A: KDO ammonium salt is typically a white to off-white solid. It is known to be hygroscopic, meaning it readily absorbs moisture from the air. Therefore, proper storage is critical to maintain its integrity.
-
Storage Temperature: Long-term storage at -20°C is recommended.[1]
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of moisture onto the product. Once opened, it is advisable to blanket the vial with an inert gas like argon or nitrogen before resealing, especially for long-term storage. Keep containers tightly closed in a dry, well-ventilated area.[2]
Q2: What is the general solubility of KDO ammonium salt in common laboratory solvents?
A: The solubility of KDO ammonium salt is limited in most organic solvents. The available data is largely qualitative.
| Solvent | Qualitative Solubility | Remarks |
| Water | Slightly Soluble | Readily dissolves in aqueous buffers. |
| DMSO | Slightly Soluble | Heating is often required to aid dissolution.[1] |
| Methanol | Very Slightly Soluble | Generally not a preferred solvent for achieving high concentrations.[1] |
| Ethanol | Insoluble/Very Slightly Soluble | Not recommended for solubilization. |
| DMF | Slightly Soluble | Often used as an alternative to DMSO for polar compounds.[3] |
Note: "Slightly soluble" can be a broad term. In practice, this may mean achieving concentrations in the low millimolar range, which may or may not be sufficient for your specific application.
Q3: Why is KDO ammonium salt so difficult to dissolve in organic solvents?
A: The difficulty arises from a mismatch in polarity and intermolecular forces. KDO ammonium salt is an ionic compound with numerous hydrogen bond donors (-OH, -NH₄⁺) and acceptors (-OH, -COO⁻).
-
Polar Aprotic Solvents (DMSO, DMF): These solvents are polar and can engage in dipole-dipole interactions, but they cannot donate hydrogen bonds. While they can solvate the ammonium cation to some extent, they are less effective at solvating the carboxylate anion and the multiple hydroxyl groups compared to protic solvents like water.[4]
-
Polar Protic Solvents (Methanol, Ethanol): While these solvents can hydrogen bond, their overall polarity and dielectric constant are significantly lower than water. They struggle to overcome the strong ionic and hydrogen bonding interactions within the crystal lattice of the salt.
-
Non-Polar Solvents (Toluene, Hexane, Dichloromethane): These solvents are incompatible with the highly polar nature of KDO ammonium salt and will not be effective for dissolution.
Troubleshooting Dissolution in Organic Solvents
Issue 1: KDO ammonium salt is not dissolving in DMSO or DMF at room temperature.
This is the most common issue encountered by researchers. The qualitative description "slightly soluble" often requires assistance to achieve a working solution.
Caption: Troubleshooting workflow for dissolving KDO ammonium salt.
-
Preparation: Use a clean, dry glass vial with a magnetic stir bar. Ensure your DMSO or DMF is of high purity and anhydrous.
-
Initial Attempt: Add the desired volume of solvent to the solid KDO ammonium salt. Stir vigorously at room temperature for 10-15 minutes.
-
Gentle Heating: If the solid remains, warm the mixture to 40-50°C using a water bath or heating block with stirring. Avoid aggressive, direct heating which can cause localized overheating and degradation. Ammonium salts can be thermally unstable.[5][6]
-
Sonication: If dissolution is still incomplete, place the vial in a sonicating bath for 5-10 minute intervals. This can help break up aggregates and increase the surface area for solvation.
-
Patience: Highly polar, crystalline compounds can take time to dissolve. Allow for sufficient stirring time (30+ minutes) at a slightly elevated temperature.
Issue 2: The KDO ammonium salt dissolves with heat but precipitates upon cooling or addition of other reagents.
This indicates that you have created a supersaturated solution, and the solubility limit is highly dependent on temperature.
-
Maintain Temperature: If your subsequent reaction can be performed at an elevated temperature, maintain the temperature of the KDO ammonium salt solution.
-
Immediate Use: Use the freshly prepared, warm solution immediately before it has a chance to cool and precipitate.
-
Co-Solvent System: A co-solvent may help to keep the compound in solution at lower temperatures.
The addition of a small amount of a polar protic solvent can sometimes improve the solubility of highly polar compounds in aprotic solvents by providing the necessary hydrogen bonding.
-
Primary Solvent: Suspend the KDO ammonium salt in your primary aprotic solvent (e.g., 95% of the final desired volume of DMF or DMSO).
-
Co-Solvent Addition: Add a polar protic solvent, such as methanol or even sterile water, dropwise while stirring vigorously. Start with a small percentage (e.g., 1-5% v/v). The presence of a small amount of water can sometimes significantly aid in the dissolution of salts in organic solvents.[7]
-
Assess Solubility: Observe for dissolution. Gentle warming, as described in Protocol 1, can be used in conjunction with this method.
-
Caution: Be aware that the co-solvent (especially water) may be incompatible with downstream reagents (e.g., water-sensitive catalysts or protecting groups). This method requires careful consideration of your reaction conditions.
Issue 3: The solution turns yellow or brown upon heating.
This is a strong indicator of thermal degradation. Many complex organic molecules, especially carbohydrates, are sensitive to heat.
-
Reduce Temperature: Immediately lower the heating temperature. The goal is to find a balance between enhancing solubility and maintaining stability.
-
Limit Heating Time: Only heat the solution for the minimum time necessary to achieve dissolution.
-
Alternative Solvents: If degradation is persistent, explore alternative solvent systems that may not require heating.
-
Consider Salt-Free Form: For some applications, it may be possible to convert the ammonium salt to the free acid, which may have a different solubility profile. However, this is a chemical modification and may not be suitable for all experimental goals.
Experimental Considerations & Best Practices
-
Use in Enzymatic Assays: Be mindful that the ammonium ion (NH₄⁺) or the solvent itself (DMSO, DMF) can inhibit enzyme activity. If you are using the KDO ammonium salt in an enzymatic reaction, it is crucial to run appropriate controls. It may be necessary to dialyze or centrifuge and resuspend the enzyme if it is supplied as an ammonium sulfate suspension to avoid interference.[8][9]
-
Use in Organic Synthesis (e.g., Glycosylation): Anhydrous conditions are often critical. While a small amount of a co-solvent might aid dissolution, it could be detrimental to the reaction. In such cases, achieving a fine, well-stirred suspension (a slurry) in the reaction solvent may be a more practical approach than achieving complete dissolution. The choice of solvent can also influence the stereoselectivity of glycosylation reactions.[10]
-
NMR Sample Preparation: For NMR analysis, deuterated DMSO (DMSO-d₆) is the most common choice for compounds with this type of solubility profile. Ensure the sample is fully dissolved to obtain high-quality spectra. Any suspended particles can lead to broad peaks and poor resolution.[11][12]
References
-
Luthman, K., Claesson, A., Jansson, A. M., & Pring, B. G. (1987). Synthesis of analogues of 3-deoxy-D-manno-octulosonic acid (KDO) as potential inhibitors of CMP-KDO synthetase. Carbohydrate Research, 166(2), 233-251. [Link]
-
ResearchGate. (2018). How to convert the ammonium salt into the free amine in DMF? Retrieved from [Link]
- Google Patents. (1960). US2943928A - Method for improving the storage stability of ammonium salts.
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van den Bruinhorst, A., Raes, S. M., & Kroon, M. C. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Solvent Extraction and Ion Exchange, 36(7), 633-663. [Link]
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Innovative Publication. (n.d.). Practical Lab Manual of Pharmaceutical Organic Chemistry - II. Retrieved from [Link]
-
ResearchGate. (2021). 2-Keto-3-deoxyoctonate ammonium salt (KDO) stock solution storage condition? Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR-Spectrum of the ammonium salt of 9 in D 6-DMSO. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Sustainable polar aprotic/poly-deep eutectic solvent systems for highly efficient dissolution of lignin. Green Chemistry, 23(18), 7356-7366. [Link]
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ResearchGate. (2016). How we can remove Ammonium Chloride salts from highly water soluble organic compound? Retrieved from [Link]
-
Chromatography Forum. (2014). ammonium salts. Retrieved from [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? Retrieved from [Link]
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ACS Publications. (2012). Glycosylation of Nucleosides. The Journal of Organic Chemistry, 77(17), 7313-7333. [Link]
-
MDPI. (2023). Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. Pharmaceutics, 15(11), 2568. [Link]
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Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]
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JPT Peptide Technologies. (n.d.). How to dissolve a peptide? Retrieved from [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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SciSpace. (2020). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Organic Process Research & Development, 24(10), 2115-2124. [Link]
-
PubMed. (1987). Synthesis of analogues of 3-deoxy-D-manno-octulosonic acid (KDO) as potential inhibitors of CMP-KDO synthetase. Carbohydrate Research, 166(2), 233-251. [Link]
-
ResearchGate. (2016). Systematic Characterization of Different Quaternary Ammonium Salts to be Used in Organoclays. Retrieved from [Link]
-
MDPI. (2016). Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. Molecules, 21(10), 1339. [Link]
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PubMed Central (PMC). (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2767-2788. [Link]
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AAPPS PharmSciTech. (2007). Solid Phase Peptide Synthesis. American Association of Pharmaceutical Scientists PharmSciTech, 8(3), E1-E15. [Link]
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MDPI. (2024). Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. International Journal of Molecular Sciences, 25(6), 3241. [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Sciencemadness.org. (2020). Help in reineck salt synthesis. Retrieved from [Link]
-
Risso Chemical. (n.d.). Ammonium Sulfate Storage & Handling Best Practices. Retrieved from [Link]
-
ResearchGate. (2019). The Solubility of Polyimides in Polar Aprotic Solvents. Retrieved from [Link]
-
NIH. (2017). Practical Glucosylations and Mannosylations Using Anomeric Benzoyloxy as a Leaving Group Activated by Sulfonium Ion. Organic Letters, 19(21), 5864-5867. [Link]
-
Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
NIH. (2015). Effect of Inorganic Salts on the Volatility of Organic Acids. Environmental Science & Technology, 49(3), 1565-1572. [Link]
-
University of Leeds. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
ResearchGate. (2017). How to conduct an experiment to see salt interfering with a enzyme and subtract reaction? Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 3(3), 275-284. [Link]
-
ResearchGate. (2015). How can I dissolve a drug in DMF? Retrieved from [Link]
-
PubMed. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. Angewandte Chemie International Edition, 45(16), 2633-2637. [Link]
-
ResearchGate. (2001). On the thermal stability of some ammonium salts. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
NIH. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 894982. [Link]
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optimizing storage conditions for KDO ammonium salt standards
Welcome to the technical support resource for 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) ammonium salt standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the optimal storage, handling, and troubleshooting of KDO ammonium salt standards. Our goal is to ensure the integrity of your experiments through scientifically sound practices.
Frequently Asked Questions (FAQs)
Storage and Handling of Lyophilized KDO Ammonium Salt
1. How should I store the lyophilized KDO ammonium salt powder upon receipt?
For long-term stability, the lyophilized KDO ammonium salt powder should be stored at -20°C.[1][2] Some suppliers suggest that storage at 2-8°C is also acceptable for shorter periods.[3] It is crucial to note that KDO ammonium salt is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] Therefore, it is imperative to keep the vial tightly sealed in a dry environment.
2. What precautions should I take before opening a new vial of lyophilized KDO ammonium salt?
Before opening the vial for the first time, allow it to equilibrate to room temperature for at least 15-30 minutes.[5] This prevents condensation of atmospheric moisture onto the cold powder, which can lead to degradation. Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.[5]
Reconstitution and Storage of KDO Ammonium Salt Stock Solutions
3. What is the recommended solvent for reconstituting lyophilized KDO ammonium salt?
High-purity, pyrogen-free water is the recommended solvent for reconstituting lyophilized KDO ammonium salt to prepare a stock solution.[1][6]
4. What is the recommended procedure for reconstituting the lyophilized powder?
To reconstitute, carefully add the calculated volume of high-purity water to the vial to achieve the desired stock concentration.[5][7] Gently agitate the vial to dissolve the powder completely. Avoid vigorous shaking, which can cause foaming and potential denaturation of other molecules if present in a complex sample, though less of a concern for the standard itself.[5] The powder should dissolve within 15-30 minutes at room temperature.[5]
5. How should I store the reconstituted KDO ammonium salt stock solution, and for how long is it stable?
For optimal stability, it is recommended to store the reconstituted KDO stock solution at -20°C.[1][8] While specific long-term stability studies on KDO ammonium salt aqueous solutions are not extensively published, general guidelines for similar reconstituted standards suggest that storage at -20°C can maintain stability for at least a few weeks to a month.[8][9] For instance, rehydrated endotoxin standards are noted to be storable for 28 days at 2 to 8°C.[9] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the standard.[5][10] If you require long-term storage, it is advisable to perform your own internal validation to confirm stability for your specific experimental conditions.
Troubleshooting Guide
This section addresses common issues encountered during the use of KDO ammonium salt standards in analytical experiments, particularly in chromatographic applications like High-Performance Liquid Chromatography (HPLC).
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or poor chromatographic peak shape (e.g., peak tailing, fronting, or splitting) | 1. Degradation of KDO standard: The KDO molecule may have degraded due to improper storage or handling. 2. Incompatibility of injection solvent with mobile phase: A mismatch can cause peak distortion.[11] 3. Column contamination or degradation: Particulates or strongly retained compounds can affect performance. | 1. Prepare a fresh KDO standard solution from the lyophilized powder and re-inject. 2. Ensure the KDO standard is dissolved in a solvent compatible with your mobile phase. Ideally, dissolve the standard in the mobile phase itself.[11] 3. Flush the column with a strong solvent to remove contaminants. If the problem persists, consider using a guard column or replacing the analytical column. |
| Variable or decreasing peak area/height in replicate injections | 1. Instability of the reconstituted KDO standard: The standard may be degrading over time at room temperature in the autosampler. 2. Incomplete dissolution of the lyophilized powder: This can lead to inconsistent concentrations. 3. System suitability issues: Problems with the injector, pump, or detector can cause variability. | 1. Minimize the time the reconstituted standard is kept at room temperature. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Ensure the lyophilized powder is fully dissolved before use. Gentle vortexing or sonication (for lipidated derivatives) might be necessary.[8] 3. Perform system suitability tests to check for leaks, proper flow rate, and detector stability.[11] |
| Appearance of unexpected peaks in the chromatogram | 1. Presence of degradation products: Improper storage can lead to the formation of KDO degradation byproducts. 2. Contamination of the standard or solvent: Impurities in the water or other reagents can introduce extraneous peaks. | 1. Prepare fresh standards and compare the chromatograms. If the unexpected peaks are more prominent in older solutions, degradation is likely. 2. Use high-purity, pyrogen-free water and analytical grade reagents for all preparations. Filter all solutions through a 0.22 µm or 0.45 µm filter before injection.[3] |
| Low or no signal from the KDO standard | 1. Incorrect preparation of the standard: Errors in weighing or dilution can result in a very low concentration. 2. Significant degradation of the standard: The KDO may have completely degraded. 3. Instrumental issues: Problems with the detector or data acquisition system. | 1. Carefully re-prepare the standard, verifying all calculations and measurements.[11][12] 2. Prepare a fresh standard from a new vial of lyophilized powder. 3. Check the instrument's performance with a known, stable standard for your detection method. |
Experimental Protocols
Protocol 1: Preparation of a KDO Ammonium Salt Stock Solution
This protocol describes the preparation of a 1 mg/mL KDO ammonium salt stock solution.
Materials:
-
KDO ammonium salt, lyophilized powder
-
High-purity, pyrogen-free water
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of lyophilized KDO ammonium salt to reach room temperature before opening.
-
Weigh: Accurately weigh a precise amount of the lyophilized powder.
-
Dissolve: Add the appropriate volume of high-purity water to achieve a final concentration of 1 mg/mL. For example, dissolve 1 mg of KDO ammonium salt in 1 mL of water.
-
Mix: Gently vortex the solution until the powder is completely dissolved.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile, pyrogen-free microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Preparation of a Calibration Curve for HPLC Analysis
This protocol outlines the preparation of a series of calibration standards from a stock solution for use in HPLC analysis.
Materials:
-
1 mg/mL KDO ammonium salt stock solution
-
Mobile phase or a compatible solvent
-
Calibrated micropipettes
-
Volumetric flasks or sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 1 mg/mL KDO stock solution at room temperature.
-
Prepare Working Standard: Prepare an intermediate working standard by diluting the stock solution. For example, dilute 100 µL of the 1 mg/mL stock into 900 µL of the diluent to create a 100 µg/mL working standard.
-
Serial Dilutions: Perform a series of serial dilutions from the working standard to generate a range of calibration standards. For example, to prepare a 5-point calibration curve from 1 µg/mL to 10 µg/mL:
-
10 µg/mL: 100 µL of 100 µg/mL working standard + 900 µL of diluent.
-
5 µg/mL: 50 µL of 100 µg/mL working standard + 950 µL of diluent.
-
2.5 µg/mL: 25 µL of 100 µg/mL working standard + 975 µL of diluent.
-
1 µg/mL: 10 µL of 100 µg/mL working standard + 990 µL of diluent.
-
Blank: Use the diluent as the blank.
-
-
Analysis: Analyze the prepared standards by HPLC, starting with the blank and then in order of increasing concentration.
-
Construct Curve: Plot the peak area (or height) versus the known concentration of each standard to generate the calibration curve.
Visualizations
Caption: Workflow for optimal storage and handling of KDO standards.
Caption: Troubleshooting logic for inconsistent KDO analytical results.
References
-
Determination of Keto-deoxy-d-manno-8-octanoic acid (KDO) from Lipopolysaccharide of Escherichia coli. Bio-protocol. Available at: [Link]
-
2-Keto-3-deoxyoctonate ammonium salt (≥97%). Amerigo Scientific. Available at: [Link]
-
3-Deoxy-D-manno-2-octulosonic Acid Ammonium Salt. Pharmaffiliates. Available at: [Link]
-
The effect of storage time and freeze-thaw cycles on the stability of serum samples. PubMed Central (PMC). Available at: [Link]
-
Preparation of control standard Endotoxin (CSE). FUJIFILM Wako Chemicals. Available at: [Link]
-
LPS SOLUBILIZATION PROTOCOL. LIPID MAPS. Available at: [Link]
-
3-Deoxy-D-manno-2-octulosonic acid. Wikipedia. Available at: [Link]
-
How to Make a Calibration Curve: A Step-by-Step Guide. Lab Manager. Available at: [Link]
-
How to Reconstitute Lyophilized Proteins. YouTube. Available at: [Link]
-
Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. National Institutes of Health (NIH). Available at: [Link]
-
Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Restek. Available at: [Link]
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- 4. No results for search term "3D-MD04048" | CymitQuimica [cymitquimica.com]
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Validation & Comparative
KDO: A Unique Biomarker for Targeted Gram-Negative Bacterial Detection and Endotoxin Quantification
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of microbial detection and pharmaceutical quality control, the ability to specifically and accurately identify Gram-negative bacteria is paramount. These microbes are a significant cause of infectious diseases and a primary source of pyrogenic endotoxins in pharmaceutical products. This guide provides an in-depth validation of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) as a robust and specific biomarker for Gram-negative bacteria. We will explore the biochemical basis for its utility, compare various detection methodologies with supporting data, and provide detailed protocols to empower researchers in their experimental design.
The Centrality of KDO in Gram-Negative Bacteria
Gram-negative bacteria are distinguished by their unique outer membrane, a formidable barrier largely composed of lipopolysaccharide (LPS), also known as endotoxin. LPS is a complex molecule with three main domains: the O-antigen, a core oligosaccharide, and Lipid A, the component responsible for the molecule's potent immunostimulatory activity.
At the heart of the LPS structure lies KDO, an eight-carbon sugar that serves as a critical bridge, covalently linking the core oligosaccharide to Lipid A.[1] Its presence is highly conserved across a vast majority of Gram-negative species, making it an ideal and specific biomarker.[2] Unlike other components that can exhibit significant structural variability, KDO is a near-universal signature of Gram-negative bacteria. The minimal LPS structure required for the viability of most Gram-negative bacteria is Kdo2-lipid A.[3]
The biosynthesis of KDO follows a well-characterized enzymatic pathway known as the Raetz pathway, which is essential for the assembly of LPS and, consequently, for the integrity and survival of most Gram-negative bacteria.[3][4]
Visualizing the KDO Biosynthesis Pathway
The synthesis of KDO is a multi-step enzymatic process that begins with intermediates from the pentose phosphate pathway. Understanding this pathway highlights its fundamental importance to the bacterium and underscores why KDO is such a reliable biomarker.
Caption: The enzymatic pathway for KDO biosynthesis in Gram-negative bacteria.
A Comparative Analysis of Detection Methodologies
The detection of Gram-negative bacteria and their endotoxins can be approached through various methods, each with distinct principles, advantages, and limitations. Here, we compare the gold-standard Limulus Amebocyte Lysate (LAL) assay, direct chemical assays for KDO, and emerging alternative methods.
| Method | Principle | Target Analyte | Advantages | Limitations | Typical Application |
| Limulus Amebocyte Lysate (LAL) Assay | Enzymatic cascade triggered by Lipid A, leading to a clot, color change, or turbidity.[5][6] | Lipid A portion of LPS | High sensitivity, well-established, and FDA-approved for endotoxin testing.[7] | Indirect detection of bacteria, potential for false positives from (1,3)-β-D-glucans, relies on horseshoe crab blood.[8] | Pharmaceutical quality control for pyrogen testing.[7] |
| Thiobarbituric Acid (TBA) Colorimetric Assay | Chemical reaction where KDO, after periodate oxidation, reacts with thiobarbituric acid to produce a pink chromophore.[9] | KDO | Direct quantification of a specific Gram-negative marker, cost-effective. | Lower sensitivity compared to LAL, requires sample hydrolysis, potential interference from other molecules. | Research settings for quantifying bacterial load. |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) | Chromatographic separation of KDO followed by sensitive electrochemical detection.[1] | KDO | High specificity and sensitivity, allows for direct quantification.[1] | Requires specialized equipment and expertise, complex sample preparation.[1] | Reference method for KDO quantification in complex matrices. |
| Recombinant Factor C (rFC) Assay | A recombinant form of Factor C (the first enzyme in the LAL cascade) is activated by endotoxin, leading to a fluorescent signal.[10][11] | Lipid A portion of LPS | Specific to endotoxin (no glucan cross-reactivity), animal-free, and sustainable.[8][12] | Requires a fluorescence reader, may need validation against the LAL assay for regulatory submission.[10] | Endotoxin testing in pharmaceuticals, medical devices. |
| Monocyte Activation Test (MAT) | Measures the release of cytokines from human monocytes in response to pyrogens.[12] | All pyrogens (including endotoxins) | Detects a broad range of pyrogens, not just endotoxins, and reflects the human immune response. | More complex and variable than LAL, requires cell culture facilities. | Pyrogen testing of biologics and cell-based therapies. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Thiobarbituric Acid (TBA) Assay for KDO Quantification
This protocol provides a reliable method for the direct quantification of KDO in bacterial samples. The principle lies in the mild acid hydrolysis of LPS to release KDO, followed by periodate oxidation and subsequent reaction with thiobarbituric acid to form a colored product.
Materials:
-
Samples containing Gram-negative bacteria or purified LPS
-
KDO standard solution (e.g., from Sigma-Aldrich)
-
0.5 N Sulfuric Acid (H₂SO₄)
-
0.025 M Periodic Acid (H₅IO₆)
-
2% Sodium Arsenite (NaAsO₂) in 0.5 N Hydrochloric Acid (HCl)
-
0.3% Thiobarbituric Acid (TBA), prepared fresh
-
Butanol-HCl reagent (95% n-butanol, 5% concentrated HCl)
-
Heating block (100°C)
-
Spectrophotometer
Procedure:
-
Sample Preparation and Hydrolysis:
-
To 50 µL of your sample, add 50 µL of 0.5 N H₂SO₄.
-
Vortex the mixture.
-
Heat in a 100°C heating block for 8-15 minutes to release KDO from the LPS. The optimal time may need to be determined empirically for different bacterial species.[9]
-
Cool the samples to room temperature.
-
-
Oxidation:
-
Add 50 µL of 0.025 M periodic acid to each sample.
-
Vortex and let the reaction proceed for 10 minutes at room temperature.
-
-
Reduction of Excess Periodate:
-
Add 200 µL of the sodium arsenite reagent to stop the oxidation.
-
Vortex until the yellow-brown color of iodine disappears.
-
-
Color Development:
-
Add 800 µL of the freshly prepared thiobarbituric acid reagent.
-
Vortex and heat in a 100°C heating block for 10 minutes. A pink color will develop in the presence of KDO.
-
Cool the samples to room temperature.
-
-
Extraction and Measurement:
-
Add 1.5 mL of the butanol-HCl reagent and vortex vigorously to extract the chromophore.
-
Centrifuge at 2,000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper butanol layer to a cuvette.
-
Measure the absorbance at 552 nm (peak absorbance) and 509 nm (to correct for interfering substances).[9]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of KDO standard (omitting the hydrolysis step for the standards).
-
Calculate the net absorbance (A₅₅₂ - A₅₀₉) for both standards and samples.
-
Determine the KDO concentration in your samples by interpolating from the standard curve.
-
Protocol 2: Workflow for LAL Endotoxin Testing
The LAL assay remains the industry standard for endotoxin detection. The following diagram illustrates a typical workflow for a kinetic chromogenic LAL assay.
Caption: A generalized workflow for a kinetic chromogenic LAL assay.
Conclusion and Future Perspectives
KDO stands out as a highly specific and conserved biomarker for Gram-negative bacteria. Its integral role in the structure and viability of these organisms makes it an excellent target for detection and quantification. While the LAL assay remains the gold standard for endotoxin testing in regulated environments, direct KDO assays offer a valuable and more specific alternative for research applications focused on quantifying Gram-negative bacterial mass.
The development of recombinant alternatives to the LAL assay, such as the rFC test, addresses the ethical and sustainability concerns associated with the use of horseshoe crab blood while offering improved specificity by eliminating false positives from glucans.[8][12] As technology advances, we can anticipate the development of even more rapid, sensitive, and specific assays targeting KDO and other unique components of the Gram-negative cell wall, further enhancing our ability to detect and control these important microorganisms.
References
- Wang, X., & Quinn, P. J. (2010). Kdo2-lipid A: structural diversity and impact on immunopharmacology. Journal of Endotoxin Research, 16(4), 1-22.
- López-López, G., et al. (2021). Identification of protein biomarkers to differentiate between gram-negative and gram-positive infections in adults suspected of sepsis. Scientific Reports, 11(1), 1-11.
-
Veolia Water Technologies & Solutions. (2022, August 7). Endotoxin testing alternatives to reduce LAL usage. Retrieved from [Link]
-
BMG LABTECH. (2022, March 9). The LAL assay: a living fossil exploited to detect bacterial contamination. Retrieved from [Link]
-
Lonza. (n.d.). Recombinant alternatives to LAL. Retrieved from [Link]
- Sahu, G. K., et al. (2014). Biomarkers for the diagnosis of bacterial infections: in pursuit of the ‘Holy Grail’. Indian Journal of Medical Research, 140(6), 721–729.
- Heine, H., et al. (2010). Quantitative determination of ion distributions in bacterial lipopolysaccharide membranes by grazing-incidence X-ray fluorescence. Biophysical Journal, 98(10), 2139-2147.
- Needham, B. D., & Trent, M. S. (2013). Remodelling of the Gram-negative bacterial Kdo2-lipid A and its functional implications. Biochemical Society Transactions, 41(5), 1245–1251.
-
Hancock Lab. (n.d.). KDO Assay. Retrieved from [Link]
- Li, Y., et al. (2023). Evaluation of Kdo-8-N 3 incorporation into lipopolysaccharides of various Escherichia coli strains. Organic & Biomolecular Chemistry, 21(38), 7832-7839.
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (2020, January 31). How Does the LAL Assay Work?. Retrieved from [Link]
- Hsu, C. C., et al. (2014). Kdo hydroxylase is an inner core assembly enzyme in the Ko-containing lipopolysaccharide biosynthesis. The Journal of Biological Chemistry, 289(39), 27125–27136.
- Maloney, T., Phelan, R., & Simmons, N. (2018). Saving the horseshoe crab: A synthetic alternative to horseshoe crab blood for endotoxin detection. PLoS biology, 16(10), e3000038.
- Lam, J. S., & Taylor, V. L. (2011). LPS Quantitation Procedures. In Pseudomonas Methods and Protocols (pp. 43-59). Humana Press.
- de Jager, P., et al. (2022). Routine laboratory biomarkers used to predict Gram-positive or Gram-negative bacteria involved in bloodstream infections. Scientific Reports, 12(1), 1-11.
- Raetz, C. R., & Whitfield, C. (2002). The constitutive pathway for Kdo 2 -lipid A biosynthesis in E. coli. In Lipopolysaccharide in Health and Disease (pp. 3-38). CRC Press.
- de Jager, P., et al. (2022). Routine laboratory biomarkers used to predict Gram-positive or Gram-negative bacteria involved in bloodstream infections. Scientific Reports, 12(1), 1-11.
-
The Horseshoe Crab. (n.d.). Alternative Bacterial Endotoxin Test Methods. Retrieved from [Link]
- Islam, S. T., et al. (2022). Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide. ACS omega, 7(39), 35308-35322.
-
Wikipedia. (2023, November 29). Limulus amebocyte lysate. Retrieved from [Link]
-
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The Tale of Two Sugars: A Comparative Analysis of KDO and Sialic Acid in Bacterial Cell Walls
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate architecture of the bacterial cell wall, two acidic monosaccharides, 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) and sialic acid, play pivotal yet distinct roles. While both contribute to the structural and functional integrity of the bacterial envelope, their distribution, biosynthesis, and ultimate impact on bacterial physiology and pathogenicity diverge significantly. This guide provides an in-depth comparative analysis of KDO and sialic acid, offering insights into their unique characteristics and the experimental methodologies used to study them.
At a Glance: KDO vs. Sialic Acid
| Feature | KDO (3-deoxy-D-manno-oct-2-ulosonic acid) | Sialic Acid (N-acetylneuraminic acid and its derivatives) |
| Core Structure | Eight-carbon α-keto acid | Nine-carbon α-keto acid backbone |
| Primary Location | Inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria | Capsular polysaccharides, O-antigen of LPS, and lipooligosaccharides (LOS) |
| Distribution | Widespread and essential in most Gram-negative bacteria | Less common; prevalent in pathogenic and commensal bacteria |
| Primary Function | Essential for LPS structure, outer membrane integrity, and bacterial viability | Immune evasion (molecular mimicry), host-pathogen interactions, nutrient source |
| Biosynthesis | Synthesized de novo from arabinose 5-phosphate and phosphoenolpyruvate | Can be synthesized de novo or scavenged from the host |
Structural Distinctions: An Eight-Carbon Workhorse vs. a Nine-Carbon Master of Disguise
The fundamental difference between KDO and sialic acid lies in their carbon backbone. KDO is an eight-carbon sugar, while sialic acids are a family of nine-carbon sugars, with N-acetylneuraminic acid (Neu5Ac) being the most common form in bacteria.[1] This seemingly small difference in a single carbon atom has profound implications for their respective functions.
KDO's structure is relatively conserved and serves as a critical linker between the lipid A anchor and the outer core of the LPS molecule in most Gram-negative bacteria.[2] The Kdo₂-lipid A is considered the minimal essential component of LPS required for the viability of most Gram-negative bacteria.[2]
In contrast, sialic acids exhibit significant structural diversity. The nine-carbon backbone can be modified with various substituents, such as acetyl, glycolyl, methyl, or phosphate groups.[3] This structural plasticity allows sialic acid to mimic host cell surface glycans, a strategy known as molecular mimicry, which is crucial for pathogenic bacteria to evade the host immune system.[1]
Biosynthesis: To Build or to Borrow
The biosynthetic pathways of KDO and sialic acid reflect their distinct roles. Bacteria universally synthesize KDO de novo, highlighting its essential nature. The pathway begins with the precursor D-arabinose 5-phosphate and phosphoenolpyruvate, leading to the formation of KDO-8-phosphate, which is then activated to CMP-KDO for incorporation into LPS.
Sialic acid metabolism in bacteria is more versatile. Some bacteria, like certain strains of Escherichia coli and Neisseria meningitidis, can synthesize sialic acid de novo.[4] Others have evolved sophisticated mechanisms to scavenge sialic acid from their host environment.[4][5] This ability to utilize host-derived sialic acid is a significant advantage for pathogens, as it conserves energy and directly provides the building blocks for immune evasion.[4]
Visualizing the Biosynthetic Pathways
Caption: Comparative overview of KDO and Sialic Acid biosynthetic pathways.
Functional Dichotomy: Structural Linchpin vs. Master of Deception
The functional roles of KDO and sialic acid are a direct consequence of their structural properties and distribution.
KDO's primary role is structural. As an integral component of the LPS inner core, KDO is essential for maintaining the integrity of the outer membrane of Gram-negative bacteria.[2] The negatively charged carboxyl group of KDO is crucial for binding divalent cations, which stabilize the LPS leaflet. Mutations in the KDO biosynthetic pathway are often lethal, underscoring its fundamental importance.[2]
Sialic acid's functions are multifaceted and primarily centered on host-pathogen interactions.
-
Immune Evasion: By incorporating sialic acid into their surface structures, bacteria can mimic host glycans, effectively camouflaging themselves from the host's immune system.[1] This molecular mimicry can prevent the activation of the complement system and inhibit phagocytosis.[1][6]
-
Adhesion and Invasion: Sialic acid can act as a receptor for bacterial adhesins, facilitating attachment to host cells.[7] This is a critical first step in the colonization and invasion of host tissues.
-
Toxin Binding: Some bacterial toxins specifically recognize and bind to sialic acid residues on host cells, leading to their entry and subsequent cellular damage.[7][8]
-
Nutrient Source: For some bacteria, sialic acid can also serve as a source of carbon and nitrogen, particularly in nutrient-limited host environments.[4][5]
Distribution in the Bacterial Kingdom: A Tale of Universality vs. Specificity
The distribution of KDO and sialic acid across bacterial species further highlights their different evolutionary pressures.
KDO is nearly ubiquitous in Gram-negative bacteria. Its presence is a defining feature of the LPS of this major bacterial group. This widespread distribution is consistent with its fundamental role in outer membrane structure.
Sialic acid distribution is more sporadic and is largely confined to pathogenic and commensal bacteria that inhabit sialic acid-rich environments, such as the respiratory, gastrointestinal, and urogenital tracts of vertebrates. [5] Notable examples include:
-
Neisseria meningitidis and Escherichia coli K1 , which produce polysialic acid capsules that are major virulence factors.[1]
-
Campylobacter jejuni and Haemophilus influenzae , which incorporate sialic acid into their lipooligosaccharides (LOS), contributing to molecular mimicry and autoimmune responses like Guillain-Barré syndrome.[1]
-
Streptococcus agalactiae (Group B Streptococcus), which displays sialic acid on its capsular polysaccharide, aiding in immune evasion.[1]
Experimental Methodologies: A Guide to Analysis
The distinct chemical properties of KDO and sialic acid necessitate different analytical approaches for their detection and quantification.
Protocol 1: Quantification of KDO using the Thiobarbituric Acid (TBA) Assay
This colorimetric assay is a classic method for quantifying KDO.
Principle: Mild acid hydrolysis releases KDO from LPS. Periodate oxidation of KDO generates β-formylpyruvate, which then reacts with thiobarbituric acid to produce a pink chromophore that can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Hydrolysis: Resuspend purified LPS or whole bacterial cells in 0.025 M sulfuric acid. Heat at 100°C for 10 minutes to release KDO. Cool on ice.
-
Oxidation: Add 0.04 M sodium periodate and incubate at room temperature for 20 minutes.
-
Reduction of Excess Periodate: Add 2% sodium arsenite and mix until the yellow-brown color disappears.
-
Color Development: Add 0.3% thiobarbituric acid and heat at 100°C for 10 minutes. A pink color will develop.
-
Extraction: Add cyclohexanone and vortex vigorously to extract the chromophore into the organic phase. Centrifuge to separate the phases.
-
Measurement: Measure the absorbance of the upper organic phase at 549 nm.
-
Quantification: Compare the absorbance to a standard curve prepared with pure KDO.
Protocol 2: Quantification of Sialic Acid using the DMB-HPLC Method
This is a highly sensitive and specific method for sialic acid analysis.
Principle: Sialic acids are released from glycoconjugates by mild acid hydrolysis and then derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB). The fluorescent derivatives are then separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Step-by-Step Methodology:
-
Hydrolysis: Resuspend the bacterial sample in 2 M acetic acid. Heat at 80°C for 3 hours to release sialic acids. Cool on ice.
-
Derivatization: Mix the hydrolysate with DMB labeling reagent (containing DMB, sodium hydrosulfite, and β-mercaptoethanol in 1.4 M acetic acid). Heat at 50°C for 2.5 hours in the dark.
-
HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Detection: Use a fluorescence detector with an excitation wavelength of 373 nm and an emission wavelength of 448 nm.
-
Quantification: Identify and quantify the different sialic acid species by comparing their retention times and peak areas to those of authentic standards.
Caption: Step-by-step workflows for KDO and Sialic Acid quantification.
Implications for Drug Development
The distinct roles of KDO and sialic acid present unique opportunities for antimicrobial drug development.
-
Targeting KDO Biosynthesis: The essentiality of KDO in most Gram-negative bacteria makes its biosynthetic pathway an attractive target for the development of novel antibiotics. Inhibitors of enzymes like KdsA and KdsB could have broad-spectrum activity against Gram-negative pathogens.
-
Targeting Sialic Acid Metabolism: For pathogenic bacteria that rely on sialic acid for virulence, targeting its uptake, biosynthesis, or transfer to the cell surface could be an effective anti-virulence strategy. For instance, sialidase inhibitors could prevent bacteria from scavenging host sialic acid, while inhibitors of sialyltransferases could block the formation of the protective sialylated capsule.
Conclusion
KDO and sialic acid, while both acidic sugars found in the bacterial cell wall, represent a fascinating case of divergent evolution and function. KDO is the steadfast and essential architect of the Gram-negative outer membrane, while sialic acid is the cunning and versatile master of disguise, enabling pathogens to thrive in the hostile host environment. A thorough understanding of their unique biochemistries and biological roles is paramount for advancing our knowledge of bacterial physiology and for developing the next generation of antimicrobial therapies.
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A Senior Application Scientist's Guide to the Rigorous Validation of an LC-MS/MS Method for KDO Quantification
For researchers, scientists, and drug development professionals venturing into the intricate world of bacterial endotoxin analysis, the accurate quantification of 3-Deoxy-D-manno-oct-2-ulosonic acid (KDO) is of paramount importance. KDO serves as a crucial marker for lipopolysaccharides (LPS), the major component of the outer membrane of Gram-negative bacteria.[1][2] Its quantification is pivotal in various research and development stages, from understanding bacterial physiology to the quality control of biopharmaceuticals.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity and selectivity.[1][3] However, the power of this technique is only as reliable as the rigor of its validation. A meticulously validated method ensures that the generated data is accurate, reproducible, and fit for its intended purpose, a non-negotiable requirement in regulated environments.
This guide provides an in-depth, experience-driven approach to validating an LC-MS/MS method for KDO quantification. We will dissect the core validation parameters, moving beyond a simple checklist to explain the scientific rationale behind each experimental choice. This guide is structured to provide a self-validating framework, ensuring scientific integrity and engendering trust in your analytical results.
The Foundation: Understanding the "Why" of Method Validation
Before delving into the experimental protocols, it is crucial to grasp the overarching philosophy of method validation. The objective is to establish, through documented evidence, that the analytical procedure is suitable for its intended purpose.[4] This is not merely a regulatory hurdle but a fundamental scientific necessity to ensure data integrity. For bioanalytical methods, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines that form the bedrock of our validation strategy.[5][6][7][8]
Our validation journey will be built upon the following pillars:
-
Specificity and Selectivity: Can we unequivocally measure KDO without interference from other components in the sample matrix?
-
Sensitivity: What is the lowest concentration of KDO we can reliably and accurately measure?
-
Linearity: Does the method produce results that are directly proportional to the concentration of KDO over a defined range?
-
Accuracy and Precision: How close are our measurements to the true value, and how reproducible are they?
-
Recovery: How efficiently can we extract KDO from the complex biological matrix?
-
Matrix Effect: Does the biological matrix suppress or enhance the ionization of KDO, thereby affecting its quantification?
-
Stability: Does KDO remain unchanged during sample collection, processing, and storage?
The Validation Workflow: A Visual Roadmap
The following diagram illustrates the logical flow of the LC-MS/MS method validation process for KDO quantification. Each step is a critical checkpoint to ensure the method's robustness and reliability.
Caption: A flowchart outlining the key stages of LC-MS/MS method validation for KDO quantification.
I. Specificity and Selectivity: The Assurance of Identity
The Rationale: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.[9] For KDO, this includes endogenous matrix components, structurally related molecules, and any process-related impurities. In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the unique mass-to-charge (m/z) transitions of the analyte in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six different batches of the blank biological matrix (e.g., plasma, cell lysate) to ensure no interfering peaks are observed at the retention time and MRM transition of KDO and its internal standard (IS).
-
Interference Check: Spike potential interfering substances (e.g., other sugars, related metabolites) into the blank matrix and analyze. The response of any interfering component should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the IS response.[5]
-
Chromatographic Resolution: The chromatographic method should be optimized to separate KDO from any known isomers or closely related compounds.
II. Sensitivity: Defining the Lower Limits
The Rationale: The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.[10] This is a critical parameter that defines the lower boundary of the method's useful range.
Experimental Protocol:
-
LLOQ Determination: Prepare a series of spiked samples at decreasing concentrations of KDO. The LLOQ is the lowest concentration that meets the following criteria:
III. Linearity and Range: Establishing a Proportional Response
The Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[11] This is fundamental for accurate quantification of unknown samples.
Experimental Protocol:
-
Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of KDO into the blank matrix. A minimum of six non-zero concentration levels should be used to construct the calibration curve.
-
Regression Analysis: Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) is often necessary to achieve homoscedasticity.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[7]
-
Data Presentation: Example Linearity Data
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | % Accuracy |
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 10.0 | 9.80 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 102.0 | 102.0 |
| 200.0 (ULOQ) | 197.0 | 98.5 |
| Regression: y = 0.0123x + 0.0005 | r²: 0.9989 |
IV. Accuracy and Precision: The Cornerstones of Reliability
The Rationale: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[10] These are assessed at different concentration levels to ensure the method is reliable across its entire quantitative range.
Experimental Protocol:
-
Quality Control (QC) Samples: Prepare QC samples in the blank matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze the QC samples on at least three different days.
-
Acceptance Criteria:
Data Presentation: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.00 | 105.0 | 8.5 | 108.0 | 11.2 |
| Low | 3.00 | 98.7 | 5.2 | 101.3 | 6.8 |
| Medium | 75.0 | 102.5 | 3.1 | 103.8 | 4.5 |
| High | 150.0 | 99.3 | 2.5 | 98.5 | 3.9 |
V. Recovery and Matrix Effect: Unmasking Matrix Influences
The Rationale: Biological matrices are complex and can interfere with the analytical process.[13][14][15] Recovery assesses the efficiency of the sample extraction procedure, while the matrix effect evaluation determines if co-eluting matrix components suppress or enhance the analyte's ionization.[13][14][15][16]
Caption: A diagram illustrating the experimental sets for determining matrix effect and recovery.
Experimental Protocol:
-
Prepare Three Sets of Samples at low and high QC concentrations:
-
Set A: KDO standard prepared in the mobile phase (neat solution).
-
Set B: Blank matrix extract spiked with KDO standard.
-
Set C: KDO spiked into the blank matrix and then extracted.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
-
Acceptance Criteria:
-
The matrix effect should be consistent, with the %CV of the matrix factor across different lots of matrix being ≤ 15%.
-
Recovery need not be 100%, but it should be consistent and reproducible.
-
VI. Stability: Ensuring Analyte Integrity Over Time
The Rationale: KDO, like many biological molecules, can be susceptible to degradation. Stability experiments are crucial to ensure that the measured concentration reflects the true concentration at the time of sampling.[17][18][19]
Experimental Protocol:
Evaluate the stability of KDO in the biological matrix under various conditions that mimic the sample lifecycle:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that reflects the expected sample handling time before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected storage time of study samples.
-
Stock Solution Stability: Evaluate the stability of KDO stock solutions at room temperature and refrigerated conditions.
Acceptance Criteria:
For all stability tests, the mean concentration of the stability samples should be within ±15% of the nominal concentration.[20]
Conclusion: A Commitment to Quality
The validation of an LC-MS/MS method for KDO quantification is a rigorous but essential process. By moving beyond a superficial checklist and embracing the scientific principles behind each validation parameter, researchers can generate data that is not only defensible to regulatory scrutiny but also scientifically sound. This commitment to quality is the bedrock upon which reliable research and development are built. The protocols and insights provided in this guide offer a robust framework for establishing a validated LC-MS/MS method that will stand as a reliable tool in your analytical arsenal.
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- 20. mdpi.com [mdpi.com]
A Guide to Endotoxin Standards: From Complex Lipopolysaccharides to Core Components
An In-Depth Technical Comparison for Researchers and Drug Development Professionals
Abstract
Ensuring the safety of parenteral drugs and medical devices from bacterial endotoxin contamination is a critical mandate in the pharmaceutical industry. The cornerstone of this safety assurance is the Bacterial Endotoxins Test (BET), most commonly the Limulus Amebocyte Lysate (LAL) assay, which relies on accurate and representative standards for quantification. For decades, lipopolysaccharide (LPS)-based preparations, such as Reference Standard Endotoxin (RSE) and Control Standard Endotoxin (CSE), have been the gold standard. This guide provides a comprehensive comparison between these established, biologically-derived standards and a chemically defined alternative, 2-Keto-3-deoxyoctonate (KDO) ammonium salt. We will delve into the biochemical rationale behind the selection of endotoxin standards, compare their functional activity, and present experimental frameworks for their evaluation. This analysis will elucidate why complex LPS remains the regulatory-accepted standard for the LAL bioassay, while clarifying the role of pure components like KDO in endotoxin research.
The Foundation of Endotoxin Testing: The Limulus Amebocyte Lysate (LAL) Assay
The LAL test is a highly sensitive bioassay that mimics the innate immune response of the Atlantic horseshoe crab, Limulus polyphemus.[1][2] Its blood cells, or amebocytes, contain a cascade of serine protease zymogens that are triggered by minute quantities of bacterial endotoxin.[3] This enzymatic cascade culminates in the cleavage of a protein called coagulogen into coagulin, forming a gel clot.[4] This fundamental reaction is the basis for all three major LAL methodologies:
-
Gel-Clot Method: A qualitative or semi-quantitative test where the formation of a solid gel indicates the presence of endotoxin at or above a specified concentration.[2]
-
Turbidimetric Method: A quantitative test that measures the increase in turbidity (cloudiness) as the coagulin is formed.[5]
-
Chromogenic Method: A quantitative test where the activated enzyme cascade cleaves a synthetic substrate, releasing a yellow-colored chromophore (p-nitroaniline). The intensity of the color is directly proportional to the amount of endotoxin present.[2][6]
The entire LAL reaction is initiated by the binding of endotoxin to a protein called Factor C. Understanding the specific part of the endotoxin molecule that activates Factor C is crucial to selecting an appropriate standard.
Caption: The LAL enzymatic cascade is initiated by the Lipid A component of endotoxin.
The Gold Standard: Lipopolysaccharide (LPS) Structure and Activity
Endotoxins are complex lipopolysaccharides that are major components of the outer membrane of Gram-negative bacteria.[7] They are not a single, uniform molecule but rather a heterogeneous mixture of related structures. An LPS molecule is comprised of three distinct domains:
-
Lipid A: The innermost region, which anchors the LPS molecule in the bacterial membrane.[8] It is a phosphorylated glucosamine disaccharide with multiple fatty acid chains. This domain is highly conserved and is responsible for the vast majority of the biological activity of endotoxin, including its pyrogenicity (fever-inducing property) and its ability to activate the LAL Factor C cascade.[9]
-
Core Oligosaccharide: A short chain of sugars linked to Lipid A. The inner core is highly conserved and almost universally contains 2-Keto-3-deoxyoctonate (KDO), which serves as a critical bridge to Lipid A.[8][10]
-
O-Antigen: An outermost chain of repeating polysaccharide units. This region is highly variable among different bacterial species and even strains, and it is the primary determinant of the serological O-specificity.[11]
Because the LAL assay is a functional bioassay that measures the activity of the LAL enzymatic cascade, its standard must be based on the molecule that initiates the cascade: Lipid A, as part of the larger LPS complex.
Regulatory-Accepted Endotoxin Standards: RSE and CSE
To ensure consistency and accuracy in endotoxin testing across the globe, regulatory bodies have established a system of standardized endotoxin preparations.
-
Reference Standard Endotoxin (RSE): This is the primary standard, calibrated in Endotoxin Units (EU) against the current World Health Organization (WHO) International Standard for Endotoxin.[12] The USP Endotoxin RS is derived from E. coli O113:H10.[7][13] The RSE is used to establish the potency of secondary standards and for the validation of new testing methods.
-
Control Standard Endotoxin (CSE): A CSE is a secondary standard, typically a purified LPS preparation from a Gram-negative bacterium (often the same E. coli O113:H10 strain as the RSE).[14] It is calibrated against the RSE and is used for routine laboratory work, such as generating standard curves for quantitative assays and preparing positive controls.[3][15] The potency of a CSE must be verified for each new lot of LAL reagent used, as variability can occur.[15]
Both RSE and CSE are chemically extracted and purified from bacterial cultures.[13] While purified, they remain heterogeneous mixtures of LPS molecules, which is considered representative of the endotoxins that might be found as contaminants in a manufacturing environment.[16]
A Chemically Defined Alternative? The Case for KDO Ammonium Salt
3-deoxy-D-manno-oct-2-ulosonic acid, or KDO, is an eight-carbon sugar that is an essential and highly conserved component of the inner core of virtually all bacterial LPS.[10][17] KDO ammonium salt is a highly purified, crystalline form of this sugar, offering the theoretical advantages of a chemically defined standard:
-
High Purity (≥97%): Unlike the inherent heterogeneity of LPS preparations, KDO ammonium salt is a single, well-characterized chemical entity.
-
Batch-to-Batch Consistency: As a pure chemical, it avoids the lot-to-lot variability that can be seen with biologically derived LPS.
-
Known Molecular Weight: Allows for precise molar concentration calculations.
However, these advantages are overshadowed by a critical functional limitation: KDO is not the primary activator of the LAL cascade. The LAL test is initiated by the binding of the Lipid A moiety to Factor C. While KDO is a crucial structural component of LPS, it does not possess the same biological activity. Therefore, using KDO ammonium salt as a standard in a functional LAL bioassay would be fundamentally invalid, as it does not measure the component responsible for the pyrogenic risk. It would be analogous to using a single, isolated brick to measure the structural integrity of an entire building.
While not suitable as a LAL standard, KDO is an important molecule in endotoxin research. It can be used as an analytical marker for the presence of LPS in chemical assays (e.g., High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection, HPAE-PAD) that quantify LPS by breaking it down and measuring its constituent parts.[10]
Comparative Analysis: KDO Ammonium Salt vs. LPS Standards
The fundamental differences between these materials dictate their appropriate applications in endotoxin testing and research.
| Feature | RSE/CSE (LPS-based Standards) | KDO Ammonium Salt |
| Source | Biologically derived; chemically extracted and purified from Gram-negative bacteria (e.g., E. coli O113:H10).[14] | Synthetically prepared or purified single chemical entity. |
| Biochemical Nature | Complex lipopolysaccharide; a heterogeneous mixture of molecules with varying chain lengths.[11] | A single, pure monosaccharide (3-deoxy-D-manno-oct-2-ulosonic acid) as an ammonium salt. |
| Purity/Heterogeneity | Purified, but inherently heterogeneous. Contains a distribution of molecular weights and forms.[13] | High purity (typically ≥97%), homogeneous, single molecular species. |
| Primary LAL Activity | High. The Lipid A moiety directly and potently activates the Factor C enzymatic cascade.[4] | Negligible to none. Does not possess the structural components required to activate Factor C. |
| Primary Application | Functional Standard for all compendial Bacterial Endotoxins Tests (LAL assays). Used for standard curves, validation, and positive controls.[1][3] | Analytical Marker for chemical assays that quantify LPS by its components; research on LPS biosynthesis.[10][18] |
| Regulatory Status | The accepted standard for product release testing by regulatory bodies (FDA, EMA, etc.) as described in the Pharmacopeias (e.g., USP <85>).[19][20] | Not recognized as a standard for the LAL test or for product release. |
Experimental Protocols & Workflows
To empirically demonstrate the functional differences between CSE and KDO ammonium salt, a direct comparative experiment can be designed. The causality behind this experimental design is to test the core hypothesis: does a key structural component (KDO) elicit the same biological response in the LAL assay as the complete, active complex (LPS)?
Caption: Experimental workflow for comparing the LAL activity of CSE and KDO ammonium salt.
Protocol 1: Generation of a Standard Curve using Control Standard Endotoxin (CSE)
Objective: To create a valid standard curve for the quantification of endotoxin using a kinetic chromogenic LAL assay.
Materials:
-
Control Standard Endotoxin (CSE), lyophilized vial (potency stated on Certificate of Analysis)
-
LAL Reagent Water (LRW)
-
Kinetic Chromogenic LAL Reagent Kit
-
Depyrogenated test tubes and pipette tips
-
Microplate reader with incubator and appropriate software
Procedure:
-
Reconstitution of CSE: Carefully reconstitute the lyophilized CSE with a specified volume of LRW as per the manufacturer's instructions. Vortex vigorously for at least 15-30 minutes to ensure complete solubilization, as endotoxins can adhere to surfaces.[1] This creates the stock solution.
-
Standard Curve Preparation: Prepare a series of serial dilutions from the CSE stock solution using LRW. A typical curve for a kinetic assay might span from 50 EU/mL down to 0.005 EU/mL.
-
Assay Setup: In a 96-well microplate, add replicates (typically duplicate or triplicate) of each standard dilution. Also include replicates of LRW to serve as the negative control (blank).
-
LAL Reagent Addition: Reconstitute the LAL reagent according to the kit instructions. Do not vortex the LAL reagent. Gently swirl to mix. Add the LAL reagent to all wells containing standards and controls.
-
Incubation and Reading: Immediately place the plate into the incubating microplate reader (37°C ± 1°C). The instrument will monitor the change in optical density over time.
-
Data Analysis: The software will calculate the reaction time for each standard. A log-log linear regression of the endotoxin concentration versus the reaction time is generated. For the curve to be valid, the absolute value of the correlation coefficient (|r|) must be ≥ 0.980.[12]
Protocol 2: Comparative Experiment to Test the LAL Activity of KDO Ammonium Salt
Objective: To determine if KDO ammonium salt elicits a response in the LAL assay comparable to the CSE positive control.
Materials:
-
Same as Protocol 1
-
KDO Ammonium Salt, crystalline powder
Procedure:
-
Run a Concurrent CSE Standard Curve: Prepare and run a CSE standard curve exactly as described in Protocol 1. This is essential to validate the assay run and serve as the positive control.
-
Prepare KDO Solutions: Calculate the molar concentration of the highest CSE standard (e.g., 50 EU/mL). Note: This requires an approximation of the molecular weight of the heterogeneous LPS, often estimated around 10-20 kDa for calculations. Prepare a stock solution of KDO ammonium salt (MW ≈ 255.22 g/mol ) in LRW to a molarity significantly higher than the highest CSE standard.
-
Create KDO Test Series: From the KDO stock, create a dilution series that covers a molar range equivalent to and exceeding the CSE standard curve.
-
Assay Setup: On the same 96-well plate as the CSE curve, add replicates of each KDO dilution.
-
Execution and Analysis: Add LAL reagent to all wells and run the assay as before.
Discussion & Field-Proven Insights
The choice of an endotoxin standard is dictated by the nature of the test. The LAL test is a bioassay that quantifies a specific biological activity—the activation of an enzymatic cascade by the Lipid A portion of LPS. Therefore, the only appropriate standard is one that possesses this specific biological activity.
-
Why a Complex Standard is Necessary: While a pure chemical standard like KDO ammonium salt offers simplicity and consistency, it fails the most critical test: functional relevance. Using it as a standard would create a significant patient safety risk, as it would not detect the presence of biologically active, pyrogenic endotoxin contaminants. The inherent heterogeneity of RSE/CSE is seen as a feature, not a bug, as it better represents the potential natural contaminants that could be present in a manufacturing process.[13][16]
-
Implications for Advanced Topics (Low Endotoxin Recovery): The discussion around endotoxin standards is particularly relevant to the phenomenon of Low Endotoxin Recovery (LER). LER is observed when the activity of spiked CSE is diminished over time in certain product formulations, particularly biologics containing chelating buffers and polysorbates.[13][21] This has sparked debate on whether purified CSE behaves identically to "Naturally Occurring Endotoxin" (NOE).[16] While this is an area of active research, the entire framework of these studies still relies on comparing the activity of different forms of LPS. A standard like KDO, which has no activity to begin with, would have no role in such an investigation.
Conclusion
For researchers, scientists, and drug development professionals, understanding the fundamental principles of the Bacterial Endotoxins Test is paramount. A critical component of this understanding is the choice and function of the endotoxin standard.
-
LPS-based standards (RSE and CSE) are the established, regulatory-accepted gold standard for all LAL-based assays. Their biochemical complexity and biological activity are directly relevant to the pyrogenic risk being measured.
-
KDO ammonium salt , while a valuable, high-purity chemical, is a structural component of LPS that lacks the necessary biological activity to trigger the LAL cascade. It is not a viable alternative to RSE or CSE for use as a functional standard in the LAL test.
The use of a functionally relevant standard is a non-negotiable principle of a valid bioassay. While the pursuit of more defined standards is a laudable scientific goal, any new standard must be proven to accurately reflect the biological activity that presents a risk to patient safety. In the realm of endotoxin testing, that activity resides firmly with the Lipid A moiety of the complex LPS molecule.
References
- USP-NF. 〈86〉 Bacterial Endotoxins Test Using Recombinant Reagents.
-
U.S. Food and Drug Administration. (2014). Bacterial Endotoxins/Pyrogens. Available from: [Link]
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Pharmaceutical Technology. (2017). Comparing Endotoxin Detection Methods. Available from: [Link]
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Charles River Laboratories. Endotoxins Standards and Their Role in Recovery Studies: The Path Forward. Available from: [Link]
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European Pharmaceutical Review. (2024). Endotoxin standards: reflection and recommendation. Available from: [Link]
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BMG Labtech. (2022). The LAL assay: a living fossil exploited to detect bacterial contamination. Available from: [Link]
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U.S. Pharmacopeia. <85> Bacterial Endotoxins Test. Available from: [Link]
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U.S. Food and Drug Administration. (2012). Guidance for Industry: Pyrogen and Endotoxins Testing: Questions and Answers. Available from: [Link]
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Associates of Cape Cod, Inc. Control Standard Endotoxin (CSE). Available from: [Link]
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International Journal of Pharmaceutical Compounding. (2002). Comparison of Endotoxin Testing Methods for Pharmaceutical Products. Available from: [Link]
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RSC Publishing. (2023). Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains. Available from: [Link]
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FUJIFILM Wako Chemicals. Preparation of control standard Endotoxin (CSE). Available from: [Link]
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National Center for Biotechnology Information. (2022). Function and Biogenesis of Lipopolysaccharides. Available from: [Link]
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Metrolab. The Spectrum of Endotoxins. Available from: [Link]
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National Center for Biotechnology Information. (1979). Biochemical principle of Limulus test for detecting bacterial endotoxins. Available from: [Link]
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BioPharm International. (2017). Overcoming Low Endotoxin Recovery. Available from: [Link]
-
Luthman, K., et al. (1987). Synthesis of analogues of 3-deoxy-D-manno-octulosonic acid (KDO) as potential inhibitors of CMP-KDO synthetase. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
A3P. (2017). Endotoxin masking hold-time study parameter determination and performance. Available from: [Link]
-
OCL. (2020). Lipopolysaccharides: structure, function and bacterial identifications. Available from: [Link]
-
Wako Blog. What is Endotoxin?. Available from: [Link]
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A Researcher's Guide to Purity Assessment of Synthetic KDO Ammonium Salt
In the realm of bacterial pathogenesis and drug development, 3-deoxy-D-manno-oct-2-ulopyranosonic acid (KDO) is a molecule of profound significance. As a critical component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria, it represents a key target for novel antibacterial agents and vaccine adjuvants. The synthetic ammonium salt of KDO is a vital reagent in this research, and its purity is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive, multi-pronged strategy for assessing the purity of synthetic KDO ammonium salt, ensuring the integrity of your research and development endeavors.
The analytical challenge with KDO stems from its structural complexity and potential for anomerization and degradation. A single analytical method is often insufficient to provide a complete purity profile. Therefore, we advocate for an orthogonal approach, employing a combination of techniques to build a comprehensive and trustworthy assessment. This guide will detail the principles, protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis.
The Cornerstone of Structural Verification: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules like KDO. It provides detailed information about the chemical environment of individual atoms within the molecule.
Principle and Rationale
¹H and ¹³C NMR spectroscopy are used to confirm the identity and structural integrity of the KDO molecule. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide a unique fingerprint of the compound. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be employed for a highly accurate purity assessment by comparing the integral of a KDO signal to that of a certified internal standard.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the KDO ammonium salt and dissolve it in 0.6 mL of Deuterium Oxide (D₂O).
-
Add a known quantity of a certified internal standard (e.g., maleic acid) for quantitative analysis.
-
-
Instrument Setup:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the temperature to 298 K.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing and Interpretation:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectrum to the residual HDO signal (δ 4.79 ppm).
-
Integrate the signals corresponding to the KDO protons and the internal standard.
-
Calculate the purity based on the integral ratios and the known masses of the sample and standard.
-
Data Interpretation and Purity Calculation
A high-purity sample of KDO ammonium salt will exhibit characteristic signals in the ¹H NMR spectrum. The anomeric proton (H-3) signals are particularly informative and typically appear as two distinct doublets around δ 1.8 and 2.2 ppm, corresponding to the α and β anomers. The presence of other signals may indicate residual solvents, starting materials, or degradation products.
| Parameter | ¹H NMR | ¹³C NMR |
| Key Signals | Anomeric protons (H-3α, H-3β), H-4, H-5, H-6, H-7, H-8 | Anomeric carbon (C-3), Carboxylate (C-1), C-2, other backbone carbons |
| Purity Indication | Absence of non-KDO signals; correct integration ratios | Absence of impurity signals |
| Quantitative Purity | Typically >98% by qNMR | Not typically used for quantification |
Chromatographic Separation and Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For a polar compound like KDO, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.
Principle and Rationale
HILIC is a variant of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. This allows for the retention and separation of highly polar compounds like KDO. Coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), HPLC can provide accurate quantification of purity.
Experimental Protocol: HILIC-CAD
-
Sample Preparation:
-
Prepare a stock solution of KDO ammonium salt in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for a calibration curve if performing absolute quantification.
-
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high organic to higher aqueous content (e.g., 95% B to 50% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Charged Aerosol Detector (CAD).
-
-
Data Analysis:
-
Integrate the peak corresponding to KDO.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
-
| Technique | Principle | Strengths | Limitations |
| HILIC-CAD/ELSD | Separation based on hydrophilicity | High sensitivity for non-chromophoric compounds like KDO | Non-linear response may require calibration curves for accurate quantification |
| Anion-Exchange HPLC | Separation based on charge | Good for separating charged carbohydrates | Can be sensitive to buffer conditions |
Confirming Molecular Identity: Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the target compound and identifying potential impurities.
Principle and Rationale
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like KDO. By measuring the mass-to-charge ratio (m/z) of the ions, it provides a highly accurate determination of the molecular weight.
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the KDO ammonium salt (approximately 0.1 mg/mL) in a suitable solvent, typically 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrument Setup:
-
Infuse the sample directly into the ESI source or analyze the eluent from an HPLC system (LC-MS).
-
Acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
-
Data Interpretation:
-
The expected m/z for the deprotonated KDO molecule (C₈H₁₂O₈) is 235.05. The presence of a major peak at this m/z confirms the identity of the compound.
-
Look for other signals that may correspond to impurities or adducts.
-
Elemental Composition: Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical formula of the KDO ammonium salt.
Principle and Rationale
The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are measured. The percentages of C, H, and N are then calculated. For KDO ammonium salt (C₈H₁₅NO₈), the theoretical percentages can be calculated and compared to the experimental values.
Theoretical vs. Experimental Values
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 37.95% | ± 0.4% |
| Hydrogen (H) | 5.97% | ± 0.4% |
| Nitrogen (N) | 5.53% | ± 0.4% |
A close correlation between the experimental and theoretical values provides strong evidence for the purity of the sample.
Visualizing the Analytical Workflow
The following diagram illustrates the integrated workflow for a comprehensive purity assessment of KDO ammonium salt.
Caption: A decision tree for accepting or rejecting a batch of KDO ammonium salt based on analytical results.
Conclusion
The rigorous assessment of synthetic KDO ammonium salt purity is a non-negotiable prerequisite for its use in research and drug development. A single-method analysis can be misleading, potentially compromising the validity of subsequent experiments. By employing a multi-pronged, orthogonal approach that combines NMR, HPLC, MS, and elemental analysis, researchers can build a comprehensive and reliable purity profile. This ensures that the material is of the required quality, leading to more robust and reproducible scientific outcomes.
References
inter-laboratory comparison of KDO measurement methods
An Expert's Guide to the Inter-Laboratory Comparison of KDO Measurement Methods
For researchers, scientists, and drug development professionals engaged in the study of Gram-negative bacteria, the accurate quantification of 3-deoxy-D-manno-oct-2-ulopyranosonic acid (KDO) is of paramount importance. As the unique and essential linker between the lipid A anchor and the core oligosaccharide of lipopolysaccharide (LPS), KDO serves as a reliable marker for endotoxin levels.[1] The choice of analytical method for KDO quantification can significantly impact experimental outcomes, influencing everything from basic research into bacterial physiology to the quality control of parenteral drugs and medical devices.[2]
This guide provides an in-depth comparison of the two most prevalent methods for KDO measurement: the classic colorimetric Thiobarbituric Acid (TBA) assay and the modern chromatographic technique of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). We will delve into the mechanistic underpinnings of each method, provide field-proven protocols, and outline a framework for conducting a robust inter-laboratory comparison to validate method performance and ensure data consistency across different research sites.
Section 1: Foundational Principles of KDO Measurement
The analytical challenge in KDO measurement lies in its liberation from the complex LPS macromolecule and its subsequent specific detection. KDO is covalently linked within the LPS structure, necessitating an initial hydrolysis step to yield free KDO for quantification.[3] The choice of hydrolysis conditions is critical; incomplete hydrolysis leads to underestimation, while overly harsh conditions can degrade the target analyte. Mild acid hydrolysis (e.g., with acetic acid or sulfuric acid at elevated temperatures) is typically employed to selectively cleave the ketosidic linkage of KDO.[2][4]
Once liberated, KDO can be quantified. The two methods discussed here employ fundamentally different detection principles.
-
Thiobarbituric Acid (TBA) Assay: A chemical derivatization followed by spectrophotometric measurement. It is a long-established, accessible method but is susceptible to interferences.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A separation-based technique that offers high specificity and sensitivity by physically separating KDO from other sample components before direct electrochemical detection.[1][5]
The following diagram illustrates the general workflow for KDO analysis, highlighting the divergence of the two primary methods after sample preparation.
Caption: General workflow for KDO measurement.
Section 2: The Thiobarbituric Acid (TBA) Colorimetric Assay
The TBA assay, first adapted for KDO analysis, remains widely used due to its simplicity and low instrumentation cost. However, a deep understanding of its chemistry is essential to mitigate its inherent limitations.
Mechanism of Action
The assay is a multi-step chemical process. The causality behind each step is critical for troubleshooting and data interpretation.
-
Periodate Oxidation: After acid hydrolysis releases KDO, the sample is treated with periodic acid (H₅IO₆). This powerful oxidizing agent specifically cleaves the vicinal diols in the KDO molecule, resulting in the formation of a key intermediate, β-formyl pyruvic acid.
-
Quenching: Sodium arsenite (NaAsO₂) is added to quench the excess periodate. This is a crucial self-validating step; failure to completely stop the oxidation reaction would allow the periodate to degrade the subsequent reaction products, leading to inaccurate results.
-
Condensation Reaction: Thiobarbituric acid is added. Under acidic conditions and heat, it undergoes a condensation reaction with the β-formyl pyruvic acid to produce a pink-red chromophore.[6][7]
-
Detection: The intensity of this colored product, which is directly proportional to the amount of KDO in the original sample, is measured spectrophotometrically at approximately 552 nm.[4] A secondary reading at 509 nm is often taken to correct for interfering substances.[4]
Sources
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KDO as the Gold Standard: A Comparative Guide to Validating Lipopolysaccharide Extraction Protocols
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunology, microbiology, and drug development, the accurate quantification and purification of lipopolysaccharide (LPS) are paramount. As the major component of the outer membrane of Gram-negative bacteria, LPS, or endotoxin, is a potent mediator of inflammatory responses. Consequently, the ability to reliably extract and quantify LPS is critical for research into bacterial pathogenesis, sepsis, and the development of vaccines and immunomodulatory drugs.
This guide provides a deep dive into the use of 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) as an unequivocal marker for the validation of LPS extraction protocols. We will explore the biochemical rationale for its use, offer a comparative analysis of two prevalent extraction methodologies—the classic Hot Phenol-Water method and the rapid TRI Reagent® approach—and provide detailed, field-proven protocols for both the extraction and the subsequent KDO-based quantification.
The Centrality of KDO: Why It Is the Definitive Marker for LPS
Lipopolysaccharide is a complex tripartite molecule composed of Lipid A, a core oligosaccharide, and the O-antigen.[1] While other components can vary significantly between bacterial species and even strains, the inner core region consistently contains KDO.[2] This unique eight-carbon sugar acid serves as the crucial bridge linking the Lipid A moiety to the core oligosaccharide.[2] Its presence is almost exclusively restricted to Gram-negative bacteria, making it an ideal and specific indicator for the presence and quantity of LPS.[3] The quantification of KDO, therefore, provides a direct and reliable measure of LPS content, circumventing the inaccuracies that can arise from methods targeting other, more variable components of the molecule.
Below is a diagram illustrating the fundamental structure of Lipopolysaccharide and the pivotal position of KDO.
Caption: Structure of Lipopolysaccharide (LPS).
A Head-to-Head Comparison of LPS Extraction Protocols
The choice of extraction method significantly impacts the yield, purity, and integrity of the isolated LPS. Here, we compare two widely used methods: the traditional Hot Phenol-Water extraction and the more contemporary TRI Reagent®-based approach.
| Feature | Hot Phenol-Water Extraction | TRI Reagent® Extraction |
| Principle | Differential partitioning of LPS into the aqueous phase at elevated temperatures, while proteins and lipids are denatured and partition into the phenol phase. | Chaotropic guanidinium thiocyanate disrupts cells, and subsequent phase separation with chloroform partitions LPS into the aqueous phase. |
| Yield | Generally high, considered the "gold standard" for obtaining large quantities of LPS.[3][4] | High, comparable to the hot phenol-water method, especially for smaller sample sizes. |
| Purity | Prone to contamination with nucleic acids and proteins, often requiring additional purification steps like enzymatic digestion (DNase, RNase, Proteinase K) and ultracentrifugation.[3][4] | Generally yields cleaner LPS with less degradation of lipid A and lower contamination from proteins and nucleic acids.[5][6] |
| Time | Multi-day procedure involving lengthy incubations and dialysis steps.[6] | Significantly faster, can be completed in a few hours to a couple of days.[6] |
| Complexity | Technically demanding, requires careful handling of hot phenol, a hazardous chemical.[7] | Simpler and safer protocol with fewer steps.[7] |
| Scalability | Well-suited for large-scale preparations. | Ideal for processing multiple small-scale samples simultaneously. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed workflow for each extraction method, designed to be a self-validating system when coupled with the KDO assay for quantification.
Protocol 1: Modified Hot Phenol-Water LPS Extraction
This method, adapted from Westphal and Jann, remains a cornerstone for high-yield LPS purification.[4] The inclusion of enzymatic digestion steps is crucial for minimizing protein and nucleic acid contamination.[3][4]
Materials:
-
Gram-negative bacterial cell paste
-
Phosphate-buffered saline (PBS), pH 7.2
-
90% Phenol solution, equilibrated with water
-
DNase I, RNase A, and Proteinase K
-
Dialysis tubing (12-14 kDa MWCO)
-
Lyophilizer
Procedure:
-
Cell Harvest and Lysis:
-
Harvest bacterial cells from culture by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the pellet in PBS and disrupt the cells by sonication on ice.[4]
-
-
Enzymatic Digestion:
-
Phenol Extraction:
-
Preheat the lysate and an equal volume of 90% phenol to 65-70°C.
-
Combine the hot lysate and phenol, and stir vigorously for 30 minutes at 65-70°C.[9]
-
Cool the mixture in an ice bath and centrifuge at 4,000 x g for 20 minutes to separate the phases.
-
-
Isolation of Aqueous Phase:
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Re-extract the remaining phenol phase and interphase with an equal volume of pre-heated water to maximize yield.
-
Pool the aqueous phases.
-
-
Purification:
-
Dialyze the pooled aqueous phase extensively against distilled water for 48-72 hours at 4°C, with frequent water changes.
-
Lyophilize the dialyzed solution to obtain a fluffy white LPS powder.
-
Protocol 2: TRI Reagent®-Based LPS Extraction
This method offers a rapid and efficient alternative for LPS isolation, particularly advantageous when working with multiple samples or smaller quantities of cells.[6]
Materials:
-
Gram-negative bacterial cell paste
-
TRI Reagent® or a similar phenol-guanidinium thiocyanate solution
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
Procedure:
-
Cell Lysis:
-
Homogenize the bacterial cell pellet in 1 mL of TRI Reagent® per 50-100 mg of wet cell paste.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRI Reagent® used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. The LPS is in the aqueous phase.
-
-
LPS Precipitation:
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the LPS by adding 0.5 mL of isopropanol per 1 mL of TRI Reagent® used in the initial homogenization.[10]
-
Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The LPS will form a gel-like pellet.
-
-
Washing and Solubilization:
-
Remove the supernatant and wash the LPS pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the LPS in an appropriate volume of nuclease-free water.
-
The Litmus Test: Quantifying LPS with the KDO Assay
The thiobarbituric acid (TBA) assay is the classic colorimetric method for quantifying KDO, and by extension, LPS. The principle involves the mild acid hydrolysis of the LPS to release KDO, followed by periodate oxidation and subsequent reaction with TBA to form a pink chromophore, which is measured spectrophotometrically.
Caption: KDO Assay Workflow.
Protocol 3: KDO (Thiobarbituric Acid) Assay
Reagents:
-
0.5 N Sulfuric Acid (H₂SO₄)
-
Periodic Acid (H₅IO₆) solution (e.g., 0.025 M)
-
Sodium Arsenite (NaAsO₂) solution (e.g., 2% in 0.5 N HCl)
-
Thiobarbituric Acid (TBA) solution (e.g., 0.3% aqueous, freshly prepared)
-
Butanol-HCl reagent (95:5 v/v)
-
KDO standard solution (for standard curve)
Procedure:
-
Sample Preparation and Hydrolysis:
-
To 50 µL of your LPS sample, add 50 µL of 0.5 N H₂SO₄.
-
Vortex and heat at 100°C for 8-15 minutes to release KDO. The optimal time should be determined empirically for the bacterial species .[3]
-
Cool the samples to room temperature.
-
-
Oxidation:
-
Add 50 µL of periodic acid solution, vortex, and let stand at room temperature for 10 minutes.
-
-
Reduction of Excess Periodate:
-
Add 200 µL of sodium arsenite solution and vortex until the yellow-brown color disappears.
-
-
Color Development:
-
Add 800 µL of TBA reagent, vortex, and heat at 100°C for 10 minutes. A pink color will develop.[3]
-
Cool the samples to room temperature.
-
-
Extraction of Chromophore:
-
Add 1.5 mL of butanol-HCl reagent and vortex vigorously to extract the pink chromophore into the organic phase.
-
Centrifuge briefly (e.g., 2,000 rpm for 5 minutes) to separate the phases.[3]
-
-
Measurement:
-
Carefully transfer the upper butanol layer to a cuvette.
-
Measure the absorbance at 552 nm (peak absorbance of the chromophore) and 509 nm (to correct for interfering substances).[3]
-
The true absorbance is calculated as A₅₅₂ - A₅₀₉.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of KDO standard (omitting the hydrolysis step for the standards).
-
Determine the KDO concentration in your samples from the standard curve.
-
Calculate the LPS concentration based on the known or assumed KDO content per mole of LPS for your bacterial species (e.g., two KDO residues per LPS molecule in E. coli).[6]
-
Interpreting the Data: A Self-Validating System
By employing the KDO assay, you can objectively compare the efficiency of your chosen extraction protocol. The goal is to maximize LPS yield while minimizing contaminants.
Theoretical Yield Calculation:
-
E. coli dry weight is approximately 55% protein and 3.4% LPS.[11][12]
-
For every 1 gram of dry cell weight, you can theoretically expect ~34 mg of LPS. This provides a benchmark against which to compare your experimental yield.
Purity Assessment:
-
Protein Contamination: Can be assessed using a standard protein assay (e.g., Bradford or BCA) on the final LPS preparation. A high protein content indicates inefficient removal during extraction.
-
Nucleic Acid Contamination: Can be determined by measuring the absorbance at 260 nm. Pure LPS has a very low A₂₆₀/A₂₈₀ ratio.
By correlating the LPS yield (from KDO assay) with the levels of protein and nucleic acid contamination, you can definitively select the most appropriate extraction protocol for your specific research needs, ensuring the integrity and reliability of your downstream applications.
Conclusion
References
-
Rezania, S., et al. (2011). Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi. Avicenna Journal of Medical Biotechnology, 3(2), 91–97. [Link]
-
Yi, E. C., & Hackett, M. (2000). Rapid isolation method for lipopolysaccharide and lipid A from Gram-negative bacteria. Journal of Applied Microbiology, 88(2), 299-305. [Link]
-
Ghotaslou, R., et al. (2017). Evaluation of Two Different Lipopolysaccharide Extraction Methods for Purity and Functionality of LPS. International Journal of Current Microbiology and Applied Sciences, 6(3), 1296-1302. [Link]
-
iNtRON Biotechnology. (n.d.). LPS [Lipopolysaccharide] Extraction Kit. Retrieved from [Link]
-
Hancock Lab. (n.d.). KDO Assay. Retrieved from [Link]
-
Caroff, M., & Karibian, D. (2003). Lipopolysaccharides: structure, function and bacterial identifications. OCL - Oleagineux, Corps gras, Lipides, 10(5), 369-375. [Link]
- Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual review of biochemistry, 71, 635–700.
-
BioNumbers. (n.d.). Percent of cell total dry weight that is lipopolysaccharide - Bacteria Escherichia coli. Retrieved from [Link]
-
Stewart, C. R., et al. (2021). Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. Methods and Protocols, 4(3), 51. [Link]
-
Al-Kadmy, I. M. S., et al. (2022). The assessment of several extraction methods, purification, and characterization of Pseudomonas aeruginosa lipopolysaccharide (LPS) and studying its biological activity. Research Journal of Biotechnology, 17(10), 120-128. [Link]
-
Cullen, T. W., et al. (2011). Removal of the outer Kdo from Helicobacter pylori lipopolysaccharide and its impact on the bacterial surface. Innate Immunity, 17(3), 261-275. [Link]
-
Wikipedia. (n.d.). Lipopolysaccharide. Retrieved from [Link]
-
Yi, E. C., & Hackett, M. (2000). Rapid isolation method for lipopolysaccharide and lipid A from gram-negative bacteria. Journal of Applied Microbiology, 88(2), 299-305. [Link]
-
BioNumbers. (n.d.). Percent of cell dry weight that is protein - Bacteria Escherichia coli. Retrieved from [Link]
-
Fereydouni, M. S., et al. (2012). Comparison of different LPS extraction methods for isolation of smooth and rough LPS. Journal of Paramedical Sciences, 3(4). [Link]
- Westphal, O., & Jann, K. (1964). Hot aqueous phenol extraction of gram-negative bacterial lipopolysaccharides.
-
Loferer-Krößbacher, M., et al. (1999). Determination of Bacterial Cell Dry Mass by Transmission Electron Microscopy and Densitometric Image Analysis. Applied and Environmental Microbiology, 65(11), 5113–5118. [Link]
-
ResearchGate. (2015). What is the ideal percentage of total protein content in an overexpressed E.coli cell?. Retrieved from [Link]
-
BioNumbers. (n.d.). Composition of dry weight of an E. coli B/r c. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of KDO Quantification in Complex Biological Matrices
Introduction: The Critical Role of KDO as a Gram-Negative Biomarker
3-deoxy-D-manno-octulosonic acid (KDO) is an eight-carbon sugar that serves as a unique and essential building block in the lipopolysaccharide (LPS) of most Gram-negative bacteria.[1][2] It acts as a crucial bridge, linking the endotoxic lipid A moiety to the core oligosaccharide, making its presence a reliable indicator of endotoxin levels.[1] The accurate quantification of KDO in complex biological matrices such as plasma, serum, or tissue homogenates is therefore of paramount importance in various research and development fields. It enables the monitoring of bacterial contamination, serves as a diagnostic marker for Gram-negative infections, and is critical for assessing the host response to bacterial pathogens.[3][4]
This guide provides an in-depth comparison of the primary analytical methodologies for KDO quantification. As a Senior Application Scientist, my objective is not merely to present protocols, but to explain the causality behind experimental choices, empowering you to select, develop, and, most importantly, rigorously validate the optimal method for your specific research needs. We will delve into the principles, workflows, and critical validation parameters that ensure your data is not only accurate and precise but also scientifically sound and defensible.
Comparative Analysis of KDO Quantification Methodologies
The choice of an analytical method for KDO quantification is a critical decision dictated by the required sensitivity, specificity, sample throughput, and available instrumentation. The three most prevalent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and traditional colorimetric assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and specificity.[5] This technique allows for the direct measurement of KDO in complex mixtures with minimal interference, making it ideal for challenging matrices like plasma and tissue.
The power of LC-MS/MS lies in its two-stage filtering process. First, the liquid chromatography system separates KDO from other matrix components based on its physicochemical properties (e.g., polarity). Second, the triple quadrupole mass spectrometer provides exquisite specificity through Multiple Reaction Monitoring (MRM). A specific precursor ion (the ionized KDO molecule) is selected, fragmented, and then a specific product ion is monitored. This precursor-to-product ion transition is a unique signature for KDO, virtually eliminating false positives.
Caption: High-level workflow for KDO quantification using LC-MS/MS.
Step-by-Step Protocol for KDO Quantification in Plasma:
-
Sample Hydrolysis: To 100 µL of plasma, add 100 µL of 40 mM acetic acid. Heat at 100°C for 20 minutes to hydrolyze the LPS and release KDO.[6] Cool samples on ice.
-
Internal Standard Spiking: Add an appropriate internal standard (IS), such as a stable isotope-labeled KDO, to all samples, calibration standards, and quality controls (QCs). The IS is crucial as it corrects for variability during sample preparation and instrumental analysis.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate plasma proteins.[7][8] Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject a small volume (e.g., 2-5 µL) onto the LC-MS/MS system.
-
LC Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.7 µm) is typically used.[7]
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing an acid modifier like formic acid, is common.
-
MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the specific MRM transition for KDO (e.g., m/z 219.1 → 87.1).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and reliable technique for KDO analysis, though it requires a more involved sample preparation process involving chemical derivatization.[1]
KDO, like other sugars, is polar and non-volatile, making it unsuitable for direct GC analysis. The core principle of this method is to convert KDO into a volatile and thermally stable derivative.[9][10] This is typically a two-step process involving oximation followed by silylation. Once derivatized, the compound can be vaporized and separated by the gas chromatograph based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted derivative, providing a characteristic mass spectrum for confident identification and quantification.
Caption: High-level workflow for KDO quantification using GC-MS.
Step-by-Step Protocol for KDO Derivatization and Analysis:
-
Sample Preparation: Perform acid hydrolysis and protein precipitation as described for the LC-MS/MS method (Steps 1-5). A further cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
-
Evaporation: Evaporate the cleaned sample extract to absolute dryness under nitrogen. This step is critical, as derivatization reagents like BSTFA are highly sensitive to water.[9]
-
Oximation: Add 50 µL of a 40 mg/mL solution of hydroxylamine hydrochloride in pyridine. Heat at 70°C for 30 minutes. This step resolves the sugar into a single isomeric form, preventing multiple peaks for a single analyte.[9]
-
Silylation: Cool the sample to room temperature. Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat again at 70°C for 30 minutes. This replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[9]
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly used.
-
MS Detection: Electron ionization (EI) is used. For quantification, Selected Ion Monitoring (SIM) mode is preferred for its enhanced sensitivity and specificity over full scan mode.
-
Colorimetric Assays
Colorimetric methods, such as the thiobarbituric acid (TBA) assay, are the most traditional techniques for KDO quantification.[6] They are often used when high-end instrumentation is unavailable.
The TBA assay relies on a chemical reaction that produces a colored product, the absorbance of which is proportional to the KDO concentration. The process involves the periodate oxidation of KDO to form a β-formylpyruvate intermediate. This intermediate then reacts with thiobarbituric acid under acidic conditions and heat to produce a pink chromophore, which is measured spectrophotometrically (typically around 549 nm).[6] The key is that the initial hydrolysis and oxidation steps are specific to KDO, allowing its detection in a mixture.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Deoxy-D-manno-2-octulosonic Acid Ammonium Salt
Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Deoxy-D-manno-2-octulosonic acid ammonium salt (KDO ammonium salt), a crucial component in the study of bacterial lipopolysaccharides.[1][2][3] By grounding our protocols in established safety standards and explaining the rationale behind each step, we aim to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical responsibly.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is crucial to be familiar with the properties of this compound. It is a white to off-white solid, soluble in water, and is known to be hygroscopic.[1] While one safety data sheet for the parent acid suggests no particular hazards, it is prudent to handle the ammonium salt with standard laboratory precautions.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves are recommended.
-
Body Protection: A lab coat should be worn to protect from potential splashes.
Storage:
-
Store the compound in a cool, dry place, with long-term storage recommended at -20°C.[5]
-
Keep the container tightly closed to prevent moisture absorption due to its hygroscopic nature.[1]
II. Decision-Making Workflow for Disposal
The appropriate disposal method for this compound depends on several factors, including the quantity of waste, its concentration, and, most importantly, local regulations. The following workflow provides a logical framework for making an informed decision.
Caption: Decision workflow for the disposal of this compound.
III. Step-by-Step Disposal Protocols
Based on the decision workflow, two primary disposal routes are possible. Always prioritize the more cautious approach if there is any uncertainty.
Protocol 1: Disposal as Solid Chemical Waste (Recommended)
This is the most conservative and generally compliant method for disposing of chemical waste in a laboratory setting.[6]
Materials:
-
Appropriate waste container (e.g., a labeled, sealable plastic or glass jar)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
Procedure:
-
Container Labeling: Obtain a hazardous waste label from your institution's Environmental Health and Safety (EHS) department. Fill it out completely with the chemical name ("this compound"), quantity, and date.
-
Packaging:
-
For solid waste, place the original container, if empty or containing a small amount of residue, into the designated solid waste container.
-
For larger quantities of solid, carefully transfer it to the waste container. Avoid creating dust.
-
For solutions, ensure they are in a sealed, compatible container before placing them in a secondary containment bin for waste accumulation.
-
-
Storage: Store the labeled waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials.[6]
-
Collection: Arrange for a hazardous waste pickup with your institution's EHS department.[7]
Protocol 2: Drain Disposal of Small Quantities of Aqueous Solutions (Conditional)
This method should only be employed if explicitly permitted by your local regulations and wastewater treatment authority. Some institutions allow for the drain disposal of dilute, non-hazardous aqueous solutions of certain salts and organic acids.[8][9]
Causality: The principle behind this method is that for low-toxicity, biodegradable compounds, significant dilution renders the concentration in the wastewater stream negligible and manageable by the municipal water treatment facility. Neutralization is critical to prevent corrosion of plumbing and to avoid disrupting the pH balance of the wastewater system.[10]
Materials:
-
pH paper or a calibrated pH meter
-
Dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) for neutralization
-
Appropriate glassware
-
Personal Protective Equipment (PPE)
Procedure:
-
Verification: Confirm with your institution's EHS that this specific compound is approved for drain disposal.
-
Dilution: If the concentration of your aqueous solution is high, dilute it with water to less than 20%.[8]
-
Neutralization:
-
Disposal:
-
Slowly pour the neutralized, dilute solution down a laboratory sink drain.
-
Flush the drain with a large volume of water (at least 10 times the volume of the disposed solution) to ensure further dilution.[9]
-
IV. Decontamination and Spill Management
Decontamination:
-
Glassware: Wash contaminated glassware thoroughly with soap and water, followed by several rinses with deionized water.
-
Surfaces: Clean any contaminated benchtop surfaces with soap and water.[7]
Spill Cleanup:
-
Small Spills (Solid): If a small amount of solid is spilled, gently sweep it up to avoid creating dust and place it in a labeled waste container.[7] Alternatively, a wet cloth can be used to collect the material.[4]
-
Small Spills (Liquid): For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste.[7]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team for assistance.[7][12]
V. Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Concentration for Drain Disposal | < 20% aqueous solution | Minimizes the amount of chemical entering the wastewater system.[8] |
| pH for Drain Disposal | 5.5 - 9.5 | Prevents corrosion of plumbing and adverse effects on water treatment processes.[10][11] |
| Dilution Factor for Drain Disposal | Flush with at least 10x volume of water | Ensures adequate dilution in the sanitary sewer system.[9] |
| Maximum Quantity for Drain Disposal | < 1 Gallon | For larger quantities, consult EHS for evaluation.[8] |
References
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- This compound | 103404-70-2. (n.d.). ChemicalBook.
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- Material Safety Data Sheet - Imazethapyr, Ammonium salt. (n.d.). Greenbook.net.
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- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- This compound. (n.d.). Pharmaffiliates.
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- Hazardous Waste - EHSO Manual 2025-2026. (n.d.).
- 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid - Safety Data Sheet. (2025). Cayman Chemical.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Disposal of Solid Chemicals in the Normal Trash. (n.d.). Public Safety.
- 3-Deoxy-D-manno-2-octulosonic Acid, Ammonium Salt (KDO). (n.d.). Biomol.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
